molecular formula C13H14ClN B1598129 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-48-5

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B1598129
CAS No.: 811842-48-5
M. Wt: 219.71 g/mol
InChI Key: OBZHYWKQOJFWEL-UHFFFAOYSA-N
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Description

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZHYWKQOJFWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374923
Record name 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-48-5
Record name 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'-Methylbiphenyl-4-yl)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride: From Theoretical Estimation to Experimental Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physical properties is the bedrock of its application. This guide provides an in-depth analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS No. 811842-48-5), a substituted biphenyl amine of significant interest in medicinal chemistry and materials science.[1][2] Given that this is a specialized research chemical, publicly available experimental data is limited.[3][4] Therefore, this document adopts an expert-driven approach, guiding the user through the foundational identification of the compound, the theoretical basis for its expected properties, and the rigorous experimental protocols required for their empirical determination.

The narrative herein is built on the principle of self-validating systems: we will not only describe what to measure but explain why specific methodologies are chosen and how to interpret the results within the context of the molecule's structure—a primary amine salt of a sterically hindered biphenyl.

Core Molecular Identity and Structure

The first step in any analysis is to confirm the fundamental identity of the compound. 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is defined by its unique structure, which dictates its chemical behavior and physical characteristics.

The presence of the hydrochloride salt dramatically influences properties like solubility and melting point compared to its free base, 2'-Methyl[1,1'-biphenyl]-4-amine (CAS 1204-41-7).[5] The ortho-methyl group on one phenyl ring introduces steric hindrance, causing a twist in the biphenyl backbone. This dihedral angle is a critical determinant of the molecule's conformational dynamics and its ability to interact with biological targets or other molecules in a material matrix.[6]

PropertyValueSource
CAS Number 811842-48-5[3]
Molecular Formula C₁₃H₁₄ClN[3]
Molecular Weight 219.71 g/mol [3]
Canonical SMILES CC1=CC=CC=C1C2=CC=C(C=C2)N.Cl
Structure
Thermal Properties: Melting Point Determination

The melting point is a critical indicator of purity and identity. For a crystalline solid, a sharp melting range suggests high purity, whereas a broad and depressed range often indicates the presence of impurities.[7] As an amine hydrochloride salt, this compound is expected to have a relatively high melting point compared to its non-salt free base due to the strong ionic forces in its crystal lattice.

The choice of method for melting point determination depends on the required accuracy and sample amount. The capillary method is the most common and is recognized by major pharmacopeias.[8] The key to an accurate measurement is a slow heating rate (approx. 1 °C/minute) near the expected melting point to allow the system to remain in thermal equilibrium.[8] For an unknown compound like this, a preliminary rapid heating can be used to find an approximate range, followed by a slow, precise measurement.

  • Sample Preparation :

    • Ensure the sample is completely dry, as residual solvent will depress the melting point.

    • Finely powder a small amount of the crystalline solid.

    • Pack the powder into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.[9]

  • Apparatus Setup :

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid ramp (10-20 °C/min) to get a rough estimate.

    • For the precise measurement, set the starting temperature to at least 20 °C below the estimated melting point.[9]

  • Measurement :

    • Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

  • Purity Confirmation (Mixed Melting Point) :

    • To confirm identity against a known standard, mix the sample with an equal amount of the standard.

    • If there is no depression or broadening of the melting range, the two compounds are likely identical.[7]

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Data Interpretation prep1 Dry Sample Thoroughly prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary (2-3 mm) prep2->prep3 meas1 Rapid Scan (Estimate MP) prep3->meas1 meas2 Set Start Temp (MP_est - 20°C) meas1->meas2 meas3 Slow Ramp (1-2°C/min) meas2->meas3 meas4 Record T1 (First Drop) & T2 (Clear) meas3->meas4 analysis1 Report Range (T1 - T2) meas4->analysis1 analysis2 Sharp Range? (e.g., < 2°C) analysis1->analysis2 analysis3 Purity Indicated analysis2->analysis3 Yes analysis4 Broad Range? Impurity Suspected analysis2->analysis4 No

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability.[10] As an amine hydrochloride, 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is expected to be significantly more soluble in polar protic solvents (like water, ethanol, methanol) than its free base counterpart due to the ionic nature of the ammonium chloride group. Its solubility in non-polar organic solvents (like hexane or toluene) is expected to be low.

A tiered, qualitative-to-quantitative approach is most efficient for characterizing solubility. Initial screening in a range of solvents provides a broad picture, while quantitative methods like the shake-flask method provide precise data essential for formulation. The choice of solvents should reflect potential applications, including aqueous buffers for biological relevance and organic solvents for synthesis and purification.

This protocol determines the thermodynamic equilibrium solubility.

  • System Preparation :

    • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation.

    • Prepare samples for each solvent to be tested.

  • Equilibration :

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing :

    • Allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid overestimation.

  • Quantification :

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method.

    • Quantify the concentration of the dissolved compound using a validated technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate the original concentration in mg/mL or mol/L.

Solvent TypeExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic amine hydrochloride group can form strong hydrogen bonds and ion-dipole interactions.
Polar Aprotic DMSO, DMFModerate to HighGood dipole-dipole interactions can solvate the salt.
Low-Polarity Dichloromethane, Ethyl AcetateLow to ModerateThe organic biphenyl backbone provides some non-polar character.
Non-Polar Hexane, TolueneVery LowInsufficient interactions to overcome the lattice energy of the salt.
Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of the molecule's structure. For a novel or sparsely documented compound, acquiring a full suite of spectra (NMR, IR, MS) is essential for identity confirmation.

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

    • Aromatic Region (~7.0-8.0 ppm) : The signals will be complex due to the coupling between protons on both rings. The ortho-methyl group will influence the chemical shifts of adjacent protons.

    • Methyl Protons (~2.0-2.5 ppm) : A singlet integrating to three protons is expected for the -CH₃ group.

    • Amine Protons (-NH₃⁺) : This signal can be broad and its chemical shift is highly dependent on the solvent and concentration. It may appear over a wide range and can be confirmed by a D₂O exchange experiment, where the peak disappears.[11]

  • ¹³C NMR : The carbon NMR will show distinct signals for each unique carbon atom. The biphenyl carbons will appear in the aromatic region (~110-150 ppm), while the methyl carbon will be in the aliphatic region (~15-25 ppm).

IR spectroscopy identifies the functional groups present in the molecule.

  • N-H Stretch (Ammonium) : A very broad and strong absorption is characteristic of the N-H stretching vibrations in an ammonium salt (-NH₃⁺), typically centered around 2800-3200 cm⁻¹.[7] This is often the most prominent feature.

  • Aromatic C-H Stretch : Signals will appear just above 3000 cm⁻¹.

  • Aromatic C=C Bending : Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

  • C-N Stretch : Typically appears in the 1250-1350 cm⁻¹ region.

Mass spectrometry determines the molecular weight and can reveal fragmentation patterns. Using a technique like Electrospray Ionization (ESI), the spectrum would be expected to show the molecular ion for the free base (the cation) after the loss of HCl.

  • Expected [M+H]⁺ Ion : For the free base C₁₃H₁₃N (MW = 183.25), the primary ion observed would be at m/z 184.1, corresponding to the protonated free amine.

spec_workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Purity Confirmed Sample nmr1 Dissolve in DMSO-d6 (avoids H/D exchange) start->nmr1 ir1 Prepare KBr Pellet or ATR start->ir1 ms1 Dissolve in MeOH/H2O start->ms1 nmr2 Acquire 1H & 13C Spectra nmr1->nmr2 nmr3 Perform D2O Exchange (Confirm -NH3+) nmr2->nmr3 end Structure Confirmed nmr3->end ir2 Acquire Spectrum ir1->ir2 ir3 Identify Key Stretches (Broad N-H, Aromatics) ir2->ir3 ir3->end ms2 Analyze via ESI-MS ms1->ms2 ms3 Identify Cation Peak (m/z ≈ 184.1) ms2->ms3 ms3->end

Caption: Integrated workflow for spectroscopic confirmation.

Conclusion and Future Directions

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 21, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 21, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved January 21, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved January 21, 2026, from [Link]

  • Jaishree, V. (n.d.). Infrared Spectroscopy. Illinois State University. Retrieved January 21, 2026, from [Link]

  • O'Hagan, D. (2000). The polyketide metabolites. Natural Product Reports, 17, 435-473. Available at: [Link]

  • Singh, S., & Mittal, A. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Rasayan Journal of Chemistry, 7(1), 51-64. Available at: [Link]

  • Zhang, W., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(19), 127328. Available at: [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

Sources

Chemical Structure and Analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the
Abstract

This technical guide provides a comprehensive overview of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a biphenyl derivative of interest in pharmaceutical research and development. The document details the compound's chemical structure, physicochemical properties, and provides in-depth, validated methodologies for its complete analytical characterization. Core techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are discussed with both theoretical justifications and practical, step-by-step protocols. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust framework for the quality control and characterization of this compound.

Introduction and Compound Profile

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a chemical compound featuring a biphenyl core structure, which is a prevalent scaffold in medicinal chemistry.[1] The biphenyl moiety offers a unique three-dimensional architecture that can facilitate interactions with biological targets. The presence of a methyl group on one phenyl ring and an amine hydrochloride on the other imparts specific steric and electronic properties that are critical for its function and reactivity. A thorough understanding and confirmation of its structure and purity are paramount for its application in research and regulated environments.

1.1. Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is the foundation of any analytical endeavor. These properties dictate storage conditions, solvent selection for analysis, and potential safety considerations.

PropertyValueSource
Chemical Name 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride[2]
CAS Number 811842-48-5[3][4]
Molecular Formula C₁₃H₁₄ClN[2]
Molecular Weight 219.71 g/mol [2][4]
Appearance Solid[2]
Storage Sealed in a dry, room temperature environment[5]
1.2. Chemical Structure Visualization

The structural arrangement of atoms defines the molecule's identity and is the basis for interpreting all spectroscopic data.

analytical_workflow cluster_id Identity Confirmation cluster_purity Purity & Quantification cluster_final Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV (Purity Assay) NMR->HPLC FTIR FTIR Spectroscopy FTIR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC LOD_LOQ Determine LOD/LOQ HPLC->LOD_LOQ Report Certificate of Analysis LOD_LOQ->Report Sample Sample Receipt Sample->NMR Sample->FTIR Sample->MS

Sources

A Technical Guide to 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS 811842-48-5): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a chemical entity of significant interest to researchers and professionals in the field of drug development. While not an end-product therapeutic agent itself, its structural motifs—the biphenyl core, a strategic methyl group, and a reactive primary amine—position it as a high-value building block in medicinal chemistry. This guide moves beyond a simple recitation of properties to explore the compound's synthetic utility, the strategic rationale for its use in designing novel therapeutics, and the essential protocols for its handling and characterization.

Core Compound Analysis: Physicochemical and Structural Properties

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is primarily supplied as a solid research chemical for early-stage discovery programs.[1] Its value is derived from its specific three-dimensional structure and the chemical reactivity of its functional groups.

A critical first step upon acquiring any research chemical is the rigorous verification of its identity and purity, as suppliers may not provide comprehensive analytical data. Buyer-side validation is a cornerstone of experimental reproducibility and trustworthiness.

Property Value Source
CAS Number 811842-48-5[2]
Molecular Formula C₁₃H₁₄ClN
Molecular Weight 219.71 g/mol
Form Solid
SMILES String CC1=CC=CC=C1C2=CC=C(C=C2)N.Cl
InChI Key OBZHYWKQOJFWEL-UHFFFAOYSA-N
Protocol 1: Recommended Protocol for Identity and Purity Verification

This protocol outlines a standard workflow for in-house validation of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Objective: To confirm the chemical structure and assess the purity of the supplied material.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Features: Signals corresponding to the aromatic protons on both phenyl rings (likely in the 7.0-7.8 ppm range), a singlet for the methyl group protons (likely in the 2.0-2.5 ppm range), and a broad signal for the amine protons. The integration of these signals should match the 13 protons of the parent amine.

    • Expected ¹³C NMR Features: Resonances in the aromatic region (120-150 ppm) corresponding to the 12 unique carbon atoms of the biphenyl system and a signal in the aliphatic region (15-25 ppm) for the methyl carbon.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Expected Result: In positive ion mode, the primary observed ion should be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₃H₁₄N⁺, which is approximately 184.11.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., using a C18 column).

    • Use a mobile phase gradient of water and acetonitrile with a modifier like 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the biphenyl system absorbs (e.g., ~254 nm).

    • Objective: To quantify the purity of the compound, which should ideally appear as a single major peak.

Strategic Rationale in Medicinal Chemistry

The decision to use 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in a synthesis campaign is guided by established principles of medicinal chemistry. The biphenyl scaffold is considered a "privileged structure," as it is capable of interacting with a wide range of biological targets.

  • The Biphenyl Core: This rigid, planar structure provides an excellent scaffold for orienting other functional groups in three-dimensional space to interact with protein binding pockets. It is a core component of inhibitors targeting the PD-1/PD-L1 axis for cancer immunotherapy and has been used to develop atypical dopamine transporter (DAT) inhibitors for neurological disorders.[3][4]

  • The 'Magic Methyl' Effect: The strategic placement of a methyl group—the "magic methyl" effect—is a well-known tactic in drug design to enhance biological activity and improve pharmacokinetic properties.[5] The 2'-methyl group on this compound can:

    • Induce Torsion: Force a twist between the two phenyl rings, disrupting planarity. This conformational constraint can increase binding affinity and selectivity for a target protein by favoring a specific bioactive conformation.

    • Block Metabolism: Sterically hinder adjacent sites that might otherwise be susceptible to metabolic breakdown by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • The Primary Amine: The 4-amine group is a versatile chemical handle. As a basic center, it can form salt bridges with acidic residues (e.g., aspartate or glutamate) in a protein's active site. It also serves as a key nucleophilic point for synthetic elaboration, allowing for the straightforward construction of amides, sulfonamides, and ureas to explore structure-activity relationships (SAR).

cluster_0 2'-Methyl-[1,1'-biphenyl]-4-amine Core cluster_1 Hypothetical Protein Binding Pocket Scaffold Biphenyl Scaffold (Rigid Core) Hydrophobic Hydrophobic Pocket Scaffold->Hydrophobic van der Waals Interactions Methyl 2'-Methyl Group (Conformational Lock) Methyl->Hydrophobic Enhances Fit/Selectivity Amine 4-Amine Group (Synthetic Handle) H_Bond H-Bond Acceptor (e.g., Asp, Glu) Amine->H_Bond Salt Bridge/ H-Bond

Conceptual interaction of the core molecule's features within a target binding site.

Synthetic Utility and Derivatization Workflows

The primary application of this compound is as an intermediate for the synthesis of more complex molecules. The amine group is the most common site of modification.

cluster_reactions Key Derivatization Pathways Start 2'-Methyl-[1,1'-biphenyl]-4-amine HCl (CAS 811842-48-5) Amide Amide Formation Start->Amide R-COOH, Coupling Agent Sulfonamide Sulfonamide Formation Start->Sulfonamide R-SO₂Cl, Base Reductive Reductive Amination Start->Reductive R-CHO, R-C(O)R', Reducing Agent Library Compound Library for Screening & SAR Amide->Library Diverse Amide Library Sulfonamide->Library Sulfonamide Library Reductive->Library Secondary/Tertiary Amine Library

Synthetic workflow illustrating the derivatization potential of the title compound.
Protocol 2: General Procedure for Amide Coupling

This protocol describes a standard method for coupling the amine with a carboxylic acid to form an amide bond, a fundamental reaction in generating compound libraries for screening.

Objective: To synthesize a novel amide derivative for biological evaluation.

Materials:

  • 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

  • Desired carboxylic acid (R-COOH)

  • Coupling agent, e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU

  • Base, e.g., DIEA (N,N-Diisopropylethylamine) or triethylamine

  • Anhydrous solvent, e.g., DMF (Dimethylformamide) or Dichloromethane (DCM)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (e.g., EDC, 1.1 eq) and, if required, an activator like HOBt (1.1 eq). Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (1.0 eq) in the solvent. Add the base (e.g., DIEA, 2.2 eq) to neutralize the hydrochloride salt and free the amine.

  • Add the free amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress using TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Typically, this involves diluting with an organic solvent (e.g., ethyl acetate), washing sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide product using column chromatography or preparative HPLC.

Protocol 3: Synthesis of the Biphenyl Core via Suzuki Coupling

While the title compound is commercially available, understanding its synthesis provides deeper insight. The biphenyl core is most efficiently constructed via a palladium-catalyzed Suzuki cross-coupling reaction.

Objective: To construct the 2'-methyl-[1,1'-biphenyl] scaffold.

Reactants:

  • 4-Bromoaniline (or a protected version, e.g., 4-bromo-N-Boc-aniline)

  • 2-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[4]

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)[4]

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Degas the solvent mixture (e.g., by bubbling nitrogen through it for 20-30 minutes) and add it to the vessel.

  • Add the palladium catalyst (0.01-0.05 eq) to the mixture.

  • Heat the reaction mixture, typically to 80-100 °C, and stir for 2-18 hours until the starting material is consumed (monitored by TLC or LC-MS).[4]

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to yield the biphenyl product. If a protecting group was used, it would be removed in a subsequent step.

Safety, Handling, and Storage

Proper handling of all research chemicals is paramount for laboratory safety.

Hazard Profile: The primary known hazard is acute oral toxicity. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling.[7][8][9][10]

GHS Information Details Source
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statement P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

  • Exposure Avoidance: Avoid breathing dust.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep the container tightly closed to prevent moisture absorption and degradation.[10]

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride represents more than just its chemical formula. It is a carefully designed building block that embodies key principles of modern medicinal chemistry. Its privileged biphenyl scaffold, conformation-directing methyl group, and synthetically versatile amine handle make it a valuable starting point for the discovery of novel small molecule therapeutics. For the research and drug development professional, a thorough understanding of its properties, synthetic potential, and safe handling is essential to fully leverage its capabilities in the quest for new medicines.

References

  • ChemBridge Corporation. ChemBridge Corporation @ ChemBuyersGuide.com, Inc. Available at: [Link]

  • CP Lab Safety. 2'-Methyl-[1,1'-biphenyl]-4-amine, HCl, 95% Purity. Available at: [Link]

  • Acros Organics. Safety Data Sheet. Available at: [Link]

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2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a key molecular scaffold and intermediate in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis rationale, key applications, and essential handling protocols, grounding all claims in authoritative scientific literature.

Core Chemical Properties and Identification

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl derivative valued for its structural role in the synthesis of pharmacologically active molecules. The biphenyl moiety provides a rigid, yet conformationally flexible backbone, allowing for precise spatial orientation of functional groups, a critical aspect in designing molecules that interact with specific biological targets. The hydrochloride salt form is typically preferred in laboratory settings to enhance the compound's stability, crystallinity, and aqueous solubility compared to its free amine base.

Quantitative data and key identifiers for the compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₄ClN[1]
Molecular Weight 219.71 g/mol [1][2][3]
CAS Number 811842-48-5[2]
Canonical SMILES CC1=CC=CC=C1C2=CC=C(C=C2)N.Cl[1]
InChI Key OBZHYWKQOJFWEL-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Hazard Classification Acute Toxicity, Oral (Category 4)[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine and its subsequent conversion to the hydrochloride salt is a multi-step process that relies on well-established organometallic chemistry. The primary challenge is the selective formation of the carbon-carbon bond between the two phenyl rings at the desired positions. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[4][5]

The Suzuki-Miyaura Cross-Coupling: A Self-Validating System

The core of the synthesis involves the palladium-catalyzed reaction between an organoboron compound (a boronic acid or ester) and an organohalide. The choice of reactants is critical for success. For the target molecule, a logical pathway involves coupling 2-methylphenylboronic acid with a protected 4-haloaniline derivative, such as 4-bromoaniline with its amine group protected to prevent side reactions.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) complex, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, is the catalyst of choice. The palladium atom's ability to cycle through different oxidation states (0 and +II) is the engine of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Ligand: Phosphine ligands (e.g., triphenylphosphine, PPh₃) are essential. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to favor the desired coupling reaction.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid. It facilitates the transmetalation step by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Solvent: A two-phase solvent system, like toluene and water, or a polar aprotic solvent like dioxane, is commonly used to dissolve both the organic and inorganic reagents.

Generalized Synthesis Protocol
  • Amine Protection: The amine group of 4-bromoaniline is protected, for example, as a carbamate (e.g., Boc-aniline), to prevent it from interfering with the palladium catalyst.

  • Suzuki Coupling: The protected 4-bromoaniline is reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). The mixture is heated to drive the reaction to completion.

  • Deprotection: The protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the free amine, 2'-Methyl-[1,1'-biphenyl]-4-amine.

  • Salt Formation: The purified free amine is dissolved in an appropriate solvent (e.g., diethyl ether or ethyl acetate), and a stoichiometric amount of hydrochloric acid (often as a solution in dioxane or ether) is added. The 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride salt precipitates out of the solution and can be isolated by filtration.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

G A Start: 4-Bromoaniline & 2-Methylphenylboronic Acid B Step 1: Amine Protection (e.g., Boc Anhydride) A->B C Step 2: Suzuki-Miyaura Coupling Catalyst: Pd(PPh3)4 Base: K2CO3 B->C D Intermediate: Protected Biphenyl Amine C->D E Step 3: Deprotection (Acidic Conditions, e.g., HCl) D->E F Intermediate: 2'-Methyl-[1,1'-biphenyl]-4-amine (Free Base) E->F G Step 4: Salt Formation (Addition of HCl) F->G H Final Product: 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride G->H G cluster_0 Core Scaffold cluster_1 Therapeutic Areas A 2'-Methyl-[1,1'-biphenyl] -4-amine HCl B Immuno-Oncology (PD-1/PD-L1 Inhibitors) A->B Derivatization C Neuroscience (DAT Inhibitors, PET Agents) A->C Derivatization D Other Potential Applications A->D Derivatization

Sources

An Investigational Guide to the Biological Activity of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the biological activity of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a compound for which specific biological data is not extensively available in current literature. Recognizing this gap, we present a comprehensive investigational framework for researchers, scientists, and drug development professionals. This document is structured not as a review of established facts, but as a proactive, hypothesis-driven roadmap for the systematic evaluation of this molecule. Drawing upon the known activities of structurally related biphenyl amine derivatives, we propose several high-probability biological targets and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach is grounded in scientific integrity, offering a self-validating system of inquiry designed to elucidate the compound's potential therapeutic value.

Introduction: The Biphenyl Amine Scaffold and the Knowledge Gap

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antimicrobial and anti-inflammatory to anticancer and antihypertensive agents[1][2]. The addition of an amine group to this scaffold further enhances its potential for diverse biological interactions. However, 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride remains a largely uncharacterized molecule. While commercially available for research purposes, its specific biological activities and mechanisms of action are not well-documented in peer-reviewed literature.

This guide, therefore, serves as a strategic starting point for the investigation of this compound. By examining the structure-activity relationships of similar molecules, we can formulate logical hypotheses about its potential biological targets. The subsequent sections will detail these potential activities and provide robust protocols for their experimental validation.

Structural Analogs and Postulated Biological Activities

The structure of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride suggests several potential avenues of biological activity based on its similarity to other known bioactive molecules. The biphenyl core, the amine substituent, and the methyl group are all features that can influence target binding and pharmacological effect.

Based on a review of current literature on biphenyl amine derivatives, we can postulate three primary areas of potential biological activity for investigation:

  • Neuroactivity: Specifically, modulation of neurotransmitter transporters such as the dopamine transporter (DAT).

  • Anticancer Activity: Including, but not limited to, inhibition of cancer cell proliferation and survival pathways.

  • Neuroprotective Effects: The potential to protect neuronal cells from excitotoxicity and oxidative stress.

The following diagram illustrates the core structure of our target compound and highlights its relationship to other bioactive biphenyl derivatives.

G Anticancer_agents Anticancer Agents (e.g., PD-1/PD-L1 inhibitors, Autophagy inhibitors) Neuroprotective_agents Neuroprotective Agents 2M_biphenyl_amine 2M_biphenyl_amine 2M_biphenyl_amine->Anticancer_agents Structural Similarity: Biphenyl Scaffold 2M_biphenyl_amine->Neuroprotective_agents Structural Similarity: Amine-containing Aromatics

Caption: Relationship of the target compound to classes of bioactive molecules.

Investigational Pathway 1: Neuroactivity via Dopamine Transporter Modulation

Rationale

The dopamine transporter (DAT) is a key regulator of dopamine signaling in the brain, and its inhibition can have profound effects on mood, cognition, and motor control[3]. Atypical DAT inhibitors are of particular interest as potential therapeutics for substance use disorders and other neuropsychiatric conditions[4][5][6]. The general structure of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride bears resemblance to scaffolds found in some atypical DAT inhibitors. Therefore, a primary avenue of investigation should be its ability to bind to and modulate the function of the dopamine transporter.

Experimental Workflow: Dopamine Transporter (DAT) Uptake Assay

The following protocol outlines a radioligand-based dopamine uptake assay to determine if 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride can inhibit DAT function. This assay measures the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate hDAT-expressing cells (e.g., COS-7 or MDCK) in a 96-well plate incubate_cells Incubate for 24-48 hours to reach ~80% confluency plate_cells->incubate_cells wash_cells Wash cells with PBS add_compound Add varying concentrations of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride or vehicle control wash_cells->add_compound preincubate Pre-incubate for 10 minutes add_compound->preincubate add_dopamine Add [3H]-dopamine to initiate uptake preincubate->add_dopamine incubate_uptake Incubate for 10 minutes at 37°C add_dopamine->incubate_uptake terminate_uptake Terminate uptake by washing with ice-cold PBS incubate_uptake->terminate_uptake lyse_cells Lyse cells and add scintillation cocktail terminate_uptake->lyse_cells measure_radioactivity Measure radioactivity using a scintillation counter calculate_inhibition Calculate percent inhibition relative to vehicle control measure_radioactivity->calculate_inhibition determine_ic50 Determine IC50 value using non-linear regression calculate_inhibition->determine_ic50

Caption: Workflow for the Dopamine Transporter (DAT) Uptake Assay.

Detailed Protocol: Dopamine Transporter (DAT) Uptake Assay
  • Cell Culture: Culture cells stably or transiently expressing the human dopamine transporter (hDAT), such as COS-7 or MDCK cells, in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Plating: Seed the hDAT-expressing cells into a 96-well plate at a density that will yield approximately 80% confluency on the day of the assay (e.g., 50,000 cells/well for MDCK cells)[7]. Incubate for 24-48 hours.

  • Compound Preparation: Prepare a stock solution of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer (e.g., PBS with calcium and magnesium).

  • Assay Initiation:

    • On the day of the experiment, aspirate the culture medium from the cells and wash each well with 150 µL of assay buffer[7].

    • Aspirate the wash buffer and add 50 µL of the test compound dilutions or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate dopamine uptake by adding 50 µL of assay buffer containing a fixed concentration of [3H]-dopamine (e.g., 20 nM).

  • Uptake and Termination:

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C[7].

    • Terminate the uptake by rapidly aspirating the solution and washing the wells twice with 150 µL of ice-cold assay buffer.

  • Quantification:

    • Lyse the cells by adding 50 µL of lysis buffer (e.g., 1% SDS) to each well.

    • Add 150 µL of scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake using a known DAT inhibitor (e.g., cocaine or nomifensine) or in non-transfected cells.

    • Subtract non-specific uptake from all measurements to obtain specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data using non-linear regression to determine the IC50 value.

Investigational Pathway 2: Anticancer Activity

Rationale

Biphenyl derivatives have been investigated for a wide range of anticancer activities. Some have shown efficacy as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, while others act as autophagy inhibitors[8][9]. The cytotoxic or cytostatic potential of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride against various cancer cell lines should be evaluated as a primary screening step.

Experimental Workflow: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and high-throughput method for initial screening of potential anticancer compounds.

G cluster_prep Cell and Compound Preparation cluster_treatment Treatment and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cell lines (e.g., A549, MCF-7) in a 96-well plate incubate_cells Allow cells to adhere overnight seed_cells->incubate_cells treat_cells Treat cells with compound dilutions or vehicle control prepare_compound Prepare serial dilutions of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS in HCl) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate percent cell viability relative to vehicle control determine_ic50 Determine IC50 value from the dose-response curve calculate_viability->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a panel of cancer cell lines (e.g., lung, breast, colon) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a range of concentrations of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL)[10].

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[10].

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group (which represents 100% viability).

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Secondary Assay: Western Blot for Apoptosis Markers

If the MTT assay indicates significant cytotoxicity, a follow-up Western blot analysis can elucidate the mechanism of cell death (e.g., apoptosis).

  • Protein Extraction: Treat cancer cells with the IC50 concentration of the compound for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[11].

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane[11].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Investigational Pathway 3: Neuroprotective Activity

Rationale

Oxidative stress and excitotoxicity are major contributors to neuronal cell death in neurodegenerative diseases. Amine-containing aromatic compounds have been shown to possess neuroprotective properties[11]. An in vitro model of glutamate-induced excitotoxicity in a neuronal cell line is a standard method to screen for potential neuroprotective agents[12][13][14].

Experimental Workflow: Glutamate-Induced Excitotoxicity Assay

This workflow assesses the ability of the compound to protect neuronal cells from death induced by high concentrations of glutamate.

G cluster_prep Cell Preparation and Pre-treatment cluster_insult Glutamate Challenge cluster_assessment Viability Assessment cluster_analysis Data Analysis seed_cells Seed neuronal cells (e.g., HT22) in a 96-well plate allow_adhesion Allow cells to adhere overnight seed_cells->allow_adhesion pretreat Pre-treat cells with 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride or vehicle for 12-24 hours allow_adhesion->pretreat add_glutamate Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5-30 mM) incubate_glutamate Incubate for 24 hours add_glutamate->incubate_glutamate perform_mtt Perform MTT or similar cell viability assay measure_absorbance Measure absorbance to quantify cell survival perform_mtt->measure_absorbance calculate_protection Calculate percent neuroprotection relative to glutamate-only control determine_ec50 Determine EC50 value for the neuroprotective effect calculate_protection->determine_ec50

Caption: Workflow for the Glutamate-Induced Excitotoxicity Assay.

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay
  • Cell Culture: Seed a suitable neuronal cell line, such as mouse hippocampal HT22 cells, in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride for 12 to 24 hours[15]. Include a vehicle control and a positive control (e.g., N-acetylcysteine).

  • Glutamate Challenge: After the pre-treatment period, add a toxic concentration of L-glutamate (e.g., 30 mM) to the wells (except for the untreated control wells)[15].

  • Incubation: Incubate the cells for an additional 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Section 4.3 or another suitable cell viability assay (e.g., LDH release assay).

  • Data Analysis:

    • Normalize the data to the untreated control group (100% viability) and the glutamate-only treated group (0% protection).

    • Calculate the percentage of neuroprotection for each concentration of the test compound.

    • Plot the percent protection against the log of the compound concentration to determine the EC50 value.

Quantitative Data of Structurally Related Compounds

While no quantitative data is available for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, the following table presents data for related compounds to provide a contextual baseline for expected potencies.

Compound ClassSpecific Compound ExampleBiological TargetAssayPotency (IC50/Ki)
N-phenyl aromatic amidesCompound 12rXanthine OxidaseEnzyme Inhibition0.028 µM[16]
BiarylacetamidesCompound 5jAutophagyPhenotypic ScreenActive at 10 µM[8]
Atypical DAT InhibitorsNomifensineDopamine TransporterRadioligand Binding15 nM[17]

Conclusion and Future Directions

This guide outlines a structured and scientifically rigorous approach to characterizing the biological activity of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. The proposed investigational pathways—neuroactivity, anticancer effects, and neuroprotection—are based on the established activities of structurally similar biphenyl amine derivatives. The detailed protocols provided for key in vitro assays serve as a practical starting point for any research laboratory equipped for cell-based screening.

Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, including target engagement assays, downstream signaling analysis, and eventually, in vivo efficacy and safety studies. By systematically following this investigational plan, researchers can efficiently elucidate the pharmacological profile of this novel compound and determine its potential for future therapeutic development.

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An In-Depth Technical Guide to 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Its inherent structural features—two phenyl rings connected by a sigma bond—allow for a degree of conformational flexibility, enabling it to adapt to the topology of various receptor binding pockets. This adaptability, combined with the potential for substitution on both rings, provides a versatile scaffold for the design of novel therapeutics. Biphenyl derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide focuses on a specific, yet highly significant, subclass: 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride and its derivatives, exploring their synthesis, structure-activity relationships, and therapeutic potential. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.[2][3]

Core Synthesis and Characterization

The synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives typically relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the two phenyl rings.

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a 2'-Methyl-[1,1'-biphenyl]-4-amine derivative.

Step 1: Preparation of Reactants

  • Aryl Halide: 4-Bromoaniline (or a suitable protected derivative) is a common starting material for the aniline-containing ring.

  • Boronic Acid: 2-Methylphenylboronic acid provides the second phenyl ring with the characteristic 2'-methyl group.

Step 2: Reaction Setup

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, 2-methylphenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (typically 1-5 mol%), and a suitable base (e.g., K2CO3, Na2CO3, or Cs2CO3).

  • Add a solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution.

Step 3: Reaction Execution

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove the base and inorganic byproducts.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2'-Methyl-[1,1'-biphenyl]-4-amine derivative.

Step 5: Hydrochloride Salt Formation

  • Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the hydrochloride salt.

Characterization Techniques

The identity and purity of the synthesized compounds are confirmed using a suite of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The following diagram illustrates the general synthetic workflow:

G A Aryl Halide + 2-Methylphenylboronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C Crude Biphenyl Amine B->C D Purification (Column Chromatography) C->D E Pure Biphenyl Amine D->E F HCl Treatment E->F G 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride Salt F->G

Caption: General workflow for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Structure-Activity Relationships (SAR)

The pharmacological activity of 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives can be finely tuned by modifying their structure. Understanding the Structure-Activity Relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[4][5]

The Significance of the 2'-Methyl Group: The "Magic Methyl" Effect

The presence of the methyl group at the 2'-position is not arbitrary. This seemingly small addition can have a profound impact on the molecule's properties, an effect often referred to as the "magic methyl" effect in medicinal chemistry.[6][7]

  • Conformational Restriction: The 2'-methyl group introduces steric hindrance, which restricts the rotation around the biphenyl C-C bond. This leads to a more defined three-dimensional conformation, which can be crucial for optimal binding to a biological target.[6]

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[7]

  • Metabolic Stability: The methyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.[7]

  • Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within the binding pocket of a target protein, contributing to increased binding affinity.[6]

Modifications to the Aniline Ring

Substitutions on the aniline ring (the ring bearing the 4-amine group) can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds.

  • Amine Group Derivatization: The primary amine at the 4-position is a key interaction point. It can be acylated to form amides, sulfonamides, or ureas, which can alter the hydrogen bonding capacity and overall polarity of the molecule. For instance, some biphenyl-4-carboxylic acid amides have shown anti-inflammatory activity.

  • Ring Substituents: The introduction of electron-withdrawing or electron-donating groups on the aniline ring can modulate the pKa of the amine and influence its binding characteristics.

The interplay of these structural features is summarized in the following diagram:

SAR Core 2'-Methyl-[1,1'-biphenyl]-4-amine Methyl 2'-Methyl Group Core->Methyl Conformational Lock Amine 4-Amine Group Core->Amine Key Interaction Site AnilineRing Aniline Ring Substituents Core->AnilineRing Modulates Electronics Methyl->Core Enhances Lipophilicity & Metabolic Stability Amine->Core H-Bonding Potential AnilineRing->Core Fine-tunes pKa

Sources

The Biphenyl Scaffold: A Privileged Structure in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Biphenyl Moiety

The biphenyl scaffold, characterized by two interconnected phenyl rings, stands as a "privileged structure" in the realm of medicinal chemistry and drug discovery.[1] Its inherent structural rigidity, coupled with the potential for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with a wide array of biological targets.[1][2] This versatility has rendered biphenyl derivatives instrumental in the development of therapeutics across various disease areas, including inflammatory conditions, infectious diseases, and notably, oncology.[3][4] In cancer research, compounds bearing the biphenyl core have emerged as potent agents capable of modulating critical cellular processes implicated in tumorigenesis and progression, such as cell proliferation, apoptosis, and angiogenesis.[5][6] This guide provides a technical overview of the synthesis, mechanisms of action, and evaluation of biphenyl compounds in the context of contemporary cancer research, offering insights for scientists engaged in the discovery and development of novel anticancer therapeutics.

Synthetic Strategies: Crafting the Biphenyl Core

The synthesis of unsymmetrical biphenyls, which often exhibit superior biological activity compared to their symmetrical counterparts, is a cornerstone of their development as anticancer agents.[7] The Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method for forging the biaryl bond.[4][7][8] This palladium-catalyzed reaction involves the coupling of an aryl halide with an aryl boronic acid, offering a robust and efficient means to generate a diverse library of biphenyl derivatives with various substitution patterns.[4][7]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize an unsymmetrical biphenyl derivative for subsequent biological evaluation.

Materials:

  • Aryl halide (e.g., 2-bromo-3,4,5-trimethoxybenzaldehyde)

  • Aryl boronic acid (e.g., 2-formyl-4,5-methylenedioxyphenyl boronic acid)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4)

  • Ligand (e.g., PPh3)

  • Base (e.g., Cs2CO3, K2CO3)

  • Solvent (e.g., DME, Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, aryl boronic acid, palladium catalyst, ligand, and base.

  • Purge the vessel with an inert gas (e.g., Nitrogen) for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.[4][7]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. The inert atmosphere is essential to prevent the degradation of the palladium catalyst. The purification by column chromatography ensures the isolation of a highly pure compound for accurate biological testing.

Mechanisms of Anticancer Activity: A Multifaceted Approach

Biphenyl compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This pleiotropic activity is a key attribute that makes them attractive candidates for cancer therapy.

Induction of Apoptosis

A primary mechanism by which many biphenyl derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[6][9] This is a tightly regulated process that involves the activation of a cascade of cysteine proteases known as caspases.[6]

Hydroxylated biphenyl compounds, for instance, have been shown to induce apoptosis in malignant melanoma cells.[6][9] Mechanistic studies reveal that these compounds can trigger the intrinsic apoptotic pathway, characterized by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of critical cellular substrates like poly(ADP-ribose) polymerase (PARP).[6][9]

Adamantanyl-tethered-biphenylic compounds have also been reported to induce apoptosis by targeting Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[10]

Biphenyl_Compound Biphenyl Compound Bcl2_Family Bcl-2 Family Proteins Biphenyl_Compound->Bcl2_Family Inhibition Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulation Caspase9 Caspase-9 Mitochondrion->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Biphenyl compounds induce apoptosis via the intrinsic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, biphenyl derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[6][9] This prevents cancer cells from completing the necessary phases of cell division, ultimately leading to a halt in their growth.

Several studies have demonstrated that hydroxylated biphenyl compounds can cause cell cycle arrest in the G2/M phase in melanoma cells.[6][9] Similarly, biphenyl methylene indolinones have been shown to affect both the G0/G1 and G2/M phases of the cell cycle in prostate cancer cells.[11]

Inhibition of Tubulin Polymerization

The microtubule network, which is composed of tubulin polymers, plays a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain biphenyl compounds have been identified as inhibitors of tubulin polymerization, similar to established anticancer agents like colchicine.[11][12][13] By binding to tubulin and preventing its polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[11][12]

Enzyme Inhibition

Biphenyl sulfonamides represent a class of compounds that have been extensively investigated as inhibitors of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors.[14] By inhibiting these enzymes, biphenyl sulfonamides disrupt pH regulation in the tumor microenvironment, leading to intracellular acidification and apoptosis.[14]

Furthermore, biphenyl and biphenyl ether derivatives have been developed as inhibitors of sulfatase-2, an enzyme implicated in cancer cell growth and proliferation.[15][16]

Modulation of Immune Checkpoints

A more recent and exciting area of research involves the use of biphenyl-based small molecules to inhibit the interaction between programmed cell death-1 (PD-1) and its ligand, programmed cell death-ligand 1 (PD-L1).[17][18][19][20] This interaction is a key immune checkpoint that cancer cells exploit to evade immune surveillance.[20] By blocking the PD-1/PD-L1 interaction, these biphenyl compounds can restore the activity of T-cells, enabling them to recognize and attack cancer cells.[17][20]

cluster_0 Immune Synapse Biphenyl_Inhibitor Biphenyl-based PD-1/PD-L1 Inhibitor PDL1 PD-L1 on Tumor Cell Biphenyl_Inhibitor->PDL1 Binds to PD1 PD-1 on T-Cell PDL1->PD1 Interaction Blocked T_Cell_Activation T-Cell Activation & Anti-tumor Immunity PD1->T_Cell_Activation Inhibition Relieved

Caption: Biphenyl compounds as PD-1/PD-L1 immune checkpoint inhibitors.

Structure-Activity Relationship (SAR) Studies

The anticancer activity of biphenyl compounds is highly dependent on the nature and position of substituents on the biphenyl scaffold.[1][7][21] Preliminary SAR analyses have indicated that the presence of two bulky substituents at the 2 and 2'-positions of an unsymmetrical biphenyl skeleton is crucial for in vitro anticancer activity.[7] The introduction of various functional groups, such as methoxy, methylenedioxy, and nitro groups, has been shown to modulate the cytotoxic potency of these compounds.[7][21] A systematic exploration of the SAR is essential for the rational design and optimization of biphenyl-based anticancer agents with improved efficacy and selectivity.[1][2][21]

Quantitative Data: In Vitro Cytotoxicity of Biphenyl Compounds

The following table summarizes the in vitro anticancer activity of selected biphenyl compounds against various human cancer cell lines, as represented by their IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
27 DU145Prostate0.11 - 0.51[7]
A549Lung0.11 - 0.51[7]
KBNasopharyngeal0.11 - 0.51[7]
KB-VinDrug-resistant0.11 - 0.51[7]
35 DU145, A549, KB, KB-VinProstate, Lung, Nasopharyngeal0.04[7]
40 DU145, A549, KB, KB-VinProstate, Lung, Nasopharyngeal0.31 - 3.23[7]
3j MCF-7Breast9.92 ± 0.97[8]
MDA-MB-231Breast9.54 ± 0.85[8]
3a MCF-7Breast10.14 ± 2.05[8]
MDA-MB-231Breast10.78 ± 2.58[8]
11 Melanoma CellsSkin1.7 ± 0.5[6][9]
12 Melanoma CellsSkin2.0 ± 0.7[6][9]
(1S,2S)-A25 PD-1/PD-L1 Interaction-0.029[17]

Experimental Protocols for Evaluating Anticancer Biphenyl Compounds

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a biphenyl compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Biphenyl compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the biphenyl compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the biphenyl compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[14]

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_Cells Treat with Biphenyl Compound (Serial Dilutions) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Wound Healing (Scratch) Assay

Objective: To assess the effect of a biphenyl compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line capable of migration

  • Biphenyl compound

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Using a sterile pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.[14]

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Add fresh medium containing the biphenyl compound at a non-toxic concentration. Include a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the wound at different time points and compare the rate of wound closure between the treated and control groups to determine the effect on cell migration.

Conclusion and Future Perspectives

Biphenyl compounds continue to be a rich source of inspiration for the development of novel anticancer agents.[7] Their synthetic tractability and ability to modulate a diverse range of cancer-relevant biological targets underscore their therapeutic potential.[3][6][8] Future research efforts should focus on the rational design of biphenyl derivatives with enhanced potency and selectivity, as well as favorable pharmacokinetic properties. The exploration of biphenyls as scaffolds for targeted protein degraders and as components of antibody-drug conjugates represents exciting new frontiers in cancer therapy. A deeper understanding of their mechanisms of action, aided by advanced chemical biology and structural biology techniques, will undoubtedly pave the way for the clinical translation of this promising class of compounds.

References

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  • Springer. (n.d.). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Organic Chemistry. [Link]

  • Pisano, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]

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  • PubMed. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]

  • Royal Society of Chemistry. (2014). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Chemical Science, 5(5), 1846-1856. [Link]

  • Xi'an Jiaotong University. (2012). Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents. Letters in Drug Design & Discovery, 9(3), 276-282. [Link]

  • ACS Publications. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry, 66(10), 6825–6845. [Link]

  • ResearchGate. (n.d.). Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. Retrieved from [Link]

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  • PubMed. (2022). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. European Journal of Medicinal Chemistry, 243, 114777. [Link]

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  • ResearchGate. (n.d.). Adamantanyl-Tethered-Biphenylic Compounds Induce Apoptosis in Cancer Cells by Targeting Bcl Homologs. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl derivative with potential applications in pharmaceutical and chemical research. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling precautions for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, drawing upon established safety principles for aromatic amines and biphenyl compounds. The information herein is intended to empower researchers, scientists, and drug development professionals to work with this compound in a safe and responsible manner.

Hazard Identification and Classification

Based on available data for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride and related compounds, a comprehensive hazard profile has been established.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, the following classifications are pertinent[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1][2][3]

GHS Pictogram: [1]



Toxicological Profile

While specific toxicological data for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is limited, the known hazards of aromatic amines and biphenyl compounds warrant a cautious approach. Aromatic amines are a class of compounds known for their potential to cause a range of adverse health effects. Biphenyl itself is considered to have suggestive evidence for carcinogenicity in humans based on animal studies[4].

Potential Health Effects:

  • Acute Effects: Ingestion may cause gastrointestinal distress. Skin and eye contact can lead to irritation. Inhalation of dust may irritate the respiratory tract.[3][5][6]

  • Chronic Effects: The long-term toxicological properties have not been fully investigated.[5] However, due to its structural class, prolonged or repeated exposure should be avoided.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to minimize the risk of contact with 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area.[2][5][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol or dust generation, the use of a glove box or other containment solutions should be considered.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride:

PPE TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][5]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) inspected before each use.[5][7]Prevents skin contact. Proper glove removal technique is critical to avoid cross-contamination.
Skin and Body Protection A lab coat or chemical-resistant apron.[7]Protects against incidental skin contact.
Respiratory Protection For large-scale operations or in situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2]Prevents inhalation of dust.

Safe Handling and Storage

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

Handling Procedures
  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2][5][7] Do not breathe dust.[2] Wash hands thoroughly after handling and before breaks.[5][7] Do not eat, drink, or smoke in the work area.[2][7]

  • Dispensing: When weighing or transferring the solid material, do so in a manner that minimizes dust generation. Use a spatula and weigh the material in a tared, sealed container whenever possible.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][5]

  • Conditions to Avoid: Avoid moisture.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8]

Emergency Procedures

In the event of an accidental release or exposure, a prompt and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7]
Spill Response

The appropriate response to a spill depends on its size and location.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.[5]

    • Clean the spill area with soap and water.

    • Ventilate the area.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and activate the emergency response system.

    • If safe to do so, close the door to the affected area to contain the spill.

    • Await the arrival of trained emergency response personnel.

Emergency Response Workflow

EmergencyResponse Spill Spill Occurs Assess Assess Severity Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major PPE Don Appropriate PPE MinorSpill->PPE Evacuate Evacuate Area MajorSpill->Evacuate Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report Alert Alert Emergency Services Evacuate->Alert Isolate Isolate Area Alert->Isolate

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

All waste generated from the use of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, including contaminated materials, must be handled as hazardous waste.

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7] Contact a licensed professional waste disposal service to dispose of this material.[5]

  • Contaminated Packaging: Dispose of as unused product.[5]

Conclusion

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a valuable research chemical that can be handled safely with the appropriate precautions. By understanding its hazard profile, implementing robust engineering and administrative controls, consistently using personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

  • SKC Inc. (2023, December 22). Safety Data Sheet - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations. Retrieved from [Link]

  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. Retrieved from [Link]

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The Ascendance of Biphenyl Amines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Amine Scaffold - A Privileged Motif in Medicinal Chemistry

The biphenyl amine moiety, a deceptively simple aromatic scaffold, has proven to be a remarkably versatile and fruitful starting point in the discovery and development of novel therapeutics. Its unique structural features—two phenyl rings linked by a flexible single bond and appended with a critical amine group—provide a trifecta of desirable properties for drug design: a rigid yet adaptable framework for precise receptor engagement, tunable lipophilicity for navigating biological membranes, and a key hydrogen bond donor/acceptor in the form of the amine. This combination has led to the successful development of drugs spanning a wide array of therapeutic areas, from anti-inflammatory agents to targeted cancer therapies and antihypertensives. This in-depth guide provides a comprehensive overview of the discovery, history, synthesis, and evolving therapeutic applications of novel biphenyl amine derivatives, offering field-proven insights for researchers and drug development professionals.

A Historical Trajectory: From Classical Synthesis to Modern Drug Design

The story of biphenyl amines is intrinsically linked to the broader history of biphenyl synthesis. Early methods, while groundbreaking for their time, were often harsh and limited in scope. The Wurtz-Fittig reaction , dating back to the mid-19th century, provided one of the first routes to biphenyls through the sodium-mediated coupling of aryl halides. However, its utility was hampered by the requirement for aggressive reagents and the frequent formation of side products. The subsequent development of the Ullmann reaction , utilizing copper catalysis, offered a milder alternative for the formation of the biaryl bond.

A significant leap in the therapeutic application of biphenyl amines came with the discovery of the fenamates , a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-phenylanthranilic acid. The development of these compounds in the mid-20th century marked a key milestone, demonstrating the potential of the biphenyl amine scaffold to modulate biological targets, in this case, the cyclooxygenase (COX) enzymes.[1][2] This discovery spurred further investigation into the pharmacological possibilities of this structural class.

The modern era of biphenyl amine synthesis and drug discovery has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination have become the cornerstones of contemporary synthetic strategies, offering unparalleled efficiency, functional group tolerance, and substrate scope.[3][4] These powerful reactions have enabled the rapid and systematic exploration of the chemical space around the biphenyl amine core, accelerating the discovery of novel drug candidates with improved potency and selectivity.

Synthetic Strategies: Building the Biphenyl Amine Core

The construction of novel biphenyl amine derivatives typically involves a convergent synthetic approach, where the biphenyl scaffold is first assembled, followed by the introduction of the amine functionality, or vice versa. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns.

The Suzuki-Miyaura Coupling: Forging the Biaryl Bond

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of the carbon-carbon bond between the two phenyl rings.[3] The reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the synthesis of a biphenyl precursor.

Step 1: Reaction Setup

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base.[5] A common choice is a 2M solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

Step 2: Reaction Execution

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle. The choice of solvent and temperature can significantly impact the reaction rate and yield, and often requires optimization for specific substrates.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArX Ar-X ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Transmetalation ArBOH2 Ar'-B(OH)2 Base Base ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Installing the Amine

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of an amine with an aryl halide or triflate.[4] This reaction is particularly valuable for the synthesis of biphenyl amines, as it can be used to couple an amine to a pre-formed biphenyl halide.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

This protocol provides a general guideline for the synthesis of a biphenyl amine.

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube or vial, add the biphenyl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and a suitable phosphine ligand (e.g., XPhos, SPhos, 0.02-0.10 eq.).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq.).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the amine (1.1-1.5 eq.) and a dry, aprotic solvent (e.g., toluene or dioxane).

Step 2: Reaction Execution

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired biphenyl amine.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination, as it facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The use of a strong base is necessary to deprotonate the amine, forming the more nucleophilic amide.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArX Ar-X ArPdNR2 Ar-Pd(II)-NR2(L2) ArPdX->ArPdNR2 Ligand Exchange R2NH R2NH Base Base ArPdNR2->Pd0 Reductive Elimination ArNR2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Mechanisms of Action and Therapeutic Applications

The therapeutic versatility of biphenyl amine derivatives stems from their ability to interact with a wide range of biological targets. By modifying the substitution patterns on the biphenyl rings and the nature of the amine group, medicinal chemists can fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects.

Kinase Inhibition in Oncology

A significant number of novel biphenyl amine derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Biphenyl amine-based inhibitors are often designed to compete with ATP for binding to the kinase active site, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[8]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Biphenyl amine derivatives have been successfully developed to inhibit VEGFR-2, a critical receptor tyrosine kinase in this pathway. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[10]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras BiphenylAmine Biphenyl Amine Inhibitor BiphenylAmine->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Migration Cell Migration PKC->Migration mTOR mTOR Akt->mTOR Akt->Migration MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a biphenyl amine derivative.

Other Notable Therapeutic Areas

Beyond oncology, biphenyl amine derivatives have shown promise in a variety of other therapeutic areas:

  • Anti-inflammatory: As mentioned, the fenamate class of NSAIDs represents an early success story for biphenyl amines in treating inflammation.[1]

  • Antihypertensive: Telmisartan is an angiotensin II receptor blocker that features a biphenyl moiety linked to a benzimidazole, and is widely used for the treatment of hypertension.[11]

  • Fungicidal: Boscalid is a fungicide used in agriculture that contains a biphenyl amine core structure. Its discovery was a result of systematic screening and optimization of this chemical class.[12]

  • Neurodegenerative Diseases: Some studies have explored the potential of fenamates and other biphenyl amine derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[13]

Structure-Activity Relationship (SAR) and Data Presentation

The systematic exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery. For biphenyl amine derivatives, SAR studies typically involve modifying various parts of the molecule to understand their impact on potency, selectivity, and pharmacokinetic properties.

Derivative Class Target Key SAR Observations Example IC₅₀ (nM)
BiphenylsulfonamidesMMP-2The presence of a hydroxamate zinc-binding group is crucial for potent inhibition.[7]115.16[7]
BiarylacetamidesAutophagyIncreased lipophilicity through the addition of a methyl group and a fluorine atom enhances autophagy inhibition.Not specified in IC₅₀
Triazine DerivativesBTKThe 6-amino-1,3,5-triazine scaffold provides a core for potent and selective irreversible inhibition.[7]17.0[7]
Quinazoline DerivativesEGFR6,7-dimethoxy substitution on the quinazoline ring and a 3-bromophenylamino group at the 4-position lead to highly potent inhibition.0.029[13]

Note: IC₅₀ values are highly dependent on the specific assay conditions and should be compared with caution across different studies.

Future Directions and Conclusion

The biphenyl amine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Future research in this area is likely to focus on several key aspects:

  • Improving Selectivity: As our understanding of the "kinome" and other target families grows, there will be a continued emphasis on designing highly selective inhibitors to minimize off-target effects and improve safety profiles.

  • Targeting Drug Resistance: The development of next-generation biphenyl amine derivatives that can overcome known resistance mechanisms is a critical area of research, particularly in oncology.

  • Novel Mechanisms of Action: While kinase inhibition has been a major focus, the discovery of biphenyl amines that modulate other cellular processes, such as autophagy, opens up new avenues for therapeutic intervention.

  • Advanced Synthetic Methodologies: The continued development of more efficient and sustainable synthetic methods will further accelerate the exploration of this privileged scaffold.

References

  • Bamborough, J., et al. (2008). Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. Bioorganic & Medicinal Chemistry Letters, 18(1), 137-141. [Link]

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  • Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(10), 1748-1754. [Link]

  • Gao, Y., et al. (2011). Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways. Future Medicinal Chemistry, 3(7), 889-905. [Link]

  • Halder, S., et al. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Archiv der Pharmazie, e2300513. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

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  • Goossen, L. J., & Goossen, K. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 21. [Link]

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Sources

Methodological & Application

Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol is centered around a robust Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl scaffold, followed by a straightforward hydrochloride salt formation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: Significance and Synthetic Strategy

2'-Methyl-[1,1'-biphenyl]-4-amine serves as a privileged scaffold in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, including potent anti-cancer agents and inhibitors of enzymes like Neprilysin (NEP).[1][2] The precise arrangement of its substituted biphenyl core allows for specific interactions with biological targets, making it a valuable building block in the design of novel therapeutics.

The synthesis of unsymmetrical biaryl compounds like the target molecule is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[3] Among these, the Suzuki-Miyaura coupling is a premier method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[4][5] This protocol, therefore, employs a Suzuki-Miyaura coupling between 4-bromoaniline and 2-methylphenylboronic acid. The resulting free amine is then converted to its hydrochloride salt to improve stability, crystallinity, and handling properties.

Reaction Scheme and Mechanism

The overall synthesis proceeds in two main stages: the C-C bond formation via Suzuki coupling and the subsequent salt formation.

Overall Reaction:

(4-Bromoaniline) + (2-Methylphenylboronic Acid) ---(Pd Catalyst, Base)--> (2'-Methyl-[1,1'-biphenyl]-4-amine) ---(HCl)--> (2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride)

The Suzuki-Miyaura Catalytic Cycle

The core of this synthesis is the palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 (Base) PdII_Diaryl Aryl-Pd(II)-Aryl' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of 4-bromoaniline, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (the 2-methylphenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center are coupled and eliminated from the complex, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Materials and Equipment

Reagents
ReagentCAS No.Molecular WeightPurpose
4-Bromoaniline106-40-1172.03 g/mol Aryl Halide Coupling Partner
2-Methylphenylboronic Acid16419-60-6135.96 g/mol Boronic Acid Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol Catalyst
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol Base
1,4-Dioxane, anhydrous123-91-188.11 g/mol Solvent
Toluene, anhydrous108-88-392.14 g/mol Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Hexanes110-54-386.18 g/mol Chromatography Eluent
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37 g/mol Drying Agent
Hydrochloric Acid solution, 2.0 M in Diethyl EtherN/A36.46 g/mol (HCl)Salt Formation
Diethyl Ether, anhydrous60-29-774.12 g/mol Solvent
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Schlenk line or glove box for inert atmosphere operations

  • Separatory funnel

  • Rotary evaporator

  • Glass funnels and filter paper

  • Flash chromatography setup (column, silica gel, etc.)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

Detailed Experimental Protocol

This protocol outlines the synthesis in three distinct parts: the core coupling reaction, purification of the free amine, and the final salt formation.

Workflow cluster_A Part A: Suzuki-Miyaura Coupling cluster_B Part B: Purification cluster_C Part C: Hydrochloride Salt Formation A1 Assemble & Purge Glassware A2 Add Reagents: 4-Bromoaniline, Boronic Acid, K2CO3, Pd(PPh3)4 A1->A2 A3 Add Solvents (Dioxane/Toluene/Water) A2->A3 A4 Heat to Reflux (e.g., 90°C) Monitor by TLC/LC-MS A3->A4 A5 Reaction Work-up: Cool, Dilute, Extract with EtOAc A4->A5 A6 Dry & Concentrate Crude Product A5->A6 B1 Prepare Silica Gel Column A6->B1 Transfer Crude B2 Load Crude Product B1->B2 B3 Elute with Hexanes/EtOAc Gradient B2->B3 B4 Collect & Combine Pure Fractions B3->B4 B5 Concentrate to Yield Pure Amine B4->B5 C1 Dissolve Pure Amine in Diethyl Ether B5->C1 Transfer Pure Amine C2 Cool to 0°C C1->C2 C3 Add 2M HCl in Ether Dropwise C2->C3 C4 Stir and Observe Precipitation C3->C4 C5 Filter Solid Product C4->C5 C6 Wash with Cold Ether & Dry C5->C6

Caption: Experimental workflow for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Part A: Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 4-bromoaniline (5.00 g, 29.1 mmol, 1.0 equiv), 2-methylphenylboronic acid (4.74 g, 34.9 mmol, 1.2 equiv), and anhydrous potassium carbonate (12.1 g, 87.2 mmol, 3.0 equiv).

  • Catalyst Addition: Briefly remove the inlet and add tetrakis(triphenylphosphine)palladium(0) (1.68 g, 1.45 mmol, 0.05 equiv). Causality Note: The catalyst is added last to minimize exposure to air. Pd(0) species are sensitive to oxidation, which would deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (80 mL), toluene (20 mL), and water (20 mL) via cannula or syringe. Rationale: Dioxane and toluene are excellent solvents for the organic reagents, while the presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromoaniline is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 150 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Part B: Purification of 2'-Methyl-[1,1'-biphenyl]-4-amine
  • Column Chromatography: Prepare a silica gel column using a suitable eluent system. A gradient of 5% to 20% ethyl acetate in hexanes is a good starting point.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Isolation: Combine the fractions containing the pure product (visualized by UV light and/or staining) and concentrate under reduced pressure to yield 2'-Methyl-[1,1'-biphenyl]-4-amine as a pure solid or oil.

Part C: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free amine (assuming quantitative recovery from the previous step for calculation, adjust based on actual yield) in anhydrous diethyl ether (approx. 10 mL per 1 g of amine) in an Erlenmeyer flask.

  • Cooling: Place the flask in an ice bath and cool to 0 °C.

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.[7] A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed, or until the pH of the solution is acidic (test with moist pH paper).

  • Precipitation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or impurities. Dry the resulting white to off-white solid under high vacuum to obtain the final 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the free amine and the hydrochloride salt.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >98%.[8]

  • Melting Point: The hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values as a measure of purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[9]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[10]

  • Reagent Hazards:

    • Palladium Catalysts: Are toxic heavy metals. Avoid inhalation of dust and skin contact.

    • Solvents: Dioxane, toluene, and diethyl ether are flammable and have associated health risks. Handle with care and avoid ignition sources.

    • 4-Bromoaniline: Is toxic and a suspected carcinogen.

    • HCl in Ether: Is highly corrosive and volatile. Open and handle only in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local regulations.

References

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  • (No author listed). US Patent US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.
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  • Zhang, A., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
  • (No author listed). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
  • (No author listed). DK2121578T3 - A process for the preparation of 4-biphenyl-4-amino-2-methylpentanoic acid. Google Patents.
  • Various Authors. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. Available at: [Link]

  • T R. M. D. M. G. de, et al. (2019).
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  • Lindsley, C. W., et al. (2005).
  • (No author listed). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • (No author listed). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023).
  • (No author listed). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Fisher Scientific.
  • (No author listed). Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl.
  • (No author listed). US20110060135A1 - Selective Purification of Small RNAs from Mixtures. Google Patents.
  • (No author listed).
  • (No author listed). WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube.
  • (No author listed). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.
  • Wu, J. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • FUJIFILM Wako. Boronic Acid Compounds for Suzuki Coupling Reaction.
  • Al-Kindy, S., et al. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.
  • (No author listed). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.

Sources

Application Notes & Protocols: Strategic Use of 2'-Methyl-[1,1'-biphenyl]-4-amine in Suzuki-Miyaura Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of Substituted Biphenylamines

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organohalide with an organoboron species has become indispensable in both academic and industrial laboratories.[2] Within the vast landscape of molecules synthesized via this method, the biphenylamine framework holds a special status. It is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.

This guide focuses on a particularly valuable building block: 2'-Methyl-[1,1'-biphenyl]-4-amine . The introduction of a methyl group at the ortho-position of one of the phenyl rings imparts a significant conformational twist. This steric influence is not a trivial modification; it is a deliberate design element used by medicinal chemists to modulate a molecule's three-dimensional shape, influencing its binding affinity to biological targets and altering its pharmacokinetic properties.[4] This document provides a detailed exploration of the synthesis of this key intermediate via Suzuki coupling, offering mechanistic insights, optimized protocols, and troubleshooting advice for researchers in synthetic chemistry and drug development.

The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle

To effectively utilize and troubleshoot the Suzuki-Miyaura reaction, a firm grasp of its underlying mechanism is essential. The process is a catalytic cycle revolving around a palladium center, which orchestrates the coupling of the two organic fragments. The cycle is broadly understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]

  • Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which inserts itself into the carbon-halogen bond of the organohalide (e.g., 4-bromoaniline). This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organoboron compound (e.g., 2-methylphenylboronic acid) is activated by a base to form a more nucleophilic borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. The precise mechanism of this step is complex but is crucial for bringing the two coupling partners together on the palladium catalyst.[1][6]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex are coupled, forming the new C-C bond of the biphenyl product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst and allowing the cycle to begin anew.[3]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Product Ar¹-Ar² Pd0->Product PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Ar1X Ar¹-X Ar1X->PdII_Aryl Ar2BY2 Ar²-B(OR)₂ Ar2BY2->PdII_Diaryl Base Base Base->PdII_Diaryl

Caption: The Palladium-catalyzed Suzuki-Miyaura coupling cycle.

Protocol: Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine

This protocol details the synthesis of the title compound from 4-bromoaniline and 2-methylphenylboronic acid. This approach is a robust and scalable method for producing this key intermediate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-BromoanilineC₆H₆BrN172.0210.01.72 g1.0
2-Methylphenylboronic AcidC₇H₉BO₂135.9612.01.63 g1.2
Palladium(II) AcetatePd(OAc)₂224.500.1022.5 mg0.01 (1 mol%)
SPhosC₂₉H₃₇O₂P410.570.2290.3 mg0.022 (2.2 mol%)
Potassium PhosphateK₃PO₄212.2720.04.25 g2.0
1,4-DioxaneC₄H₈O₂88.11-40 mL-
WaterH₂O18.02-10 mL-
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.72 g), 2-methylphenylboronic acid (1.63 g), and potassium phosphate (4.25 g).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to establish an inert atmosphere. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add palladium(II) acetate (22.5 mg) and the SPhos ligand (90.3 mg). The use of a bulky, electron-rich phosphine ligand like SPhos is highly recommended for coupling sterically hindered partners and aryl chlorides.[7]

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. The solvent mixture should be degassed prior to use by sparging with nitrogen for 20-30 minutes.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours. The disappearance of the limiting reagent (4-bromoaniline) indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2'-Methyl-[1,1'-biphenyl]-4-amine as a solid.

Experimental_Workflow start Start setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂) setup->inert catalyst 3. Add Catalyst System (Pd(OAc)₂ + SPhos) inert->catalyst solvent 4. Add Degassed Solvents (Dioxane/H₂O) catalyst->solvent react 5. Heat & Stir (100 °C, 4-12h) solvent->react monitor 6. Monitor Progress (TLC / GC-MS) react->monitor workup 7. Aqueous Workup (Extraction & Washing) monitor->workup purify 8. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine.

Field-Proven Insights: Optimization and Troubleshooting

While the Suzuki coupling is robust, achieving high yields with challenging substrates requires careful optimization. The free amine in 4-bromoaniline can potentially coordinate with the palladium catalyst, and steric hindrance from the ortho-methyl group on the boronic acid presents a challenge.

ParameterStandard ConditionAlternative/OptimizationRationale & Causality
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos, Pd(PPh₃)₄Buchwald-type ligands (SPhos, XPhos) are generally superior for hindered substrates.[8] Pd(PPh₃)₄ can be effective but may require higher loadings and temperatures.
Base K₃PO₄Cs₂CO₃, K₂CO₃K₃PO₄ provides a good balance of strength and solubility.[9] Cs₂CO₃ is often more effective but more expensive. K₂CO₃ is a milder and less expensive option but may result in lower yields for this transformation.[10]
Solvent Dioxane/H₂OToluene/H₂O, DMFThe choice of solvent affects reagent solubility and reaction temperature. Dioxane and toluene are common. DMF can be useful but may require lower temperatures to avoid decomposition.[11]
Amine Reactivity UnprotectedProtect as TrifluoroacetamideThe free amine can sometimes inhibit catalysis. If yields are low, protecting the amine can facilitate the coupling step, though it adds two steps (protection/deprotection) to the overall sequence.[12]
Side Reaction ProtodeboronationUse boronic ester (e.g., pinacol ester)Boronic acids can degrade via protodeboronation, especially at high temperatures or prolonged reaction times. Boronic esters are more stable and can mitigate this side reaction.[5]

Application in Drug Discovery: A Scaffold for Innovation

The 2'-Methyl-[1,1'-biphenyl]-4-amine structure is more than just a synthetic target; it is a foundational element in the design of new therapeutics. Its derivatives have been explored for a range of applications, most notably in oncology.

  • Conformational Control: The ortho-methyl group forces a non-planar conformation between the two phenyl rings. This fixed dihedral angle can pre-organize a molecule for optimal binding to a protein target, enhancing potency and selectivity.

  • Cancer Therapeutics: This scaffold is a key component of small molecule inhibitors designed to disrupt the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy.[13] By blocking this interaction, these compounds can restore the immune system's ability to recognize and attack tumor cells.

  • Pharmaceutical Intermediates: Beyond its direct use, this biphenylamine serves as a versatile intermediate. The amine handle can be readily functionalized to introduce new pharmacophores, while the biphenyl core provides a rigid scaffold for orienting these groups in three-dimensional space.[14][15][16]

Conclusion

The Suzuki-Miyaura coupling is a powerful and adaptable tool for constructing complex molecular architectures. The synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine exemplifies its utility in creating sterically demanding, high-value building blocks for the pharmaceutical industry. By understanding the reaction mechanism, carefully selecting catalysts and conditions, and anticipating potential challenges, researchers can efficiently access this and other substituted biphenylamines, paving the way for the discovery of next-generation therapeutics.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Cimino, S., et al. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Dounay, A. F., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi.
  • Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • PubMed. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates.
  • Barder, T. E., et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
  • Zhao Group @ UIUC. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. (n.d.). Pharmaceutical intermediates and process for the preparation thereof.
  • PubMed. (2013). [Application of methyl in drug design].
  • Qian, H., Peng, X., & Wu, X. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6344.
  • Hopper, D. W., et al. (2009). Synthesis and Biological Evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: A Class of Potent aggrecanase-1 Inhibitors. PubMed.

Sources

Application Notes and Protocols: Experimental Procedures for N-Alkylation of 2'-Methyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Biphenyl Amines

N-alkylated aromatic amines, particularly those derived from biphenyl scaffolds, are privileged structures in modern chemistry. They form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group on the nitrogen atom of an aromatic amine can profoundly influence its biological activity, physicochemical properties, and reactivity. For instance, in drug discovery, N-alkylation is a key strategy to modulate a compound's potency, selectivity, solubility, and metabolic stability. 2'-Methyl-[1,1'-biphenyl]-4-amine is a valuable building block, and its N-alkylated derivatives are of significant interest for the development of novel chemical entities.

This comprehensive guide provides detailed experimental procedures for the N-alkylation of 2'-Methyl-[1,1'-biphenyl]-4-amine, targeting researchers, scientists, and professionals in drug development. We will explore several robust and versatile methodologies, explaining the underlying chemical principles and offering step-by-step protocols to ensure successful synthesis and purification of the desired N-alkylated products.

Methodology Overview: A Comparative Approach

The choice of an N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. Here, we present three widely employed and effective methods for the N-alkylation of 2'-Methyl-[1,1'-biphenyl]-4-amine:

  • Reductive Amination: A versatile and highly reliable method that involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between the amine and an alkyl halide or pseudohalide.[2][3][4]

  • Ruthenium-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen): An atom-economical and environmentally benign approach that utilizes alcohols as alkylating agents, with water as the only byproduct.

Protocol 1: Reductive Amination

Principle: Reductive amination is a cornerstone of amine synthesis. The reaction proceeds in two steps: the formation of an imine or iminium ion from the condensation of an amine and a carbonyl compound, followed by its reduction.[1] This one-pot procedure is highly efficient and avoids the over-alkylation issues often encountered with direct alkylation methods.[5] A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a popular choice due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[5]

Experimental Protocol:

Materials:

  • 2'-Methyl-[1,1'-biphenyl]-4-amine

  • Aldehyde or Ketone (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-Methyl-[1,1'-biphenyl]-4-amine (1.0 eq.).

  • Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 - 1.2 eq.) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Summary Table:

ParameterValue
Reactants 2'-Methyl-[1,1'-biphenyl]-4-amine, Aldehyde/Ketone
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane (anhydrous)
Stoichiometry Amine:Carbonyl:Reducing Agent (1.0 : 1.1-1.2 : 1.5)
Temperature Room Temperature
Typical Reaction Time 2 - 12 hours
Expected Yield 70 - 95%

Workflow Diagram:

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Amine in DCM B 2. Add Aldehyde/ Ketone A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Extract with DCM E->F G 7. Wash with Brine & Dry (MgSO₄) F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Reductive Amination Workflow.

Protocol 2: Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][3][4] The reaction facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol:

Materials:

  • 2'-Methyl-[1,1'-biphenyl]-4-amine

  • Alkyl Halide (e.g., bromobutane) or Alkyl Tosylate

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-2.0 eq. relative to Pd).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 eq.) and 2'-Methyl-[1,1'-biphenyl]-4-amine (1.0 eq.).

  • Solvent and Alkylating Agent: Add anhydrous toluene or 1,4-dioxane, followed by the alkyl halide or tosylate (1.1-1.2 eq.).

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at a temperature ranging from 80 to 110 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the Celite pad with the same solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ParameterValue
Reactants 2'-Methyl-[1,1'-biphenyl]-4-amine, Alkyl Halide/Tosylate
Catalyst System Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand
Base NaOtBu or Cs₂CO₃
Solvent Toluene or 1,4-Dioxane (anhydrous)
Stoichiometry Amine:Alkylating Agent:Base (1.0 : 1.1-1.2 : 1.2-1.5)
Temperature 80 - 110 °C
Typical Reaction Time 4 - 24 hours
Expected Yield 60 - 90%

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_reaction Reaction (Inert Atmosphere) cluster_workup Workup cluster_purification Purification A 1. Add Pd catalyst, ligand, and base B 2. Add Amine A->B C 3. Add Solvent and Alkylating Agent B->C D 4. Heat (80-110 °C) C->D E 5. Cool and Dilute D->E F 6. Filter through Celite E->F G 7. Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 3: Ruthenium-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen)

Principle: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and sustainable approach to N-alkylation. In this process, a ruthenium catalyst temporarily abstracts hydrogen from an alcohol to generate an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the captured hydrogen from the catalyst, regenerating the catalyst and producing the N-alkylated amine and water as the only byproduct.

Experimental Protocol:

Materials:

  • 2'-Methyl-[1,1'-biphenyl]-4-amine

  • Primary Alcohol (e.g., 1-pentanol)

  • Ruthenium Catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Potassium tert-butoxide (KOtBu)

  • Toluene, anhydrous

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%) and the base (e.g., KOtBu, 1.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add 2'-Methyl-[1,1'-biphenyl]-4-amine (1.0 eq.) and the primary alcohol (1.0-1.2 eq.).

  • Solvent: Add anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at a temperature typically between 100 and 120 °C.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter and concentrate the organic solution.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ParameterValue
Reactants 2'-Methyl-[1,1'-biphenyl]-4-amine, Primary Alcohol
Catalyst [Ru(p-cymene)Cl₂]₂ or similar Ru-complex
Base KOtBu
Solvent Toluene (anhydrous)
Stoichiometry Amine:Alcohol:Base (1.0 : 1.0-1.2 : 1.0)
Temperature 100 - 120 °C
Typical Reaction Time 12 - 24 hours
Expected Yield 65 - 90%

Workflow Diagram:

Borrowing_Hydrogen_Workflow cluster_reaction Reaction (Inert Atmosphere) cluster_workup Workup cluster_purification Purification A 1. Add Ru catalyst and base B 2. Add Amine and Alcohol A->B C 3. Add Toluene B->C D 4. Heat (100-120 °C) C->D E 5. Cool and Dilute D->E F 6. Wash with Water and Brine E->F G 7. Dry (MgSO₄) F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Sources

Application Note: The Strategic Use of 2'-Methyl-[1,1'-biphenyl]-4-amine in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the application of 2'-Methyl-[1,1'-biphenyl]-4-amine as a pivotal building block in the design and synthesis of kinase inhibitors. We explore the unique structural and conformational advantages conferred by this scaffold, detail robust synthetic protocols for its incorporation into common heterocyclic cores, and discuss the resulting structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting the human kinome.

Introduction: The Biphenylamine Scaffold in Kinase Inhibition

Protein kinases are a major class of therapeutic targets, primarily in oncology, due to their critical role in regulating cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, driving tumor growth, proliferation, and metastasis.[2] Small molecule inhibitors that target the ATP-binding site of kinases have become a cornerstone of modern cancer therapy.[2]

Within the vast chemical space of kinase inhibitors, certain molecular fragments, or "privileged scaffolds," appear frequently due to their inherent ability to bind effectively to the kinase ATP pocket. The biarylamine motif is one such scaffold, featured in numerous FDA-approved drugs like Imatinib.[3][4] This note focuses on a specific, highly valuable derivative: 2'-Methyl-[1,1'-biphenyl]-4-amine . Its strategic deployment allows chemists to probe deep hydrophobic pockets within the kinase active site while fine-tuning inhibitor selectivity and potency.

The central thesis of this guide is that the induced non-coplanar geometry by the 2'-methyl group is not a trivial substitution but a critical design element that enables superior kinase selectivity and potency. We will elucidate this through synthetic methodologies and SAR analysis.

Rationale for Use: The Conformational Advantage

The efficacy of 2'-Methyl-[1,1'-biphenyl]-4-amine stems from key structural features that address common challenges in kinase inhibitor design:

  • Induced Acyclicity: The ortho-methyl group on the distal phenyl ring creates steric hindrance, forcing a significant dihedral angle between the two aromatic rings. This twisted, non-planar conformation is crucial. It prevents the molecule from adopting a flat shape, which could lead to non-specific intercalating effects or promiscuous binding, and instead presents a defined three-dimensional vector.

  • Accessing the Hydrophobic Back Pocket: Many kinase inhibitors achieve potency and selectivity by extending beyond the adenine-binding region into an adjacent hydrophobic pocket. The biphenyl moiety is ideally sized to occupy this space. The conformation dictated by the 2'-methyl group can precisely orient the distal ring to maximize favorable van der Waals interactions and avoid steric clashes, a principle key to developing "Type II" inhibitors that bind to the inactive DFG-out conformation.[5]

  • Versatile Synthetic Handle: The 4-amine group is a nucleophilic center, perfectly positioned for coupling to various electrophilic heterocyclic systems (e.g., pyrimidines, quinazolines, pyrrolo[2,3-d]pyrimidines) that are known to form critical hydrogen-bond interactions with the kinase hinge region.[6][7]

The following diagram illustrates the logical flow from this building block to a final, potent kinase inhibitor.

G cluster_0 Core Building Blocks cluster_1 Synthetic Coupling cluster_2 Intermediate & Final Product A 2'-Methyl-[1,1'-biphenyl]-4-amine (Hydrophobic Moiety) B Electrophilic Heterocycle (e.g., 2,4-dichloropyrimidine) (Hinge-Binding Moiety) C Nucleophilic Aromatic Substitution or Pd-Catalyzed Cross-Coupling A->C B->C D Coupled Biaryl-Heterocycle (Core Inhibitor Scaffold) C->D E Optional Further Functionalization (e.g., Solubilizing Groups) D->E F Final Kinase Inhibitor D->F E->F

Caption: Logical workflow from starting materials to a final kinase inhibitor.

Synthetic Protocols & Methodologies

The primary synthetic utility of 2'-Methyl-[1,1'-biphenyl]-4-amine is its role as a nucleophile in coupling reactions with halogenated heterocycles. Two prevalent and robust methods are detailed below.

Protocol 1: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

This is a direct and often high-yielding method for coupling with activated chloro- or fluoro-heterocycles, such as the pyrrolo[2,3-d]pyrimidine scaffold, which is central to inhibitors of receptor tyrosine kinases (RTKs).[2]

Reaction Scheme: 2'-Methyl-[1,1'-biphenyl]-4-amine + 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivative → N-(2'-Methyl-[1,1'-biphenyl]-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

G cluster_workflow S_N_Ar Workflow start Setup Reaction Vessel (Round-bottom flask, condenser) reagents Charge Reagents: 1. 4-Chloro-heterocycle (1.0 eq) 2. 2'-Methyl-[1,1'-biphenyl]-4-amine (1.1 eq) 3. Solvent (e.g., iPrOH, n-BuOH) start->reagents catalyst Add Catalyst (conc. HCl, 2-3 drops) reagents->catalyst reflux Heat to Reflux (e.g., 80-120 °C) Monitor by TLC/LC-MS (2-16 h) catalyst->reflux workup Work-up: 1. Cool to RT 2. Precipitate/Filter or Extract 3. Wash with solvent/water reflux->workup Reaction Complete purify Purification workup->purify column Silica Gel Chromatography purify->column Mixture recrystal Recrystallization purify->recrystal Crystalline Solid product Characterize Product (NMR, MS) column->product recrystal->product

Caption: Step-by-step workflow for S_N_Ar coupling.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloro-heterocycle starting material (1.0 equiv).

  • Reagent Addition: Add 2'-Methyl-[1,1'-biphenyl]-4-amine (1.05–1.2 equiv). A slight excess ensures full consumption of the often more valuable heterocyclic starting material.

  • Solvent: Add a suitable solvent such as isopropanol (iPrOH) or n-butanol (n-BuOH) to achieve a concentration of approximately 0.1–0.2 M.

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid.

    • Expertise Note: The acid protonates a nitrogen on the heterocyclic ring, which significantly increases the electrophilicity of the carbon atom bearing the chlorine, thereby accelerating the rate of nucleophilic attack by the aniline.

  • Reaction: Heat the mixture to reflux (typically 80–120 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–16 hours).

  • Work-up: Cool the reaction to room temperature. The product often precipitates and can be collected by vacuum filtration, washing with cold solvent. Alternatively, if the product is soluble, the solvent is removed in vacuo, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous sodium bicarbonate and brine.

  • Purification: The crude product is purified either by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For less activated heterocycles or when milder conditions are required, the Buchwald-Hartwig amination is the method of choice. It offers broad substrate scope and functional group tolerance.[6]

Reaction Scheme: 2'-Methyl-[1,1'-biphenyl]-4-amine + 2-Bromo-pyrimidine Derivative → N-(2'-Methyl-[1,1'-biphenyl]-4-yl)pyrimidin-2-amine

Detailed Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the heterocyclic halide (1.0 equiv), 2'-Methyl-[1,1'-biphenyl]-4-amine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a phosphine ligand like X-Phos (2-10 mol%).

  • Base and Solvent: Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv), followed by an anhydrous, degassed solvent like n-butanol, dioxane, or toluene.

    • Expertise Note: The choice of ligand and base is critical and often needs to be screened for optimal results. X-Phos is a bulky, electron-rich ligand that is highly effective for this type of C-N coupling. The entire setup must be rigorously free of oxygen and water to prevent catalyst degradation.

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction to the desired temperature (typically 85–110 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Structure-Activity Relationship (SAR) and Target Selectivity

Once incorporated into a heterocyclic core, the 2'-Methyl-[1,1'-biphenyl]-4-amine moiety exerts a profound influence on the inhibitor's biological activity.

  • Core Interaction: The parent heterocycle (e.g., aminopyrimidine) typically serves as the "anchor," forming one or two key hydrogen bonds with the backbone amide residues of the kinase hinge region.[6]

  • Hydrophobic Occupancy: The biphenyl group extends into the hydrophobic pocket. The 2'-methyl group forces the distal phenyl ring into a specific conformation that can be exploited for selectivity. For instance, a kinase with a narrow hydrophobic pocket might not accommodate the twisted biphenyl, leading to a sharp drop in potency and thus high selectivity for kinases that can.

  • Modulation of Potency: As seen in the development of PLK4 inhibitors, modifications on the biaryl moiety can fine-tune potency. Adding hydrogen bond donors or acceptors to the distal ring can pick up additional interactions with nearby residues, significantly boosting inhibitory activity.[6]

The following table summarizes representative data for inhibitors synthesized using biphenylamine scaffolds, illustrating their potent activity against key cancer-related kinases.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Cellular Activity (IC₅₀, nM)Reference
N⁴-(biphenyl-4-yl)-pyrrolo[2,3-d]pyrimidine derivativeEGFR25150 (A431)[2]
N⁴-(2'-methylbiphenyl-4-yl)-pyrrolo[2,3-d]pyrimidineVEGFR-215N/A[2]
Pyrimidin-2-amine derivative (Compound 8h)PLK46.71440 (MCF-7)[6]
Quinazoline-based inhibitorSrc<10N/A[8]
Quinazoline-based inhibitorAbl<10N/A[8]

Note: Data is representative and compiled from multiple sources to illustrate the potency achievable with this scaffold.

Troubleshooting and Optimization

ProblemProposed SolutionRationale
Low yield in SNAr reaction Increase reaction time/temperature. Screen alternative solvents (e.g., DMA, NMP). Ensure sufficient acid catalysis.The electrophilicity of the heterocycle may be low, requiring more forcing conditions to drive the reaction to completion.
Catalyst decomposition in Buchwald-Hartwig Ensure all reagents and solvents are anhydrous and the system is rigorously degassed. Use fresh, high-quality palladium catalyst and ligand.Palladium(0) catalytic species are highly sensitive to oxygen and water, which leads to the formation of inactive oxides.
Poor product solubility Purify using reverse-phase chromatography. For biological testing, make a high-concentration stock in DMSO. Consider synthesizing a salt form (e.g., HCl or mesylate) to improve aqueous solubility.Highly aromatic, planar systems often have poor solubility. A salt form introduces ionic character, which can dramatically improve solubility in polar/aqueous media.[9]
Difficult purification If the product and starting amine have similar polarity, consider protecting the product's other reactive sites before chromatography or using an alternative purification method like recrystallization.Minimizing overlapping Rf values is key to successful chromatographic separation. Recrystallization purifies based on differential solubility, an orthogonal property.

Conclusion

2'-Methyl-[1,1'-biphenyl]-4-amine is more than a simple building block; it is a sophisticated tool for medicinal chemists. The steric constraint imposed by the 2'-methyl group provides a reliable method for controlling the three-dimensional conformation of the resulting inhibitor, which is a critical factor in achieving high potency and, most importantly, selectivity across the highly homologous kinase family. The straightforward and robust synthetic protocols for its incorporation make it an exceptionally valuable reagent in the design of next-generation kinase inhibitors for oncology and beyond.

References

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(19), 7046-7058. Available at: [Link]

  • Zhang, J., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114774. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1155-1170. Available at: [Link]

  • Boehringer Ingelheim. (n.d.). ALK5 inhibitor BI-4659. opnMe.com. Available at: [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. Available at: [Link]

  • Reddy, T. J., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 5(2), 1175-1188. Available at: [Link]

  • Zhao, Z., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology, 9(6), 1230-1241. Available at: [Link]

  • Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2998-3002. Available at: [Link]

  • Cheng, H., et al. (2016). Compounds and compositions for modulating EGFR mutant kinase activities. U.S. Patent 9,593,098.
  • Wu, T., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Kufareva, I., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 60(10), 4268-4278. Available at: [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. Available at: [Link]

  • Basak, D., et al. (2018). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy, 14(6), 992-1003. Available at: [Link]

  • Gokhale, N. H., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(5), 530-534. Available at: [Link]

  • Klutchko, S. R., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(4), 1475-1485. Available at: [Link]

  • Kumar, A., & Kumar, S. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 754. Available at: [Link]

  • Gray, N. S., et al. (2008). Amino substituted pyrimidine pyrollopyridine and pyrazolopyrimidine derivatives useful as kinase inhibitors and in treating proliferative disorders. U.S. Patent Application. Available at: [Link]

  • Zhang, Y., et al. (2024). An updated patent review on PD-1/PD-L1 antagonists (2022-present). Expert Opinion on Therapeutic Patents, 1-15. Available at: [Link]

  • Carlson, S. M., & Lawrence, D. S. (2009). Bivalent Inhibitors of Protein Kinases. Chemistry & Biology, 16(3), 246-255. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, ensuring reliable quantification of the main component and potential impurities. This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a substituted aromatic amine with a biphenyl backbone. The purity of this compound is critical for its intended use, as even minor impurities can affect the safety and efficacy of downstream products. HPLC is a powerful analytical technique for assessing the purity of such compounds due to its high resolution and sensitivity.[5]

The biphenyl structure of the analyte suggests that a stationary phase with enhanced π-π interactions could provide superior selectivity compared to standard C18 columns.[6][7][8] Biphenyl stationary phases have demonstrated improved resolution for aromatic compounds that are often not well-separated on traditional C18 or phenyl phases.[7] This method development, therefore, focuses on leveraging these interactions for optimal separation. Given that the analyte is an amine, controlling the mobile phase pH is crucial to ensure good peak shape and retention.[5][8]

This application note provides a complete methodology, from instrument setup to data analysis, to enable researchers, scientists, and drug development professionals to accurately assess the purity of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: Ascentis® Express Biphenyl, 90 Å, 4.6 x 150 mm, 2.7 µm (or equivalent biphenyl column).[6]

  • Chemicals and Reagents:

    • 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride reference standard (known purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Trifluoroacetic acid (TFA), analytical grade.[9]

    • Water (HPLC grade, filtered and degassed).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Ascentis® Express Biphenyl, 90 Å, 4.6 x 150 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40 °C[6]
Detection Wavelength 254 nm[9]
Injection Volume 10 µL
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

Table 2: Gradient Elution Program

Rationale for Method Parameters
  • Column Selection: A biphenyl stationary phase was chosen to enhance the separation of aromatic compounds through π-π interactions, providing alternative selectivity to traditional C18 columns.[6][7] This is particularly beneficial for resolving structurally similar impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power for the analyte and impurities.[6] Trifluoroacetic acid (TFA) is added as an ion-pairing agent to improve peak shape and retention of the basic amine analyte by suppressing silanol interactions with the stationary phase.[9] An acidic mobile phase ensures the amine is in its protonated form, leading to consistent retention.[8]

  • Gradient Elution: A gradient elution is employed to ensure that both polar and non-polar impurities are eluted within a reasonable timeframe, providing a comprehensive purity profile.[6]

  • Temperature: An elevated column temperature of 40 °C reduces mobile phase viscosity, allowing for a higher flow rate and sharper peaks.[6]

  • Detection Wavelength: The detection wavelength of 254 nm was selected based on the UV absorbance of the biphenyl chromophore, which is common for aromatic compounds.[9] A DAD can be used to scan across a range of wavelengths to determine the optimal absorbance maximum for the main peak and any impurities.

Protocol

Standard and Sample Preparation

3.1.1. Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride reference standard.

  • Transfer the standard to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

3.1.2. Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride sample to be tested.

  • Transfer the sample to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the HPLC system must be verified.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the standard solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Analysis Procedure
  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and integrate all peaks.

  • Identify the main peak corresponding to 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride based on the retention time of the standard.

Calculation of Purity

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any impurity with a peak area less than the reporting threshold (e.g., 0.05%) should be disregarded.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][4] The validation should include the following parameters:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] This can be demonstrated by:

  • Forced Degradation: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrating that the main peak is resolved from any degradants.[1]

  • Peak Purity Analysis: Using a DAD to assess the purity of the main peak in both stressed and unstressed samples.[1]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Prepare a series of at least five solutions of the reference standard over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Inject each solution and plot the peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[3] It can be determined by:

  • Analyzing a sample of known purity (e.g., a certified reference material).

  • Spiking a sample with known amounts of impurities and determining the recovery. The recovery should typically be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[1] The RSD should be ≤ 2.0%.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and on different equipment. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] Typical variations to investigate include:

  • Flow rate (± 0.1 mL/min).

  • Column temperature (± 2 °C).

  • Mobile phase composition (± 2% organic).

  • Detection wavelength (± 2 nm).

The system suitability parameters should be checked under each varied condition.

Workflow Diagrams

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) D System Equilibration A->D B Prepare Standard Solution (0.5 mg/mL) E System Suitability Test (5 replicate injections of standard) B->E C Prepare Sample Solution (0.5 mg/mL, filter) G Inject Sample Solution C->G D->E F Inject Blank (Diluent) E->F F->G H Integrate Chromatograms G->H I Calculate % Purity (Area Percent Method) H->I J Generate Report I->J

Caption: Workflow for HPLC Purity Analysis.

Method_Validation_Workflow cluster_validation Method Validation Protocol (ICH Q2(R1)) cluster_outcome Outcome Specificity Specificity (Forced Degradation, Peak Purity) Linearity Linearity (≥ 5 concentrations, r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Recovery Study) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: HPLC Method Validation Workflow.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for determining the purity of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. The use of a biphenyl column provides excellent selectivity for this class of aromatic compounds. By following the detailed protocol and validation guidelines, researchers and quality control analysts can ensure the accuracy and consistency of their purity assessments, which is essential for regulatory compliance and product quality in the pharmaceutical and chemical industries.

References

  • HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). Chromatography Online. Retrieved from [Link]

  • Chauthe, S. K., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 947–953. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved from [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Live qualification/validation of purity methods for protein products. (n.d.). Purdue University. Retrieved from [Link]

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Application Note: Comprehensive Structural Characterization of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2'-Methyl-[1,1'-biphenyl]-4-amine and its hydrochloride salt are important intermediates in the synthesis of various pharmaceuticals and functional materials. A precise and unambiguous structural confirmation is paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-dimensional NMR-based characterization of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. We will delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, explaining the rationale behind experimental choices and providing detailed protocols for data acquisition and interpretation.

The hydrochloride salt form of an amine can significantly influence its solubility and stability.[3] NMR spectroscopy can also confirm the protonation state of the amine, which is crucial for understanding its physicochemical properties.[4]

Core Principles of NMR for Structural Elucidation

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This allows for the differentiation of chemically non-equivalent nuclei within a molecule.[5]

For a complete structural analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a combination of several NMR experiments is employed:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their relative abundance (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of chemically distinct carbon atoms in the molecule. Unlike ¹H NMR, integration of ¹³C spectra is generally not quantitative under standard acquisition conditions.[6]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups in a ¹³C NMR spectrum.[7]

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that reveals correlations between protons and carbons over longer ranges (typically two or three bonds), which is invaluable for piecing together the molecular framework.[8]

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte Purity: Ensure the 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride sample is of high purity to avoid interference from impurities.

  • Solvent Selection: The choice of a deuterated solvent is crucial. For amine hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice as it is a polar aprotic solvent that can dissolve the salt and allows for the observation of exchangeable protons (like the -NH₃⁺ protons).[4][9] Deuterium oxide (D₂O) can also be used, but the acidic proton of the ammonium salt may exchange with the deuterium of the solvent, leading to its signal disappearance.[4]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[9][10] For ¹³C NMR and 2D experiments, a more concentrated sample (50-100 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[11]

  • Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (δ = 0.00 ppm).[5]

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[7]

  • gCOSY (gradient-selected COSY): Acquire a 2D homonuclear correlation spectrum.

  • gHSQC (gradient-selected HSQC): Acquire a 2D one-bond ¹H-¹³C correlation spectrum.

  • gHMBC (gradient-selected HMBC): Acquire a 2D long-range ¹H-¹³C correlation spectrum.

Data Analysis and Structural Interpretation

The structure of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is shown below with the IUPAC numbering system.

Caption: Structure of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will exhibit signals corresponding to the aromatic protons, the methyl group protons, and the ammonium protons.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-NH₃⁺Broad singlet~9.0 - 10.0 (in DMSO-d₆)-3H
Aromatic (Ring B)~7.2 - 7.5Multiplet-4H
Aromatic (Ring A)~7.0 - 7.3Multiplet-4H
-CH₃~2.2Singlet-3H
  • -NH₃⁺ Protons: The protons on the positively charged nitrogen will appear as a broad singlet at a downfield chemical shift due to the deshielding effect of the positive charge and proton exchange. Its presence confirms the hydrochloride salt form.[4]

  • Aromatic Protons: The eight aromatic protons on the two phenyl rings will appear as a complex multiplet in the region of approximately 7.0-7.5 ppm. The substitution pattern breaks the symmetry of both rings, leading to distinct signals for each proton.

  • Methyl Protons: The three protons of the methyl group will appear as a sharp singlet at a more upfield chemical shift, typically around 2.2 ppm.

Expected ¹³C NMR and DEPT-135 Spectral Data

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The DEPT-135 experiment will aid in the assignment of these signals.

Carbon(s) Expected Chemical Shift (δ, ppm) DEPT-135 Signal
C4~145-150No Signal (Quaternary)
C1, C1', C2'~135-142No Signal (Quaternary)
Aromatic CH~125-130Positive
C-NH₃⁺~115-120Positive
-CH₃~20Positive
  • Quaternary Carbons: The carbons directly involved in the biphenyl linkage (C1, C1'), the carbon bearing the methyl group (C2'), and the carbon attached to the amino group (C4) are quaternary and will not appear in the DEPT-135 spectrum but will be present in the ¹³C spectrum.

  • Aromatic Methine Carbons: The remaining eight aromatic carbons are methine (CH) groups and will show positive signals in the DEPT-135 spectrum.

  • Methyl Carbon: The methyl carbon will also appear as a positive signal in the DEPT-135 spectrum at a characteristic upfield chemical shift.

2D NMR for Unambiguous Assignments

While 1D NMR provides a foundational understanding, 2D NMR is essential for the definitive assignment of all proton and carbon signals.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_structure Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR & DEPT (Carbon Types) HSQC HSQC (Direct ¹H-¹³C Bonds) C13_NMR->HSQC COSY->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Establish Fragments Structure Final Structure Confirmation HMBC->Structure Connect Fragments

Caption: Workflow for structural elucidation using 2D NMR.

  • COSY Analysis: The COSY spectrum will reveal the coupling networks between adjacent protons. In the aromatic region, this will help to trace the connectivity of protons within each of the two phenyl rings. For example, the proton at C3 will show a correlation with the protons at C2 and C4.

  • HSQC Analysis: The HSQC spectrum provides direct one-bond correlations between each proton and the carbon it is attached to. This allows for the unambiguous assignment of the chemical shifts of all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is the key to connecting the different structural fragments. It shows correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons will show a correlation to the C2' and C3' carbons. The aromatic protons will show correlations to neighboring carbons and across the biphenyl linkage, confirming the overall connectivity of the molecule.

Conclusion

The comprehensive application of one- and two-dimensional NMR spectroscopy provides an unequivocal structural characterization of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. The ¹H and ¹³C NMR spectra offer initial insights into the chemical environments of the nuclei, while DEPT experiments differentiate carbon types. The definitive connectivity and unambiguous assignment of all signals are achieved through the collective interpretation of COSY, HSQC, and HMBC spectra. This multi-faceted NMR approach ensures the identity and purity of this important chemical intermediate, which is a critical requirement in research, development, and quality control within the pharmaceutical and chemical industries.

References

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Mass spectrometry analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated method for the quantitative analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this guide provides a foundational protocol built on principles of scientific integrity and field-proven insights. We delve into the causality behind experimental choices, from sample preparation to instrument parameters, ensuring the protocol is a self-validating system. This document is structured to serve as a practical guide for implementing a sensitive, selective, and reliable analytical method for this compound and its analogues.

Introduction and Scientific Context

2'-Methyl-[1,1'-biphenyl]-4-amine, often supplied as a hydrochloride salt, is a biphenyl amine derivative. Biphenyl structures are common scaffolds in medicinal chemistry and materials science. Accurate and precise quantification of such molecules is critical during drug discovery, development, and quality control processes to ensure product safety and efficacy.[1][2]

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable analytical tool in the pharmaceutical industry, offering unparalleled sensitivity and selectivity.[1][3] This guide specifically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, a gold standard for quantitative analysis due to its ability to minimize background noise and selectively monitor specific parent-to-product ion transitions.[1]

The objective of this protocol is to provide a fully rationalized and validated LC-MS/MS method that is fit for its intended purpose, adhering to the principles outlined by global regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][5][6][7]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Compound Name 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride[8][9]
CAS Number 811842-48-5[9]
Molecular Formula C₁₃H₁₄ClN[8]
Molecular Weight 219.71 g/mol (as hydrochloride salt)[8][9]
Free Base MW 183.25 g/mol (C₁₃H₁₃N)Calculated
Chemical Structure [8]
Form Solid[8]
SMILES String CC1=CC=CC=C1C2=CC=C(C=C2)N.Cl[8]

Experimental Methodology: A Step-by-Step Protocol

This section explains not just the "how" but the "why" behind each step, ensuring the protocol's trustworthiness and reproducibility.

Reagents and Materials
  • Analyte: 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (Reference Standard)

  • Solvents: LC-MS grade acetonitrile, methanol, and water.[10]

  • Mobile Phase Additive: Formic acid (≥99% purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is ideal. If unavailable, a compound like 4-Aminobiphenyl can be considered after careful validation for matrix effects and chromatographic behavior.[11] For this protocol, we will assume the use of a suitable, validated internal standard.

Sample and Standard Preparation

The accuracy of quantitative analysis begins with meticulous sample preparation.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard. Note that the molecular weight of 219.71 g/mol includes the hydrochloride. To get the free base concentration, multiply by a factor of (183.25 / 219.71) = 0.834. Dissolve in 10 mL of methanol in a Class A volumetric flask. This provides a stock solution of the active amine component.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in 50:50 methanol:water at a constant concentration (e.g., 100 ng/mL).

  • Sample Preparation (from Plasma - Example): For protein precipitation, mix 100 µL of plasma sample with 300 µL of cold acetonitrile containing the IS. Vortex for 1 minute. Centrifuge at >13,000 g for 10 minutes at 4°C.[10] Transfer the supernatant to a new vial for LC-MS/MS analysis.

    • Causality: Protein precipitation is a rapid and effective method to remove the bulk of matrix proteins that can foul the LC column and MS ion source. Acetonitrile is a highly efficient precipitating agent.

Liquid Chromatography (LC) Conditions

The LC system separates the analyte from matrix components before it enters the mass spectrometer.

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalent UHPLC systemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm)C18 is a versatile stationary phase suitable for retaining non-polar to moderately polar compounds like biphenyl amines.[12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common modifier that protonates the amine analyte, leading to better peak shape and improved ionization efficiency in positive ESI mode.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility.[10]
Injection Vol. 5 µLA small volume minimizes potential column overload and matrix effects.
Gradient 0-1.0 min, 5% B; 1.0-5.0 min, 5% to 95% B; 5.0-6.0 min, 95% B; 6.1-7.0 min, 5% B (re-equilibration)A gradient elution ensures that the analyte is eluted as a sharp peak while separating it from early and late-eluting matrix components.
Mass Spectrometry (MS) Conditions

The MS detector provides the required sensitivity and selectivity.

ParameterRecommended SettingRationale
MS System Agilent 6470A Triple Quadrupole or equivalentA triple quadrupole is the instrument of choice for robust quantitative analysis via MRM.[11]
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amine group is basic and readily accepts a proton in the ESI source, forming a positive ion [M+H]⁺.
Capillary Voltage +4000 VOptimizes the formation and transmission of ions into the mass spectrometer.
Gas Temp. 300 °CFacilitates desolvation of the droplets from the ESI source.
Gas Flow 10 L/minAids in the desolvation process.
Nebulizer Pressure 35 psiControls the formation of fine droplets for efficient ionization.
MRM Transitions See Table BelowThese are the specific mass-to-charge ratios monitored for quantification and confirmation.

The precursor ion is the protonated free base: C₁₃H₁₃N has an exact mass of 183.1048. The protonated molecule [M+H]⁺ will have an m/z of 184.1121 .

Fragmentation (MS/MS) is induced by collision-induced dissociation (CID). For biphenyl amines, key fragmentation patterns involve cleavage at the biphenyl linkage and alpha-cleavage adjacent to the amine.[13]

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)Purpose
2'-Methyl-[1,1'-biphenyl]-4-amine184.1168.120 (Optimizable)Quantifier (Loss of NH₂)
2'-Methyl-[1,1'-biphenyl]-4-amine184.191.135 (Optimizable)Qualifier (Toluene fragment)

Note: Collision energies must be optimized empirically for the specific instrument used.

Method Validation: Ensuring Trustworthiness

Method validation provides documented evidence that the protocol is fit for its intended purpose.[4][5] The method should be validated according to ICH Q2(R1) or FDA guidelines.[6][7][14]

Validation ParameterAcceptance CriteriaRationale
Specificity & Selectivity No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix.Ensures the signal is unequivocally from the analyte.[5]
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal value (±20% at LLOQ).Demonstrates a proportional response to concentration over the intended range.
Accuracy Mean recovery of 85-115% of the nominal value (80-120% at LLOQ).Measures the closeness of the measured value to the true value.[7]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).Measures the consistency and reproducibility of the results.[5]
Limit of Quantification (LLOQ) Lowest concentration on the calibration curve meeting accuracy/precision criteria. S/N > 10.Defines the lowest concentration that can be reliably quantified.
Matrix Effect RSD of peak areas from post-extraction spiked samples should be ≤ 15%.Assesses the ion suppression or enhancement caused by the sample matrix.
Stability Analyte concentration should be within ±15% of the initial concentration under various storage conditions.Ensures the analyte is stable during sample handling and storage.

Diagrams and Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution Preparation Spike Spike Sample with IS Extract Protein Precipitation Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS Triple Quadrupole MS (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification & Validation Calibrate->Quantify

Caption: LC-MS/MS experimental workflow from sample preparation to final quantification.

Proposed Fragmentation Pathway

Caption: Proposed MS/MS fragmentation of the protonated 2'-Methyl-[1,1'-biphenyl]-4-amine.

Conclusion

This application note presents a detailed, robust, and scientifically-grounded LC-MS/MS method for the analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. By explaining the rationale behind each step and adhering to international validation guidelines, this protocol provides a trustworthy framework for researchers. The described method is sensitive, selective, and suitable for high-throughput quantitative analysis in complex matrices, making it a valuable tool in pharmaceutical development and quality control environments.

References

  • Vertex AI Search. (2025).
  • Altabrisa Group. (2025).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Lab Manager. (2025).
  • Sigma-Aldrich. (n.d.). 2′-Methyl-[1,1′-biphenyl]-4-amine hydrochloride.
  • U.S. Food and Drug Administration. (n.d.).
  • Chemsrc. (n.d.). CAS#:811842-48-5 | 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 2′-Methyl-[1,1′-biphenyl]-4-amine hydrochloride, CAS 811842-48-5.
  • Vertex AI Search. (n.d.). LC-MS grade water (H2O), acetonitrile (CAN), methanol.
  • Agilent Technologies. (2019).
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Wang, Y., et al. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl.
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Application Notes and Protocols: A Step-by-Step Guide to the Recrystallization of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a key building block in the synthesis of various pharmacologically active molecules. Its purification is a critical step to ensure the removal of impurities that may affect downstream reactions, biological activity, and safety profiles. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds. This guide provides a detailed, step-by-step protocol for the recrystallization of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, grounded in the principles of solubility and crystal lattice formation. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound in high purity.

Understanding the Science Behind the Purification

The successful recrystallization of any compound hinges on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

For amine hydrochlorides like 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, the ionic nature of the hydrochloride salt significantly influences its solubility profile. These salts are generally more soluble in polar solvents, such as alcohols and water, due to favorable ion-dipole interactions. The biphenyl structure, however, introduces a significant nonpolar character, which necessitates a careful selection of the solvent system to achieve the desired solubility differential.

The probable synthetic route for 2'-Methyl-[1,1'-biphenyl]-4-amine is a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds. However, it is not without its side reactions, which can lead to specific impurities. Understanding these potential impurities is crucial for designing an effective purification strategy. Common byproducts include homocoupled products from the starting materials and dehalogenated precursors. These impurities often have different solubility profiles than the desired product, which can be exploited during recrystallization.

Materials and Equipment

Chemicals:
  • Crude 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

  • Isopropyl Alcohol (IPA), Reagent Grade

  • Deionized Water

  • Diethyl Ether, Anhydrous

  • Activated Charcoal (decolorizing carbon)

  • Celatom® or equivalent filter aid

Equipment:
  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatulas and weighing balance

  • Glassware for solvent mixtures

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Proposed Recrystallization Protocol

This protocol employs a mixed-solvent system of isopropyl alcohol (IPA) and water. IPA is chosen as the primary solvent due to its ability to dissolve the amine hydrochloride at elevated temperatures, while water will act as an anti-solvent to induce crystallization upon cooling.

Step 1: Initial Solubility Assessment (Small-Scale Trial)

Before proceeding with the bulk recrystallization, it is imperative to perform a small-scale test to determine the optimal solvent ratio.

  • Weigh approximately 100 mg of the crude 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride into a small test tube.

  • Add isopropyl alcohol dropwise while gently warming and agitating the mixture until the solid completely dissolves. Record the volume of IPA used.

  • To the warm solution, add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of incipient precipitation.

  • Gently warm the solution until it becomes clear again.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. This preliminary test will provide an approximate ratio of IPA to water for the bulk recrystallization.

Step 2: Dissolution of the Crude Compound
  • Place the bulk of the crude 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the determined volume of isopropyl alcohol from the small-scale trial (scaled up for the bulk amount).

  • Gently heat the mixture with continuous stirring using a heating mantle or hot plate. The target temperature should be near the boiling point of the solvent mixture.

  • If any solid remains, add a minimal amount of additional warm IPA until a clear solution is obtained. Avoid adding a large excess of solvent as this will reduce the final yield.

Step 3: Decolorization (Optional)

If the solution is colored due to the presence of high molecular weight, colored impurities, a decolorization step is recommended.

  • Allow the hot solution to cool slightly to prevent vigorous boiling upon the addition of charcoal.

  • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

  • Heat the mixture back to a gentle boil for 5-10 minutes with continuous stirring. The activated charcoal will adsorb the colored impurities.

Step 4: Hot Filtration

This step is crucial to remove any insoluble impurities, including the activated charcoal if used.

  • Set up a hot filtration apparatus by placing a Buchner funnel with filter paper into a clean filter flask. Preheat the funnel by pouring hot solvent through it. This prevents premature crystallization of the product on the cold funnel.

  • If activated charcoal was used, add a small layer of Celatom® on top of the filter paper to prevent the fine charcoal particles from passing through.

  • Quickly pour the hot, clear solution through the preheated funnel under vacuum.

  • Wash the flask and the filter cake with a small amount of hot IPA to recover any remaining product.

Step 5: Crystallization
  • Transfer the hot, clear filtrate to a clean Erlenmeyer flask.

  • If the optimal solvent ratio was determined in the initial trial, add the appropriate amount of warm deionized water to the hot IPA solution. Alternatively, add warm water dropwise until the solution becomes faintly turbid. Then, add a few drops of warm IPA to redissolve the precipitate and obtain a clear solution at the saturation point.

  • Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

Step 6: Isolation and Drying of the Purified Crystals
  • Set up a Buchner funnel with a clean piece of filter paper.

  • Wet the filter paper with a small amount of the cold IPA/water solvent mixture.

  • Quickly pour the cold crystal slurry into the funnel and apply a vacuum to collect the crystals.

  • Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities from the mother liquor.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Step 7: Purity Assessment
  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indicator of high purity.

  • Analyze the purity of the final product using HPLC. Compare the chromatogram of the purified product with that of the crude material to confirm the removal of impurities.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Reheat the solution and evaporate some of the solvent. Then, allow it to cool again.
The solution was cooled too quickly.Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Oiling out occurs The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a different solvent system.
The solution is supersaturated.Add a seed crystal or scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately preheated.
The crystals were washed with a solvent that was not cold.Always use an ice-cold solvent for washing the crystals.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_analysis Analysis crude_material Crude 2'-Methyl-[1,1'-biphenyl]-4-amine HCl dissolution Dissolve in minimal hot Isopropyl Alcohol crude_material->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration to remove insoluble impurities dissolution->hot_filtration If decolorization is skipped decolorization->hot_filtration If performed add_antisolvent Add hot Water (Anti-solvent) to saturation hot_filtration->add_antisolvent slow_cooling Slow Cooling to Room Temperature add_antisolvent->slow_cooling ice_bath Ice Bath to maximize yield slow_cooling->ice_bath collection Collect crystals by Vacuum Filtration ice_bath->collection drying Dry under vacuum collection->drying pure_product Pure Crystalline Product drying->pure_product analysis Purity Analysis (Melting Point, HPLC) pure_product->analysis

Caption: Workflow for the recrystallization of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Principles of Impurity Removal During Recrystallization

Impurity_Removal cluster_solution Initial Hot Solution crude_product Crude Product (in hot solvent) target_molecule Target Molecule soluble_impurities Soluble Impurities (e.g., homocoupled byproducts) insoluble_impurities Insoluble Impurities (e.g., catalyst residue) hot_filtration hot_filtration crude_product->hot_filtration Hot Filtration mother_liquor Mother Liquor (contains soluble impurities) pure_crystals Pure Crystals of Target Molecule filtered_solids Filtered Insoluble Solids hot_filtration->filtered_solids Removed cooling cooling hot_filtration->cooling Clear Filtrate cooling->mother_liquor Remain in solution cooling->pure_crystals Crystallizes out

Application Notes & Protocols: 2'-Methyl-[1,1'-biphenyl]-4-amine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 2'-Methyl-[1,1'-biphenyl]-4-amine. This biphenyl amine derivative is a key structural motif and a versatile building block for the synthesis of a wide array of complex organic molecules. Its unique steric and electronic properties make it an ideal precursor for constructing valuable scaffolds, particularly substituted carbazoles and complex triarylamines, which are prevalent in pharmaceuticals, optoelectronic materials, and agrochemicals.[1][2] This document details field-proven protocols for two critical transformations: the palladium-catalyzed intramolecular C-H amination for carbazole synthesis and the Buchwald-Hartwig amination for the construction of C-N coupled products. Each section provides in-depth mechanistic insights, step-by-step experimental procedures, and the rationale behind the selection of catalysts and reaction conditions to ensure reproducibility and high yields.

Introduction: The Strategic Importance of the Biphenyl Amine Scaffold

The 2'-Methyl-[1,1'-biphenyl]-4-amine scaffold is of significant interest in synthetic and medicinal chemistry. The biphenyl core provides a rigid, well-defined three-dimensional structure, while the amino group offers a reactive handle for a multitude of chemical transformations. The presence of the 2'-methyl group introduces conformational constraints and steric bulk, which can be strategically exploited to influence reaction selectivity and the physicochemical properties of the final products.

This building block is particularly valuable for accessing the carbazole framework.[3][4][5] Carbazoles are a vital class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][6] Furthermore, the amino functionality allows this biphenyl derivative to participate in modern cross-coupling reactions, enabling the facile synthesis of complex aryl amines that are ubiquitous in drug discovery and materials science.[7][8]

Application I: Palladium-Catalyzed Intramolecular Cyclization for Carbazole Synthesis

One of the most powerful applications of 2'-amino-biphenyl derivatives is their conversion into carbazoles via an intramolecular C-H activation and C-N bond formation.[5] This transformation provides a direct and atom-economical route to construct the carbazole ring system, avoiding the multiple steps often required in classical methods. The reaction is typically catalyzed by palladium, which facilitates the direct coupling of the exocyclic amine with an ortho C-H bond on the adjacent phenyl ring.

Mechanistic Rationale

The currently accepted mechanism for this palladium-catalyzed reaction involves a sequence of steps that are analogous to other C-H activation cycles. The process is initiated by the coordination of the palladium catalyst to the amine. Subsequently, an intramolecular C-H activation/functionalization step occurs, often assisted by a base or an oxidizing agent, leading to the formation of a palladacycle intermediate. The final step is a reductive elimination that forms the new C-N bond, creating the carbazole ring and regenerating the active palladium catalyst.[5] The choice of oxidant is critical to turn over the catalytic cycle by reoxidizing the Pd(0) species back to the active Pd(II) state.

Experimental Workflow for Carbazole Synthesis

The following workflow diagram illustrates the key stages of the synthesis, from reactant preparation to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants 1. Prepare Reactants (Biphenyl Amine, Catalyst, Oxidant, Solvent) setup 2. Assemble Reaction (Inert Atmosphere) prep_reactants->setup heat 3. Heat & Stir (e.g., 100-120 °C) setup->heat monitor 4. Monitor Progress (TLC/GC-MS) heat->monitor cool 5. Cool to RT monitor->cool filter 6. Filter Catalyst cool->filter extract 7. Aqueous Workup & Extraction filter->extract purify 8. Column Chromatography extract->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for carbazole synthesis.

Detailed Protocol: Synthesis of 1-Methyl-9H-carbazole

This protocol describes the synthesis of 1-methyl-9H-carbazole from 2'-Methyl-[1,1'-biphenyl]-4-amine.

Materials:

  • 2'-Methyl-[1,1'-biphenyl]-4-amine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Benzoquinone (or other suitable oxidant)

  • Potassium Carbonate (K₂CO₃)

  • Acetic Acid (AcOH) as solvent

  • Toluene

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2'-Methyl-[1,1'-biphenyl]-4-amine (1.0 eq), Palladium(II) Acetate (5 mol%), Benzoquinone (1.2 eq), and Potassium Carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent oxidation of the catalyst and reagents.

  • Solvent Addition: Add anhydrous Acetic Acid via syringe. The typical concentration is 0.1 M.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The use of NaHCO₃ neutralizes the acetic acid solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-Methyl-9H-carbazole.

Data Summary
ParameterValue/ConditionRationale
Catalyst Palladium(II) AcetateAn effective and common palladium source for C-H activation.
Oxidant BenzoquinoneRe-oxidizes Pd(0) to the active Pd(II) state to enable catalytic turnover.
Base K₂CO₃Facilitates the deprotonation step in the catalytic cycle.
Solvent Acetic AcidActs as both solvent and a proton source, often beneficial for C-H activation.
Temperature 110 °CProvides the necessary thermal energy to overcome the activation barrier for C-H cleavage.
Typical Yield 70-85%Dependent on substrate purity and reaction conditions.

Application II: Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling.[7][9] 2'-Methyl-[1,1'-biphenyl]-4-amine serves as an excellent amine coupling partner, reacting with aryl halides or triflates to produce more complex, sterically hindered triarylamine structures. These products are valuable in materials science for applications such as organic light-emitting diodes (OLEDs) and as intermediates in pharmaceutical synthesis.[10]

Mechanistic Rationale and Ligand Choice

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Amine Coordination and Deprotonation to form a palladium amide complex, and (3) Reductive Elimination to yield the triarylamine product and regenerate the Pd(0) catalyst.[8][11]

The success of this reaction is highly dependent on the choice of phosphine ligand. For a sterically hindered substrate like 2'-Methyl-[1,1'-biphenyl]-4-amine, bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands" such as XPhos or RuPhos) are critical.[8] These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates, and stabilize the Pd(0) species, preventing catalyst decomposition.[8]

Reaction Scheme: Buchwald-Hartwig Amination

The diagram below illustrates the general transformation.

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-2'-methyl-[1,1'-biphenyl]-4-amine

This protocol details the coupling of 2'-Methyl-[1,1'-biphenyl]-4-amine with 4-bromoanisole.

Materials:

  • 2'-Methyl-[1,1'-biphenyl]-4-amine

  • 4-Bromoanisole

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Hexanes

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and Sodium tert-butoxide (1.4 eq).

  • Add Reagents: Add 2'-Methyl-[1,1'-biphenyl]-4-amine (1.2 eq) and 4-bromoanisole (1.0 eq) to the tube.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with Argon three times. The use of a strong base like NaOtBu necessitates a scrupulously anhydrous and oxygen-free environment.[9]

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-16 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the desired triarylamine product.

Data Summary
ParameterValue/ConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active "second-generation" catalyst system effective for coupling sterically demanding amines.[10]
Base Sodium tert-butoxideA strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium amide complex.[7][12]
Solvent TolueneA common non-polar, aprotic solvent for Buchwald-Hartwig reactions, capable of reaching the required temperatures.[9]
Temperature 100 °CSufficient to promote oxidative addition and reductive elimination without causing significant catalyst decomposition.
Typical Yield 80-95%High yields are expected with optimized catalyst systems.

Conclusion

2'-Methyl-[1,1'-biphenyl]-4-amine is a high-value building block in organic synthesis, providing efficient access to important molecular scaffolds. The protocols detailed herein for intramolecular carbazole synthesis and intermolecular Buchwald-Hartwig amination demonstrate its versatility. By understanding the mechanistic principles and carefully selecting catalysts, ligands, and conditions, researchers can effectively leverage this reagent to construct complex molecular architectures for applications spanning from medicinal chemistry to materials science. The provided step-by-step procedures serve as a validated starting point for laboratory implementation and further methodological development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Arputharaj Ebenezer Martin, Karnam Jayarampillai Rajendra Prasad. Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Acta Pharm. 2006 Mar;56(1):79-86. [Link]

  • Bo-Sheng Zhang, et al. Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. J Org Chem. 2023 Feb 3;88(3):1786-1795. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorg Chem. 2021 Jan 6;107:104620. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023 Jun 30. [Link]

  • ResearchGate. Synthesis of carbazole-based amine. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. 2021 Dec 3. [Link]

  • Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorg Med Chem Lett. 2020 Aug 15;30(16):127328. [Link]

  • ResearchGate. Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. 2024 Apr 3. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2011; 16(8): 6649–6657. [Link]

  • ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. 2019 Jul 10. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. 2023 Jun 16. [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. PMC. 2023 Jul 26. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important biphenylamine derivative. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a robust and versatile method, but like any multi-component catalytic reaction, it requires careful optimization to achieve high yields and purity.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific issues that you may encounter during the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine and its subsequent conversion to the hydrochloride salt.

Question 1: My Suzuki coupling reaction yield is consistently low. What are the most critical parameters to investigate?

Answer:

Low yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The coupling of a haloaniline (e.g., 4-bromoaniline or 4-iodoaniline) with 2-tolylboronic acid is sensitive to the interplay between the catalyst, ligand, base, and solvent.

Causality Behind Low Yield:

  • Inefficient Catalytic Cycle: The palladium catalyst may not be cycling efficiently through its oxidative addition, transmetalation, and reductive elimination steps. This can be due to an inappropriate ligand, catalyst decomposition, or poisoning.

  • Poor Reactant Activation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. An unsuitable base or insufficient quantity can stall the reaction.

  • Side Reactions: Competing reactions, such as dehalogenation of the haloaniline or protodeboronation of the 2-tolylboronic acid, can consume starting materials and reduce the yield of the desired product.

  • Solvent Effects: The solvent system must be able to dissolve the reactants and facilitate the interaction of both the organic and aqueous (if present) phases. Poor solubility can lead to a sluggish or incomplete reaction.

Troubleshooting Workflow:

  • Evaluate the Palladium Catalyst and Ligand: The choice of ligand is critical. For electron-rich anilines, bulky, electron-donating phosphine ligands are often effective.[1] If you are using a standard catalyst like Pd(PPh₃)₄ and seeing low yields, consider switching to a more active pre-catalyst system, such as Pd(OAc)₂ with a ligand like SPhos, XPhos, or CataCXium A, which have shown success with challenging aniline substrates.[2]

  • Optimize the Base: The strength and solubility of the base are paramount. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can significantly improve yields, especially with less reactive aryl chlorides or bromides.[3][4] It is crucial to use a fine powder and ensure efficient mixing.

  • Solvent System Screening: A mixture of an organic solvent and water is often used. Toluene/water, dioxane/water, or 2-MeTHF/water are common choices.[2][5] The ratio can be critical. A 2:1 to 10:1 organic to aqueous ratio is a good starting point. The presence of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species.[5]

  • Temperature Control: While higher temperatures (80-110 °C) generally increase the reaction rate, they can also promote catalyst decomposition and side reactions. If you suspect degradation, try running the reaction at a lower temperature for a longer duration.

Question 2: I am observing a significant amount of a non-polar impurity in my crude product. What could it be and how can I prevent it?

Answer:

A common non-polar impurity in this specific Suzuki coupling is 4,4'-dimethylbiphenyl . This side product arises from the homocoupling of the 2-tolylboronic acid.

Mechanism of Homocoupling:

Homocoupling is a competing reaction pathway where two molecules of the organoborane couple with each other. This is often promoted by:

  • High Catalyst Loading: Excessive amounts of palladium can increase the likelihood of side reactions.

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of boronic acids.

  • Sub-optimal Reaction Conditions: Conditions that slow down the desired cross-coupling reaction can give the homocoupling pathway a chance to compete.

Preventative Measures:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. Maintaining an inert atmosphere throughout the reaction is crucial.

  • Use High-Purity Reagents: Ensure your 2-tolylboronic acid is of high purity. Impurities can sometimes catalyze side reactions.[6]

  • Optimize Catalyst Loading: Use the lowest effective catalyst loading, typically between 0.5-2 mol%.[5] While decreasing catalyst loading can sometimes slow the reaction, it often minimizes side product formation.

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can increase the probability of homocoupling.

  • Reaction Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help suppress homocoupling.

Question 3: My final product, the hydrochloride salt, is difficult to crystallize or appears oily. How can I improve the isolation and purification?

Answer:

The physical properties of amine hydrochloride salts can be sensitive to purity and residual solvent. An oily or difficult-to-crystallize product often indicates the presence of impurities or improper salt formation.

Troubleshooting the Hydrochloride Salt Formation and Purification:

  • Ensure Complete Conversion to the Free Base: Before forming the salt, ensure the Suzuki coupling reaction has gone to completion and the crude 2'-Methyl-[1,1'-biphenyl]-4-amine (free base) is as pure as possible. A preliminary purification of the free base by column chromatography can be highly beneficial.

  • Proper Work-up: After the Suzuki reaction, a thorough aqueous work-up is necessary to remove the inorganic base and salts. Washing the organic layer with water and brine is standard procedure.[7]

  • Column Chromatography of the Free Base: Purifying the crude free base on silica gel using a gradient of ethyl acetate in hexanes is an effective way to remove non-polar impurities like 4,4'-dimethylbiphenyl and residual starting materials. For amines, it can be advantageous to use a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing on the silica gel. Alternatively, using an amine-functionalized silica can simplify purification.[8]

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

    • The hydrochloride salt should precipitate as a solid. If it oils out, try adding a less polar co-solvent (like hexanes) to induce precipitation, or cool the mixture in an ice bath.

  • Recrystallization of the Salt: If the initial precipitate is impure, recrystallization can be effective. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, or isopropanol, often with the addition of a co-solvent like diethyl ether or hexanes to reduce solubility and induce crystallization upon cooling.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 4-bromoaniline or 4-iodoaniline? A1: The reactivity order for the oxidative addition step is I > Br > Cl.[9] Therefore, 4-iodoaniline will react faster and under milder conditions than 4-bromoaniline. However, 4-bromoaniline is often less expensive and perfectly suitable for this reaction, though it may require slightly higher temperatures or a more active catalyst system to achieve high yields.[10]

Q2: Can I perform this reaction without protecting the amine group of the 4-haloaniline? A2: Yes, it is generally possible to perform the Suzuki coupling on unprotected anilines.[2] The free amine can act as a ligand for the palladium catalyst, which can sometimes complicate the reaction. However, with the right choice of catalyst, ligand, and base, high yields can be achieved without a protection/deprotection sequence, making the overall process more efficient.

Q3: My TLC analysis shows both starting materials are being consumed, but the product spot is faint. What could be happening? A3: This could indicate the formation of soluble, non-UV-active side products or that your product is decomposing on the TLC plate. Another possibility is protodeboronation of the 2-tolylboronic acid or dehalogenation of the haloaniline, which would consume the starting materials without forming the desired product. Ensure your reaction is under an inert atmosphere and that your base is not excessively hydrolyzing your reagents.

Q4: How do I properly dispose of the palladium waste from my reaction? A4: Palladium is a heavy metal and should be disposed of according to your institution's hazardous waste guidelines. Typically, aqueous and organic waste streams containing palladium are collected separately. Solid waste, such as the celite used for filtration, should also be treated as hazardous waste.

Data Presentation & Experimental Protocols

Table 1: Optimization of Suzuki Coupling Parameters

The following table provides a starting point for optimizing the reaction conditions for the coupling of a haloaniline with 2-tolylboronic acid. Yields are illustrative and will vary based on the specific substrates and lab conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001265-75
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (3:1)90870-80
3Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O (5:1)110690-98
4PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF801085-95
5CataCXium A (2)-K₃PO₄ (3)2-MeTHF/H₂O (10:1)1004>95
Detailed Experimental Protocol: Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine

This protocol is a general guideline and should be adapted and optimized for your specific laboratory setup.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • 2-Tolylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromoaniline (1.0 equiv), 2-tolylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add them to the reaction flask.

  • Degassing: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and deionized water via syringe to create a ~0.2 M solution with respect to the 4-bromoaniline (e.g., for 10 mmol of 4-bromoaniline, use 50 mL of toluene and 5 mL of water).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2'-Methyl-[1,1'-biphenyl]-4-amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in hexanes.

Protocol: Formation of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride
  • Dissolution: Dissolve the purified 2'-Methyl-[1,1'-biphenyl]-4-amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride as a white to off-white solid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (4-Haloaniline) PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ (2-Tolylboronic Acid) + Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow Start Start Combine Combine Reactants: 4-Haloaniline, 2-Tolylboronic Acid, Base Start->Combine Add_Catalyst Add Pd Catalyst, Ligand, & Solvents Combine->Add_Catalyst Degas Degas with Inert Gas Add_Catalyst->Degas Heat Heat and Stir under Inert Atmosphere Degas->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify_Free_Base Purify Free Base (Column Chromatography) Workup->Purify_Free_Base Form_Salt Form Hydrochloride Salt Purify_Free_Base->Form_Salt Isolate_Salt Isolate and Dry Final Product Form_Salt->Isolate_Salt End End Isolate_Salt->End

Sources

Technical Support Center: Purification of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing in-depth troubleshooting guides and frequently asked questions. Our approach is rooted in scientific principles and practical, field-proven experience to help you achieve the desired purity and yield for your critical applications.

Understanding the Molecule and Its Challenges

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a biphenyl amine derivative. Its synthesis, typically via a Suzuki-Miyaura coupling reaction, can introduce a range of impurities that are often structurally similar to the target compound, making purification a significant challenge. The hydrochloride salt form, while often improving crystallinity, introduces its own set of solubility constraints.

Key challenges in the purification of this compound include:

  • Removal of structurally related impurities: Byproducts from the synthesis, such as homocoupled products and unreacted starting materials, can be difficult to separate.

  • Solvent selection for recrystallization: The hydrochloride salt has limited solubility in many common organic solvents, making the choice of an appropriate recrystallization solvent system crucial.

  • Palladium catalyst removal: Residual palladium from the Suzuki coupling reaction is a common and critical impurity to remove, especially for pharmaceutical applications.[1][2]

  • Handling and stability: Aromatic amines can be sensitive to oxidation and may darken over time if not handled and stored properly.[3]

Frequently Asked Questions (FAQs)

Q1: My isolated 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride has a brownish or off-white color. What is the likely cause?

A1: The discoloration is most likely due to the presence of oxidized impurities or residual palladium catalyst. Aromatic amines are susceptible to air oxidation, which can form colored byproducts.[3] Additionally, residual palladium from the Suzuki coupling reaction can appear as a dark solid. To address this, ensure all reaction and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) where possible. For removal of residual palladium, see the detailed protocol in the Troubleshooting Guides section.

Q2: I am having trouble finding a single solvent to effectively recrystallize the hydrochloride salt. What should I do?

A2: It is common for hydrochloride salts of organic amines to have poor solubility in a single solvent system.[3] A mixed solvent system is often required. A good starting point is a polar protic solvent (like isopropanol or ethanol) to dissolve the compound at an elevated temperature, followed by the addition of a less polar co-solvent (such as diethyl ether or hexane) to induce crystallization upon cooling.[3] Refer to the detailed recrystallization protocol in the Troubleshooting Guides for a systematic approach to solvent screening.

Q3: How can I confirm the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.[4][5][6][7] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a UV detector is a common setup for biphenyl compounds.[7] It is also advisable to use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual solvents or impurities.

Q4: What are the typical impurities I should be looking for?

A4: The impurity profile will depend on the synthetic route. For a Suzuki-Miyaura coupling, common impurities include:

  • Homocoupled products: Biphenyls formed from the coupling of two molecules of the same starting material.

  • Unreacted starting materials: Residual aryl halide or boronic acid.

  • Protodeboronation product: The boronic acid starting material in which the boronic acid group has been replaced by a hydrogen atom.

  • Residual palladium catalyst: A critical impurity to remove.[1][2]

  • Solvent adducts: In some cases, solvent molecules can be incorporated into the crystal lattice.

Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific purification challenges.

Issue: Persistent Impurities After Initial Isolation

If your crude product contains significant impurities, a multi-step purification strategy is often necessary. An acid-base workup followed by recrystallization is a robust approach.

PurificationWorkflow start Crude Product (Free Base or HCl Salt) dissolve Dissolve in Ethyl Acetate start->dissolve wash_base Wash with aq. NaHCO3 (to neutralize HCl and remove acidic impurities) dissolve->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry organic layer (Na2SO4) wash_brine->dry filter_dry Filter and concentrate to obtain free base dry->filter_dry dissolve_alcohol Dissolve free base in Isopropanol filter_dry->dissolve_alcohol add_hcl Add HCl in Ether (to form hydrochloride salt) dissolve_alcohol->add_hcl crystallize Cool to induce crystallization add_hcl->crystallize filter_wash Filter and wash with cold Ether crystallize->filter_wash dry_final Dry under vacuum filter_wash->dry_final final_product Pure 2'-Methyl-[1,1'-biphenyl]-4-amine HCl dry_final->final_product

Caption: Acid-base purification and salt formation workflow.

  • Dissolution: Dissolve the crude 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in a suitable organic solvent like ethyl acetate. If starting from the free base, dissolve it directly in the organic solvent.

  • Neutralization and Extraction: Transfer the solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl and remove any acidic impurities. Separate the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

Rationale: This procedure leverages the basicity of the amine. By converting the hydrochloride salt to the free base, it becomes soluble in common organic solvents, allowing for the removal of water-soluble impurities and acidic byproducts through aqueous washes.

Issue: Difficulty in Achieving High Purity by Recrystallization

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent.[8] For 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a mixed-solvent system is generally most effective.

Solvent System (v/v)Temperature ProfileExpected Outcome
Isopropanol / Diethyl EtherDissolve in hot isopropanol, add ether until cloudy, then cool.Good for forming well-defined crystals.
Ethanol / HexaneDissolve in hot ethanol, add hexane until persistent cloudiness, then cool slowly.Can be effective but may require careful optimization of the solvent ratio.
Methanol / Water (e.g., 80-85% Methanol)Dissolve in the hot solvent mixture and cool slowly.A patent for a similar compound suggests this system can be effective.[9]
  • Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a potential primary solvent (e.g., isopropanol). Heat the mixture to determine if it dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it dissolves upon heating, it is a good candidate.

  • Dissolution: In a larger flask, dissolve the crude hydrochloride salt in a minimal amount of the hot primary solvent (e.g., isopropanol).

  • Induce Crystallization: While the solution is still warm, slowly add a co-solvent in which the compound is poorly soluble (e.g., diethyl ether) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold co-solvent (diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Rationale: The principle of recrystallization is based on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.[8] By dissolving the compound in a minimal amount of hot solvent and then cooling, the compound's solubility decreases, leading to the formation of pure crystals while the impurities remain in the solution.

Issue: Residual Palladium Contamination

Residual palladium from the Suzuki coupling reaction is a common issue and must be removed, especially for pharmaceutical applications.

PalladiumRemoval start Crude Reaction Mixture dissolve Dissolve in Toluene/Water start->dissolve add_scavenger Add Palladium Scavenger (e.g., Thiol-functionalized silica) dissolve->add_scavenger stir Stir at elevated temperature add_scavenger->stir filter_scavenger Filter to remove scavenger-Pd complex stir->filter_scavenger workup Proceed with Acid-Base Workup filter_scavenger->workup final_product Palladium-free Product workup->final_product

Caption: Palladium scavenger workflow.

  • Scavenger Selection: Choose a suitable palladium scavenger. Thiol-functionalized silica gels are commercially available and highly effective.

  • Treatment: After the Suzuki coupling reaction is complete, and before the main workup, add the palladium scavenger to the reaction mixture.

  • Stirring: Stir the mixture, sometimes at a slightly elevated temperature (e.g., 50-60 °C), for several hours to allow the scavenger to bind to the palladium.

  • Filtration: Filter the mixture to remove the scavenger-palladium complex.

  • Further Purification: Proceed with the standard acid-base workup and recrystallization as described above.

Rationale: Palladium scavengers are materials with a high affinity for palladium.[2] They bind to the residual palladium, allowing it to be removed from the reaction mixture by simple filtration.

Analytical Methods for Purity Assessment

A robust analytical method is essential to confirm the success of your purification.

High-Performance Liquid Chromatography (HPLC)
  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method should allow for the separation of the main product from common impurities. Method validation should be performed to ensure accuracy and precision.[5][6]

References

  • National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • US3705203A - Method for purifying biphenyl.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.
  • Description and Solubility. USP-NF. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. [Link]

  • Organ Specificity of the Bladder Carcinogen 4-aminobiphenyl in Inducing DNA Damage and Mutation in Mice. PubMed. [Link]

  • CN101045670A - Process for purifying biphenyl.
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. [Link]

  • Inhibiting Action of Polymeric Hindered Amines on the Oxidation of 1,4-Polybutadiene by Singlet Oxygen. [Link]

  • Isopropylbiphenyl. PubChem. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. PMC. [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Synthesis of Methyl Aprabiosaminide and 2-Hydroxyapramycin from Apramycin. PubMed. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC - NIH. [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl.
  • Carbazole, 2-nitro. Organic Syntheses Procedure. [Link]

  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. SciSpace. [Link]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • CN111632400B - Recrystallization purification method of enamine salt.

Sources

Optimizing reaction conditions for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the complexities of the Suzuki-Miyaura cross-coupling for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction.

Introduction: The Suzuki-Miyaura Pathway to 2'-Methyl-[1,1'-biphenyl]-4-amine

The synthesis of substituted biphenylamines is a cornerstone of medicinal chemistry and materials science. 2'-Methyl-[1,1'-biphenyl]-4-amine, a key structural motif, is most efficiently synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful method forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][4]

However, the reaction's success is sensitive to a variety of parameters, including the catalyst system, base, solvent, and temperature.[5] The presence of a sterically hindering ortho-methyl group and a potentially coordinating amine functionality introduces specific challenges that require careful optimization. This guide provides a structured, question-and-answer approach to troubleshoot common issues and refine your reaction conditions for optimal yield and purity.

The primary synthetic routes involve coupling either:

  • Route A: 4-Aminophenylboronic acid (or its hydrochloride salt) with 2-halotoluene.

  • Route B: 2-Methylphenylboronic acid with 4-haloaniline.

Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials.

The Catalytic Heart: The Suzuki-Miyaura Cycle

Understanding the reaction mechanism is critical for effective troubleshooting. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Boronic Acid) + Base pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 R¹-R² (Product)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: Why is my reaction yield low or non-existent?

This is the most common issue, often stemming from problems in one of the three core areas of the catalytic cycle.

Possible Cause A: Inactive or Decomposed Catalyst The active catalyst is a Pd(0) species.[5] If it fails to form or decomposes, the cycle halts.

  • Explanation: Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to Pd(0). This reduction can be inefficient. Furthermore, the active catalyst can aggregate into inactive palladium black, especially at high temperatures or if not properly stabilized by the ligand.[7][8]

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: Degas your solvent thoroughly (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and maintain the reaction under an inert atmosphere.[5] Oxygen can oxidize the Pd(0) catalyst, leading to homocoupling side products and catalyst deactivation.[5]

    • Select a Robust Ligand: For sterically hindered substrates like 2'-methylbiphenyl derivatives, bulky, electron-rich phosphine ligands (often called Buchwald ligands) are highly effective.[9][10] They promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium center.[1] Consider ligands like SPhos or XPhos.[9][10]

    • Use a Pd(0) Source: Consider starting with a Pd(0) precatalyst like Pd₂(dba)₃ to bypass the need for in-situ reduction.[7]

Possible Cause B: Suboptimal Base Selection The base plays a critical role; it activates the boronic acid for transmetalation.[1][11]

  • Explanation: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the ligand transfer to the palladium center.[1] An inadequate or incorrect base will stall the cycle at the transmetalation step. When using an amine hydrochloride salt as a starting material (e.g., 4-aminophenylboronic acid HCl), an extra equivalent of base is required to neutralize the acid before it can participate in the catalytic cycle.

  • Troubleshooting Steps:

    • Choose the Right Base: Aqueous potassium carbonate (K₂CO₃) is a common first choice.[10] For more challenging or base-sensitive substrates, potassium phosphate (K₃PO₄) is often more effective.[9]

    • Adjust Stoichiometry for Salts: If using a hydrochloride salt starting material, add at least one extra equivalent of base. For example, if the protocol calls for 2 equivalents of base, use 3 equivalents when starting with an HCl salt.

    • Consider Solvent and Base Compatibility: The base must have sufficient solubility in the reaction medium. Using a mixed solvent system like Dioxane/Water or Toluene/Water can facilitate this.[12]

Possible Cause C: Poor Substrate Quality or Reactivity

  • Explanation: The reactivity of the aryl halide is critical for the initial oxidative addition step, with the general trend being I > Br > OTf >> Cl.[13] Aryl chlorides are often sluggish and require more active catalysts.[6][14] Boronic acids can degrade via protodeboronation, especially in the presence of water and acid, or at elevated temperatures.[5]

  • Troubleshooting Steps:

    • Check Boronic Acid Quality: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.[5]

    • Switch Halides: If using an aryl chloride and getting low yields, switching to the analogous aryl bromide will significantly accelerate the oxidative addition step.[13]

    • Manage Water Content: While some water is often beneficial for dissolving the base, excess water can promote protodeboronation. If this is a problem, try using anhydrous conditions with a base like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[10][15]

FAQ 2: How can I minimize the formation of side products?

The appearance of unexpected peaks in your TLC or LC-MS indicates side reactions are competing with your desired coupling.

Issue A: Homocoupling of the Boronic Acid (R²-R²)

  • Explanation: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species, which can facilitate an oxidative coupling pathway.[5]

  • Mitigation Strategies:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction.

    • Use a Pd(0) Precatalyst: Starting with Pd(0) can minimize the amount of Pd(II) present at the beginning of the reaction.

    • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled dimer.[10]

Issue B: Dehalogenation of the Aryl Halide (R¹-H)

  • Explanation: The aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture, which can be generated from solvents or bases.[5][8]

  • Mitigation Strategies:

    • Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols, under certain conditions. Toluene, dioxane, or THF are generally safer choices.[5]

    • Base Selection: Some amine bases can contribute to dehalogenation.[5] Sticking to inorganic bases like carbonates or phosphates is recommended.[16]

Issue C: Protodeboronation of the Boronic Acid (R²-H)

  • Explanation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is a common decomposition pathway, accelerated by heat and aqueous acidic or strongly basic conditions.[5]

  • Mitigation Strategies:

    • Control Temperature: Do not use excessively high temperatures. While heating increases the reaction rate, it also accelerates boronic acid decomposition.[17][18] An optimal temperature is typically between 80-110°C.[7][19]

    • Use Boronate Esters: As mentioned, pinacol esters of boronic acids are significantly more stable towards protodeboronation.

    • Anhydrous Conditions: If protodeboronation is severe, running the reaction under anhydrous conditions with a base like K₃PO₄ can help.[10]

FAQ 3: My reaction turned black immediately. What does this mean?
  • Explanation: A rapid change to a black, heterogeneous mixture indicates the precipitation of palladium black.[7][8] This is inactive, elemental palladium that has crashed out of the catalytic cycle. It means your ligand is failing to stabilize the palladium nanoparticles, often due to excessively high temperatures or an inappropriate ligand-to-metal ratio.[7]

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most common cause. A reaction running at 120°C might be fine at 100°C. Even a small decrease can prevent catalyst decomposition.[18]

    • Increase Ligand Ratio: Ensure a sufficient excess of the phosphine ligand is present to keep the palladium center coordinated and soluble. A Pd:Ligand ratio of 1:2 to 1:4 is common.

    • Switch to a More Robust Ligand: Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are designed for high stability and are less prone to decomposition at elevated temperatures.[1][9][20]

Optimization Workflow and Protocols

For a challenging, sterically hindered coupling like the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine, a systematic approach to optimization is key.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Verify Reagent Quality (Fresh Boronic Acid, Dry Solvent) start->check_reagents check_inert Ensure Inert Atmosphere (Thorough Degassing) check_reagents->check_inert catalyst_issue Suspect Catalyst Problem check_inert->catalyst_issue No Improvement base_issue Suspect Base/Transmetalation Issue check_inert->base_issue No Improvement temp_issue Suspect Temp/Side Reactions check_inert->temp_issue Side Products Observed switch_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) catalyst_issue->switch_ligand use_pd0 Use Pd(0) Precatalyst (e.g., Pd₂(dba)₃) catalyst_issue->use_pd0 change_base Switch Base (K₂CO₃ → K₃PO₄) base_issue->change_base add_base Add Extra Base for HCl Salt (Total 3-4 equiv.) base_issue->add_base lower_temp Lower Temperature (e.g., 110°C → 90°C) temp_issue->lower_temp use_ester Use Boronate Ester to Prevent Decomposition temp_issue->use_ester

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Recommended Starting Conditions

This table provides a robust set of starting conditions for the Suzuki coupling to form the 2'-methyl-[1,1'-biphenyl]-4-amine core.

ParameterRecommended ConditionRationale & Citation
Aryl Halide 4-Bromoaniline or 2-BromotolueneBromides offer a good balance of reactivity and stability.[13]
Boronic Species 2-Methylphenylboronic acid or 4-Aminophenylboronic acidUse 1.2 - 1.5 equivalents to drive the reaction to completion.
Pd Catalyst Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1 mol%)Common, effective palladium sources.[7][11]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands are ideal for hindered substrates.[9]
Base K₃PO₄ (3 equivalents)Strong, non-nucleophilic base effective in many challenging couplings.[9]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v) or Toluene / H₂OGood for dissolving both organic substrates and inorganic base.[5][12]
Temperature 90 - 100 °CBalances reaction rate with catalyst and substrate stability.[18][19]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Step-by-Step Experimental Protocol

This protocol outlines the synthesis using 4-bromoaniline and 2-methylphenylboronic acid.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-methylphenylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add 4-bromoaniline (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). The mixture should be thoroughly purged with argon for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically when the starting aryl bromide is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: To form the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or dioxane dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.

References

A consolidated list of authoritative sources for further reading and verification.

Sources

Troubleshooting low purity of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity-related challenges encountered during the synthesis and purification of this compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: Diagnosing and Resolving Low Purity

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My post-reaction crude product shows multiple spots on TLC and low purity by NMR/LC-MS. What are the most probable impurities?

Answer: Low purity in the crude product of a 2'-Methyl-[1,1'-biphenyl]-4-amine synthesis, typically performed via a Suzuki-Miyaura coupling, is most often due to a predictable set of side-reactions.[1] Understanding these impurities is the first step toward targeted purification.

The primary synthetic route involves coupling an amine-bearing aryl halide (or a protected precursor) with 2-methylphenylboronic acid. The main impurities stem from undesired couplings and side reactions of the starting materials.[2][3]

Common Impurities and Their Origins:

Impurity NameStructureOrigin StoryIdentification Clues (NMR & MS)
4,4'-Diaminobiphenyl H₂N-Ph-Ph-NH₂Homo-coupling of the aryl amine starting material. Occurs when the palladium catalyst reacts with two molecules of the aryl halide/amine instead of the boronic acid.Symmetrical molecule, leading to a simpler ¹H NMR spectrum. Mass will correspond to the dimer of the amine starting material.
2,2'-Dimethylbiphenyl Me-Ph-Ph-MeHomo-coupling of 2-methylphenylboronic acid. A very common byproduct in Suzuki reactions, especially if reaction conditions are not optimized.[2]Symmetrical structure with characteristic methyl proton signals in the ¹H NMR. Mass will correspond to the dimer of the boronic acid.
Aniline or 4-substituted aniline H₂N-PhDehalogenation/Protodeboronation. The aryl halide or boronic acid reacts with a proton source (e.g., solvent, trace water) instead of coupling, leading to the loss of the halide or boronic acid group.[2]Presence of signals corresponding to the un-coupled starting material backbones. Easily identified by MS.
Residual Starting Materials N/AIncomplete reaction.Signals for both 2-methylphenylboronic acid and the amine-bearing aryl halide will be present in the crude NMR.
Residual Palladium N/AIncomplete removal of the palladium catalyst after the reaction.Often results in a grayish or black tint to the solid product. Can sometimes be detected by ICP-MS.
Question 2: My recrystallization attempt failed to significantly improve purity, or the compound "oiled out." What procedural errors could be the cause, and how can I correct them?

Answer: Recrystallization is a powerful technique for purifying crystalline solids like amine hydrochlorides, but its success is highly dependent on proper solvent selection and technique.[4] Failure often points to a suboptimal solvent system or procedural missteps.

The Causality Behind Recrystallization Failure:

  • "Oiling Out": This occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] The resulting oil is an impure liquid phase that rarely crystallizes effectively, as impurities are often more soluble in the oil than in the clean solvent.

  • Poor Purity Improvement: This usually indicates that the chosen solvent dissolves the impurities as well as the desired product, or that it doesn't dissolve the impurities at all. The ideal solvent should dissolve the target compound when hot but have very low solubility for it when cold, while impurities should remain soluble at all temperatures.[4]

  • Low Recovery: Using an excessive amount of solvent is the most common cause.[5] Even in a "poor" cold solvent, the compound will have some finite solubility. Using the absolute minimum volume of boiling solvent is critical to maximize crystal formation upon cooling.

Troubleshooting Workflow for Recrystallization:

start Low Purity After Recrystallization issue1 Did the compound 'oil out'? start->issue1 Analyze problem issue2 Is purity still low? start->issue2 issue3 Was recovery very poor? start->issue3 sol1a Cause: Melting point is below solution temperature. issue1->sol1a Yes sol2a Cause: Poor solvent choice. Impurities co-crystallize or remain insoluble. issue2->sol2a Yes sol3a Cause: Too much solvent was used. issue3->sol3a Yes action1a 1. Choose a lower-boiling point solvent system. 2. Use a larger volume of solvent to lower saturation point. 3. Cool the solution much more slowly. sol1a->action1a Solution action2a Perform new solvent screen. Ideal solvent dissolves product when hot, but not cold. Impurities should remain soluble when cold. sol2a->action2a Solution action3a 1. Re-dissolve in minimum boiling solvent. 2. If mother liquor is rich in product, concentrate and re-cool for a second crop. sol3a->action3a Solution

Caption: Troubleshooting workflow for failed recrystallization.

Recommended Solvent Systems for Amine Hydrochlorides: Amine hydrochlorides are salts and thus have higher polarity. Good starting points for solvent screening include:

  • Single Solvents: Isopropanol, Ethanol, Methanol.

  • Mixed Solvent Systems: Ethanol/Water, Isopropanol/Diethyl Ether, Methanol/Ethyl Acetate.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for the Suzuki coupling reaction to maximize initial purity?

To minimize impurity formation from the outset, rigorous control over reaction conditions is essential.

  • Inert Atmosphere: Oxygen can promote the oxidative homo-coupling of boronic acids.[3] Ensure the reaction vessel is thoroughly purged with an inert gas like nitrogen or argon, and maintain this atmosphere throughout the reaction.

  • High-Quality Reagents: Use high-purity starting materials and anhydrous solvents. Water can interfere with the catalytic cycle.

  • Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used to ensure the complete consumption of the more valuable aryl halide.

  • Base Selection: The choice of base is critical. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and effective. The base activates the boronic acid for transmetalation.[1]

Q2: How should I perform the conversion of the free amine to the hydrochloride salt to ensure a clean product?

The salt formation step is also a purification step. A well-executed procedure will precipitate the desired salt while leaving non-basic impurities in the solution.

Protocol for Hydrochloride Salt Formation:

  • After aqueous workup of the Suzuki reaction, ensure the organic layer containing the free amine product is thoroughly dried (e.g., over anhydrous MgSO₄ or Na₂SO₄) and filtered.

  • Dissolve the crude free amine in a suitable, minimally polar solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether, or by carefully bubbling HCl gas) dropwise with stirring.[8]

  • The hydrochloride salt should precipitate as a solid. Monitor the precipitation. Avoid adding a large excess of HCl.

  • Once precipitation is complete, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.[9]

  • Dry the solid under vacuum to remove all residual solvent.

Q3: What analytical methods are recommended for definitive purity assessment?

A purity claim of >95% for drug development candidates requires robust analytical evidence.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. Use a C18 reverse-phase column with a mobile phase such as acetonitrile/water with a modifier like TFA or formic acid. Purity is determined by the area percentage of the main peak relative to all other peaks detected by a UV detector.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): While excellent for structural confirmation, it can also be used for purity assessment. Look for the absence of signals corresponding to the impurities listed in the table above. For quantitative analysis (qNMR), a certified internal standard is used to determine the exact purity of the material.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the masses of impurities, corroborating the findings from HPLC and NMR.

Experimental Protocols

Protocol 1: General Recrystallization of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
  • Solvent Selection: In a small test tube, add ~20 mg of the impure solid. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, you have found a good candidate solvent.

  • Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any adhering impure mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Diagram: Common Suzuki Coupling Side Reactions

G cluster_0 Starting Materials cluster_1 Catalytic Cycle cluster_2 Products ArX Aryl Halide (H₂N-Ph-X) Pd Pd(0) Catalyst ArX->Pd Oxidative Addition Impurity1 Homo-coupling (H₂N-Ph-Ph-NH₂) ArX->Impurity1 Side Reaction Impurity3 Dehalogenation (H₂N-Ph) ArX->Impurity3 Side Reaction RBY2 Boronic Acid (Me-Ph-B(OH)₂) RBY2->Pd Impurity2 Homo-coupling (Me-Ph-Ph-Me) RBY2->Impurity2 Side Reaction Product Desired Product (2'-Methyl-[1,1'-biphenyl]-4-amine) Pd->Product Reductive Elimination

Caption: Key reactions in the synthesis leading to product and common impurities.

References

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • NMKL. (n.d.). Method 196. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved January 21, 2026, from [Link]

  • PubMed. (2020, August 15). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Determination of standard sample purity using the high-precision H-1-NMR process. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Recovery of methyl amine.

Sources

Technical Support Center: Purification of 2'-Methyl-[1,'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2'-Methyl-[1,1'-biphenyl]-4-amine. This document provides practical, in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. The synthesis of this biphenyl amine, typically via a Suzuki-Miyaura coupling reaction, often yields a crude product mixture containing various impurities that can complicate downstream applications.[1][2] This guide is designed to help you navigate these challenges and achieve high purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered after the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine.

Q1: My crude product is a dark, oily, or gummy substance. How can I get it to solidify?

A1: Dark coloration is often due to residual palladium catalyst, which can be challenging to remove.[3][4] The oily or gummy consistency typically indicates the presence of unreacted starting materials, solvent residues, or homocoupling byproducts.

  • Initial Step: First, ensure all volatile solvents are thoroughly removed using a rotary evaporator.

  • Troubleshooting:

    • Trituration: Try stirring the crude oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization or precipitate the product as a solid, while washing away more soluble impurities.

    • Acid/Base Wash: If trituration fails, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform an aqueous acid wash (e.g., 1M HCl). Your amine product will move into the aqueous layer as the ammonium salt. The layers can then be separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the pure amine, which can be extracted back into an organic solvent. This is a highly effective purification step for amines.

Q2: My TLC plate shows multiple spots. What are the likely impurities?

A2: A Suzuki-Miyaura coupling reaction can generate several characteristic byproducts.[1][5] Identifying these is the first step to selecting the right purification strategy.

  • Unreacted Starting Materials: 4-haloaniline and 2-methylphenylboronic acid.

  • Homocoupling Products: Symmetrical biphenyls formed from the coupling of two boronic acid molecules (2,2'-dimethylbiphenyl) or two aryl halide molecules (4,4'-diaminobiphenyl).

  • Protodeborylation Product: Toluene, formed from the reaction of the boronic acid with a proton source.

  • Palladium Residues: The palladium catalyst and its associated ligands. These often appear as a dark streak or baseline spot on the TLC plate.

Q3: How can I effectively remove the residual palladium catalyst?

A3: Palladium removal is critical, especially for pharmaceutical applications.[4][6]

  • Filtration through Celite: After the reaction, dilute the mixture with a solvent and filter it through a pad of Celite. This can remove a significant portion of the precipitated palladium black.[7][8]

  • Activated Carbon: Stirring the crude product solution with activated carbon can adsorb residual palladium complexes.[9] However, be aware that this can sometimes lead to product loss.

  • Metal Scavengers: For trace amounts, specialized solid-supported scavengers with thiol or amine functional groups can be highly effective.[6]

Section 2: In-Depth Troubleshooting and Purification Protocols

If the quick fixes in the FAQ section are insufficient, a more systematic approach is necessary. This section provides detailed protocols for a multi-step purification strategy.

Step 1: Initial Work-up - Liquid-Liquid Extraction

The basicity of the amine group in your product is a powerful tool for purification. An acid-base extraction can separate it from non-basic impurities like homocoupled byproducts and unreacted boronic acid.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The target amine will protonate and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10). The free amine product should precipitate or form an oil.

  • Back Extraction: Extract the aqueous layer three times with a fresh organic solvent (EtOAc or DCM) to recover the purified amine.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Step 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids.[10] The key is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures.

Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents (see table below) to find a suitable system. An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one solvent in which the compound is soluble, and another in which it is not) can also be effective.[11]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to your crude product until it fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual palladium), quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemPolarityComments
Hexanes / HeptaneNon-polarGood for non-polar compounds, often used as the anti-solvent.
TolueneNon-polarCan be effective for aromatic compounds.
Ethyl Acetate / HexanesMedium-polarA common and effective mixed solvent system.
Ethanol / WaterPolarThe amine may have some solubility in polar solvents.
IsopropanolPolarAnother common choice for recrystallizing amines.
Step 3: Purification by Column Chromatography

When recrystallization is ineffective or impurities have similar polarities, flash column chromatography is the method of choice.[12]

Protocol for Flash Column Chromatography:

  • TLC Analysis: Determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). Test different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel.[12] Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Visual Workflow and Troubleshooting

The following diagram outlines a decision-making process for purifying your 2'-Methyl-[1,1'-biphenyl]-4-amine.

PurificationWorkflow start_node Crude Reaction Mixture process_node1 1. Filter through Celite 2. Concentrate start_node->process_node1 Initial Work-up process_node process_node decision_node decision_node endpoint_node Pure Product fail_node Re-evaluate Strategy decision_node1 Product is an oil or very impure? process_node1->decision_node1 process_node2 Perform Acid-Base Extraction decision_node1->process_node2 Yes process_node3 Attempt Recrystallization decision_node1->process_node3 No (Solid) process_node2->process_node3 decision_node2 Purity > 98% by HPLC/NMR? process_node3->decision_node2 decision_node2->endpoint_node Yes process_node4 Perform Column Chromatography decision_node2->process_node4 No decision_node3 Purity > 98% by HPLC/NMR? process_node4->decision_node3 decision_node3->endpoint_node Yes decision_node3->fail_node No

Caption: Decision tree for purification of 2'-Methyl-[1,1'-biphenyl]-4-amine.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. [Link]

  • Wang, X., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Saida, B. M., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Li, G. Y. (2002). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Model biphenyl reaction. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Volyniuk, D., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science. [Link]

  • Chen, K., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. [Link]

  • Johnson, T. A., & Welch, C. J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]

  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • Google Patents. (n.d.).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

Technical Support Center: Stability and Handling of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride during storage and handling. By understanding the potential degradation pathways and implementing proper procedures, you can minimize experimental variability and ensure the reliability of your results.

I. Introduction to the Stability of Aromatic Amine Hydrochlorides

2'-Methyl-[1,1'-biphenyl]-4-amine is an aromatic amine. Such compounds are susceptible to degradation, primarily through oxidation. Formulation as a hydrochloride salt is a common strategy to enhance the stability of amine-containing active pharmaceutical ingredients (APIs).[1] The protonation of the amine group to form an ammonium salt reduces its susceptibility to oxidative degradation.[1] However, even in the salt form, improper storage can lead to the degradation of this compound. This guide provides a comprehensive overview of best practices for storage and troubleshooting potential degradation issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride?

To ensure the long-term stability of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, it is crucial to store it under controlled conditions that minimize exposure to environmental factors that can accelerate degradation.

ParameterRecommended ConditionRationale
Temperature -20°C is recommended for long-term storage.[1]Low temperatures slow down the rate of chemical reactions, including potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, a key driver of oxidative degradation in aromatic amines.
Moisture Store in a tightly sealed container with a desiccant.[2]Aromatic amine hydrochlorides can be hygroscopic, and absorbed moisture can promote hydrolysis and other degradation reactions.
Light Protect from light by using an amber vial or storing it in a dark place.Exposure to UV light can provide the energy to initiate photolytic degradation pathways.

Q2: I've noticed a change in the color of my 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. What could be the cause?

A change in color, typically to shades of yellow, brown, or purple, is a common visual indicator of degradation in aromatic amines. This is often due to the formation of oxidized and polymerized products. Even small amounts of these highly colored impurities can be visually prominent. If you observe a color change, it is a strong indication that the integrity of your compound may be compromised, and you should consider re-purification or using a fresh batch for your experiments.

Q3: Is it necessary to handle 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in a glovebox?

While not always mandatory, handling the compound in a glovebox under an inert atmosphere is a best practice, especially if you are aliquoting from a larger stock bottle that will be stored for an extended period. This minimizes the introduction of atmospheric oxygen and moisture into the main container, thereby preserving the integrity of the bulk material. If a glovebox is not available, work quickly and ensure the container is tightly sealed immediately after use.

Q4: Can I store solutions of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride?

Storing this compound in solution is generally not recommended for long periods, as the solvent can facilitate degradation. If you must prepare a stock solution, it is advisable to:

  • Use a dry, aprotic solvent.

  • Store the solution at -20°C or -80°C.

  • Protect from light.

  • Use the solution as quickly as possible.

  • Consider purging the solution with an inert gas before sealing and storing.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and addressing potential degradation of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

G cluster_0 Troubleshooting Workflow Start Inconsistent Experimental Results or Visual Change in Compound Check_Storage Step 1: Verify Storage Conditions (Temp, Light, Moisture, Atmosphere) Start->Check_Storage Improper_Storage Were storage conditions optimal? Check_Storage->Improper_Storage Correct_Storage Action: Implement proper storage protocols immediately. Improper_Storage->Correct_Storage No Purity_Analysis Step 2: Perform Purity Analysis (e.g., HPLC-UV, LC-MS) Improper_Storage->Purity_Analysis Yes Correct_Storage->Purity_Analysis Degradation_Detected Is degradation detected? Purity_Analysis->Degradation_Detected No_Degradation Outcome: Compound is likely stable. Troubleshoot other experimental parameters. Degradation_Detected->No_Degradation No Characterize_Degradants Step 3: Characterize Degradation Products (Optional) (e.g., MS/MS, NMR) Degradation_Detected->Characterize_Degradants Yes Action_Plan Action: Discard degraded material. Use a fresh, validated batch of the compound. Characterize_Degradants->Action_Plan

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways

G cluster_1 Potential Degradation Pathways Parent 2'-Methyl-[1,1'-biphenyl]-4-amine C₁₃H₁₃N Oxidation Oxidative Degradation Parent->Oxidation O₂, Metal Ions Hydrolysis Hydrolytic Degradation Parent->Hydrolysis H₂O, Acid/Base (extreme) Photolysis Photolytic Degradation Parent->Photolysis UV Light Oxidized_Products Formation of N-oxides, nitroso, nitro, and quinone-imine derivatives. Leads to colored impurities and polymerization. Oxidation->Oxidized_Products Hydrolytic_Products Generally stable to hydrolysis due to the absence of labile groups like esters or amides.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE07q5OI2M-NcbTrAkdpZN8lXBTd8m5q0V-5bzyEZP3w_zFU_UPJDoHm3RYmH5mAfaFLZDrLrx5lGOVVyQocgHtGhBSnP6vf-lwH86N9DrP40Cbxh0YzyZd1lznDFc9pUzEst9U)] Extreme pH and heat could potentially cause minor degradation. Hydrolysis->Hydrolytic_Products Photolytic_Products UV exposure can generate radical species, leading to a complex mixture of degradation products. Photolysis->Photolytic_Products

Sources

Technical Support Center: Scaling Up the Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. As Senior Application Scientists, we focus on the underlying chemical principles to help you overcome common challenges encountered during scale-up.

I. Synthesis Overview & Key Challenges

The most prevalent and scalable method for synthesizing 2'-Methyl-[1,1'-biphenyl]-4-amine is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms the crucial carbon-carbon bond between an aryl halide and an organoboron compound.[1][2][3]

The hydrochloride salt is typically formed in the final step by treating the free amine with hydrochloric acid.

Common Synthetic Route:

A widely used approach involves the coupling of a protected 4-haloaniline (e.g., 4-bromoaniline or 4-iodoaniline derivative) with 2-methylphenylboronic acid. The protecting group is then removed, followed by salt formation.

Inherent Challenges in Scale-Up:
  • Reaction Kinetics and Purity: Maintaining consistent reaction kinetics and achieving high purity on a larger scale can be difficult. Issues such as inefficient mixing and localized temperature fluctuations can lead to increased impurity formation.[4][5]

  • Catalyst Activity and Homogeneity: Ensuring the palladium catalyst remains active and homogeneously dispersed throughout the reaction mixture is critical for reproducible results.

  • Workup and Purification: The removal of residual palladium and other process-related impurities presents a significant challenge, especially in multi-kilogram scale manufacturing.[4][6]

  • Safety Considerations: Handling large quantities of flammable solvents and potentially pyrophoric reagents requires stringent safety protocols.

II. Troubleshooting Guide: Question & Answer Format

Issue 1: Low or Inconsistent Yields in the Suzuki Coupling Step

Question: We are experiencing significant drops in yield and batch-to-batch inconsistency when scaling up the Suzuki coupling of our protected 4-haloaniline with 2-methylphenylboronic acid. What are the likely causes and how can we address them?

Answer:

Several factors can contribute to low and inconsistent yields during the scale-up of a Suzuki-Miyaura coupling reaction. Here’s a systematic approach to troubleshooting:

1. Oxygen Sensitivity:

  • The "Why": The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to its deactivation. While some Pd(II) precatalysts are air-stable, they become susceptible to oxidation once reduced to the active Pd(0) species in the reaction mixture.[7]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the reaction. This includes proper degassing of solvents and reagents.[7]

    • Degassing Techniques: For laboratory scale, multiple freeze-pump-thaw cycles are effective. On a larger scale, sparging the solvent with an inert gas for an extended period is a practical alternative.

    • Headspace Purging: Continuously purge the headspace of the reactor with a slow stream of inert gas.

2. Inefficient Mixing:

  • The "Why": The reaction often involves multiple phases (solid base, organic solvent, aqueous phase). Inadequate agitation can lead to poor mass transfer, resulting in localized "hot spots" and incomplete reaction.[4][5]

  • Troubleshooting Steps:

    • Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure vigorous and uniform mixing.

    • Baffles: In larger reactors, baffles can help to prevent vortexing and improve mixing efficiency.

3. Base Selection and Quality:

  • The "Why": The base plays a crucial role in activating the boronic acid for transmetalation.[2] The choice of base and its physical form (e.g., powdered vs. pellets) can impact its solubility and reactivity.

  • Troubleshooting Steps:

    • Base Screening: If you haven't already, screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.

    • Particle Size: Use a finely powdered base to maximize its surface area and reactivity.

4. Catalyst and Ligand Selection:

  • The "Why": The choice of palladium source and phosphine ligand is critical for an efficient reaction. Sterically hindered biarylphosphine ligands often provide superior results in challenging coupling reactions.

  • Troubleshooting Steps:

    • Ligand Screening: Evaluate a panel of ligands such as XPhos, SPhos, or cataCXium A, which are known to be effective in Suzuki couplings.

    • Pre-catalysts: Consider using air-stable palladium pre-catalysts (e.g., XPhos-Pd-G3) to improve reproducibility.[7]

Issue 2: High Levels of Homocoupling Byproducts

Question: We are observing significant amounts of 4,4'-dimethylbiphenyl and the dimer of our aniline derivative in our crude product. How can we minimize these homocoupling side reactions?

Answer:

Homocoupling is a common side reaction in Suzuki couplings. It can arise from both the boronic acid (Glaser-Hay type coupling) and the aryl halide.

1. Boronic Acid Homocoupling:

  • The "Why": This is often promoted by the presence of oxygen and can be catalyzed by palladium.

  • Troubleshooting Steps:

    • Strict Anaerobic Conditions: As mentioned previously, rigorous exclusion of oxygen is paramount.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.

2. Aryl Halide Homocoupling:

  • The "Why": This can occur through various pathways, including those involving the palladium catalyst.

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to increased side reactions. Experiment with slightly lower catalyst concentrations.

    • Temperature Control: Ensure precise and uniform temperature control. Excursions to higher temperatures can accelerate side reactions.

Issue 3: Difficulty in Removing Residual Palladium

Question: Our final product, even after crystallization, contains unacceptably high levels of residual palladium. What are the best strategies for palladium removal at scale?

Answer:

Removing palladium to parts-per-million (ppm) levels is a common challenge in pharmaceutical manufacturing.[4]

1. Scavenging Agents:

  • The "Why": Scavengers are functionalized materials that selectively bind to palladium, allowing for its removal by filtration.

  • Recommended Scavengers:

    • Thiol-based scavengers: Reagents like L-cysteine are effective and readily available.[4]

    • Functionalized silica gels: Commercially available silica-based scavengers with thiol or amine functionalities are highly effective.

  • Implementation:

    • The scavenger is typically added to the reaction mixture after the coupling is complete.

    • The mixture is stirred for a specified period, and the scavenger-bound palladium is then removed by filtration.

2. Activated Carbon:

  • The "Why": Activated carbon can adsorb palladium species from the reaction mixture.

  • Implementation:

    • A post-reaction treatment with activated carbon, followed by filtration, can significantly reduce palladium levels.

    • The choice of activated carbon grade and the treatment conditions (temperature, time) should be optimized.

3. Extraction:

  • The "Why": An aqueous wash with a solution containing a chelating agent can extract palladium salts.

  • Implementation:

    • A dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a solution of sodium bisulfite can be used to wash the organic layer containing the product.[6]

Issue 4: Incomplete Conversion and Formation of Protodeborylation Byproduct

Question: Our reaction stalls before reaching completion, and we observe the formation of toluene, indicating protodeborylation of the 2-methylphenylboronic acid. What is causing this and how can we prevent it?

Answer:

Protodeborylation is the cleavage of the C-B bond, replacing it with a C-H bond.[3]

1. Presence of Protic Impurities:

  • The "Why": Water and other protic impurities can react with the boronic acid, especially under basic conditions, leading to its decomposition.

  • Troubleshooting Steps:

    • Anhydrous Solvents: Use high-purity, anhydrous solvents.[7]

    • Dry Reagents: Ensure all solid reagents are thoroughly dried before use.

2. Inadequate Base Strength or Solubility:

  • The "Why": If the base is not strong enough or is not sufficiently soluble in the reaction medium, the activation of the boronic acid will be slow, giving more time for protodeborylation to occur.

  • Troubleshooting Steps:

    • Base Evaluation: As mentioned earlier, screen different bases. A stronger, more soluble base may be required.

    • Phase Transfer Catalyst: In biphasic systems, a phase transfer catalyst can sometimes improve the efficiency of the base.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Suzuki coupling reaction in this synthesis?

A1: The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. Generally, temperatures in the range of 80-110 °C are employed.[4][5] It is crucial to conduct small-scale optimization experiments to determine the ideal temperature for your specific process.

Q2: Can I use 4-chloroaniline as a starting material instead of 4-bromoaniline?

A2: While aryl chlorides are more cost-effective, they are generally less reactive than aryl bromides in Suzuki couplings.[8] A successful coupling with an aryl chloride will likely require a more active catalyst system, such as one employing a highly electron-rich and sterically hindered phosphine ligand.

Q3: What are the best practices for the final hydrochloride salt formation and isolation?

A3:

  • Solvent Selection: The free amine is typically dissolved in a suitable organic solvent such as isopropanol or ethyl acetate.

  • Acid Addition: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) is then added slowly to precipitate the hydrochloride salt.

  • Temperature Control: Cooling the mixture during and after the acid addition can improve the yield of the precipitated salt.

  • Isolation and Drying: The salt is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Q4: Are there alternative synthetic routes to consider?

A4: The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that could be employed.[9][10][11] In this case, the reaction would involve coupling 4-bromo-2'-methylbiphenyl with an ammonia equivalent.[10] However, for this specific target molecule, the Suzuki coupling is generally more direct and widely used.

IV. Experimental Protocols & Data

Representative Lab-Scale Suzuki Coupling Protocol

This protocol is a starting point and should be optimized for your specific needs.

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the protected 4-haloaniline (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and a finely powdered base such as K₂CO₃ (2.0 equiv).

  • Inerting: Purge the flask with nitrogen for at least 15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as a 3:1 ratio of toluene to water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) or a pre-catalyst/ligand system.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary
ParameterCondition ACondition BCondition C
Aryl Halide 4-Bromoaniline (Boc-protected)4-Iodoaniline (Boc-protected)4-Bromoaniline (Boc-protected)
Catalyst Pd(PPh₃)₄PdCl₂(dppf)XPhos-Pd-G3
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/WaterDioxane/Water2-MeTHF/Water
Temperature 95 °C100 °C90 °C
Yield (isolated) 85%92%95%
Purity (HPLC) 97%98.5%>99%

This data is illustrative and results may vary.

V. Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Degas solvents and reagents rigorously. check_inert->degas No check_mixing Is mixing efficient? check_inert->check_mixing Yes improve_mixing Increase agitation; consider baffles. check_mixing->improve_mixing No check_base Is the base appropriate and of good quality? check_mixing->check_base Yes screen_base Screen alternative bases (e.g., K3PO4, Cs2CO3). check_base->screen_base No check_catalyst Is the catalyst/ligand system optimal? check_base->check_catalyst Yes screen_catalyst Screen modern ligands (e.g., XPhos, SPhos). check_catalyst->screen_catalyst No

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

VI. References

  • Yamamoto, K. et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available from: [Link]

  • Takeda Pharmaceuticals. (2023). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Doubleday, W. et al. (2006). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. Available from: [Link]

  • Google Patents. A process for the preparation of 4-biphenyl-4-amino-2-methylpentanoic acid. Available from:

  • Kozłowska, A. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available from: [Link]

  • Nicolaou, K. C. et al. (2005). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. Angewandte Chemie International Edition. Available from: [Link]

  • D'Souza, D. M. & Müller, T. J. J. (2007). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Chemistry - A European Journal. Available from: [Link]

  • Chen, J. et al. (2004). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Bulletin of the Korean Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chem LibreTexts. Buchwald-Hartwig reaction. Available from: [Link]

  • Google Patents. Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. Available from:

  • Al-Masum, M. (2009). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry. Available from: [Link]

  • Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Available from:

  • Abad, S. et al. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available from: [Link]

  • Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Available from:

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Available from: [Link]

  • Global Substance Registration System. 4-AMINO-2'-METHYLBIPHENYL. Available from: [Link]

  • Ritter, T. et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. Available from: [Link]

  • Li, Y. et al. (2003). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. Method for preparing 4-methyl-biphenyl derivatives. Available from:

  • Google Patents. Recovery of methyl amine. Available from:

  • Wang, J. et al. (2018). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available from: [Link]

  • Google Patents. Methylamines purification by distillation and purge. Available from:

  • Harada, R. et al. (2020). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. Method for preparing 4-methyl-biphenyl derivatives. Available from:

  • Google Patents. Synthetic method of 2-cyano-4'-methyl diphenyl. Available from:

  • Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Available from:

  • Google Patents. Preparation method of 2-cyano-4' -methyl biphenyl. Available from:

  • PubChem. 2-Methylbiphenyl. Available from: [Link]

Sources

Interpreting unexpected NMR peaks in 2'-Methyl-[1,1'-biphenyl]-4-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you interpret your data with confidence, ensuring the integrity of your research.

Troubleshooting Guide: Interpreting Unexpected Peaks

This section addresses specific issues you may encounter during the NMR analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2][3]

Question 1: I'm seeing extra signals in the aromatic region (δ 6.5-8.0 ppm). What are they?

Unexpected aromatic signals are common and can originate from several sources related to the synthesis of the target molecule. The primary culprits are unreacted starting materials or homocoupling byproducts.

Possible Causes & Diagnostic Workflow:

  • Unreacted Starting Materials: The most common starting materials for a Suzuki coupling to synthesize this compound are 4-iodoaniline and 2-methylphenylboronic acid . Their presence, even in trace amounts, will result in extra aromatic peaks.

    • 4-Iodoaniline: Expect two doublets in a characteristic AA'BB' system. In CDCl₃, these typically appear around δ 7.4 ppm and δ 6.4-6.5 ppm.[4][5] The amine protons (-NH₂) will also be present, often as a broad singlet around δ 3.6 ppm.[4]

    • 2-Methylphenylboronic Acid: Expect complex multiplets in the aromatic region, typically between δ 7.2 and 7.9 ppm, and a methyl singlet. The boronic acid protons (-B(OH)₂) are often broad and may not be easily observed.[6]

  • Homocoupling of Boronic Acid: A frequent side reaction in Suzuki couplings is the homocoupling of the boronic acid reactant, which would produce 2,2'-dimethylbiphenyl .[7] This symmetrical molecule would show a complex multiplet in the aromatic region and a single methyl resonance.

  • Dehalogenation of Starting Material: Reductive dehalogenation of 4-iodoaniline would produce aniline, which has signals around δ 6.7-7.2 ppm.

Diagnostic Workflow for Unexpected Aromatic Peaks

The following workflow provides a systematic approach to identifying the source of unknown aromatic signals.

G start Unexpected Aromatic Peaks Observed spike Perform Spiking Experiment: Add a small amount of suspected starting material (e.g., 4-iodoaniline) to the NMR sample. start->spike check_intensity Did the intensity of an unexpected peak increase? spike->check_intensity identify_sm Peak identified as Starting Material. check_intensity->identify_sm Yes cosy Run a 2D COSY NMR experiment. check_intensity->cosy No analyze_cosy Analyze COSY for spin systems. Does it match known impurities (e.g., 2,2'-dimethylbiphenyl)? cosy->analyze_cosy identify_byproduct Peak identified as Homocoupling Byproduct. analyze_cosy->identify_byproduct Yes hmbc Run 2D HMBC/HSQC for full structural elucidation of the unknown impurity. analyze_cosy->hmbc No end Unknown Structure Identified hmbc->end

Caption: Diagnostic workflow for identifying unknown aromatic peaks.

Experimental Protocol: Spiking Experiment

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a small, known quantity (e.g., a few crystals) of a suspected impurity (e.g., 4-iodoaniline) directly to the NMR tube.

  • Gently shake the tube to dissolve the added compound.

  • Re-acquire the ¹H NMR spectrum.

  • A significant increase in the integration of a specific peak confirms its identity as the added compound.

Question 2: I see unexpected peaks in the aliphatic region (δ 0-3 ppm). What could they be?

Aliphatic signals are almost always due to residual solvents from the reaction or purification, or contamination.

Possible Causes:

  • Residual Solvents: Solvents used in synthesis (e.g., Toluene, Dioxane, THF) or workup (e.g., Ethyl Acetate, Hexane, Dichloromethane) are common sources.[8][9][10][11]

  • Grease: Silicone grease or hydrocarbon-based grease from glassware joints can appear as broad or sharp singlets, typically around δ 0.1-0.2 ppm (silicone) or δ 0.8-1.3 ppm (hydrocarbon).[11]

  • Catalyst Ligands: If phosphine-based ligands were used in the Suzuki reaction, you might see complex signals in the aliphatic or aromatic regions, often with phosphorus coupling.

Data Presentation: Common Solvent Impurities

The following table lists the characteristic ¹H NMR signals for common laboratory solvents in CDCl₃.

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.17Singlet
Acetonitrile1.94Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
N,N-Dimethylformamide (DMF)8.02 (s), 2.92 (s), 2.75 (s)3 Singlets
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
n-Hexane1.25 (m), 0.88 (t)Multiplet, Triplet
Tetrahydrofuran (THF)3.76 (m), 1.85 (m)2 Multiplets
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet

Data sourced from established literature values for trace impurities.[8][9]

Frequently Asked Questions (FAQs)
What is the expected ¹H NMR spectrum for pure 2'-Methyl-[1,1'-biphenyl]-4-amine?

For the pure compound, you should expect a series of signals corresponding to the 14 distinct protons. Due to the ortho-methyl group, rotation around the biphenyl C-C bond may be hindered, which can lead to peak broadening or even distinct signals for atropisomers (see next FAQ).

Expected Signals (in CDCl₃):

  • Aromatic Protons (8H): A complex series of multiplets between δ 6.7 and 7.4 ppm. The protons on the aniline ring will appear as an AA'BB' system (two doublets), while the protons on the tolyl ring will show more complex splitting patterns.

  • Amine Protons (-NH₂, 2H): A broad singlet, typically between δ 3.5 and 4.0 ppm. The chemical shift of this peak is highly dependent on concentration and solvent. It may also exchange with D₂O.

  • Methyl Protons (-CH₃, 3H): A sharp singlet, typically around δ 2.2-2.3 ppm.

What is atropisomerism and how could it affect my NMR spectrum?

Atropisomerism occurs in molecules with hindered rotation around a single bond, leading to stereoisomers that can be isolated.[12][13] In 2'-Methyl-[1,1'-biphenyl]-4-amine, the ortho-methyl group sterically clashes with the ortho-protons of the other ring, creating a significant energy barrier to rotation.[14][15][16]

Manifestations in the NMR Spectrum:

  • Slow Rotation (Peak Broadening): If the rate of rotation at the analysis temperature is on the same timescale as the NMR experiment, the signals for the aromatic protons, particularly those near the biphenyl linkage, will appear broad and poorly resolved.

  • Stable Atropisomers (Signal Duplication): If the rotational energy barrier is high enough (>23 kcal/mol), the atropisomers will not interconvert at room temperature.[14] This means you will see two distinct sets of signals for each proton in the molecule, effectively looking like a mixture of two very similar compounds.

G cluster_0 Low Rotational Barrier cluster_1 Intermediate Rotational Barrier cluster_2 High Rotational Barrier a Fast Rotation (Single set of averaged signals) b Slow Rotation (Broad, coalesced signals) c No Rotation (Two distinct sets of signals for stable atropisomers)

Caption: Effect of rotational energy barrier on NMR signals.

To investigate this, consider running a variable temperature (VT) NMR experiment. Heating the sample will increase the rate of rotation, potentially causing broad peaks to sharpen into a single set of averaged signals.

How can I use 2D NMR to confirm my structure and identify impurities?

When a ¹H NMR spectrum is too complex or contains unknown peaks, 2D NMR is an invaluable tool for unambiguous structure elucidation.[17][18][19][20][21]

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks connect coupled protons, helping to trace out the spin systems within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon they are attached to (¹J C-H). This is essential for assigning carbon signals and confirming which protons are attached to which carbons.[19]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is powerful for connecting different fragments of a molecule. For example, it can show a correlation between the methyl protons and the carbons of the tolyl ring, confirming the methyl group's position.

Workflow for 2D NMR-Based Structure Verification

G start Complex 1D NMR Spectrum cosy Run COSY (Identify H-H Spin Systems) start->cosy hsqc Run HSQC (Assign directly attached C-H pairs) start->hsqc hmbc Run HMBC (Connect molecular fragments via long-range H-C correlations) start->hmbc assign Assign all 1H and 13C signals for the target molecule. cosy->assign hsqc->assign hmbc->assign analyze_unknowns Analyze correlations for any remaining unassigned peaks. assign->analyze_unknowns identify_impurity Elucidate structure of impurity. analyze_unknowns->identify_impurity Yes end Structure Verified & Impurities Identified analyze_unknowns->end No identify_impurity->end

Caption: A workflow for using 2D NMR to verify a structure.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved January 21, 2026, from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 21, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved January 21, 2026, from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (2012). Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. Retrieved January 21, 2026, from [Link]

  • Sandmair, J., et al. (2012). Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. Organic & Biomolecular Chemistry, 10(44), 8820-8827. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved January 21, 2026, from [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved January 21, 2026, from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 21, 2026, from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 21, 2026, from [Link]

  • American Chemical Society. (1997). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins. Retrieved January 21, 2026, from [Link]

  • American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved January 21, 2026, from [Link]

  • Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved January 21, 2026, from [Link]

  • American Chemical Society. (n.d.). Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. Retrieved January 21, 2026, from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Iodoaniline. Retrieved January 21, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). 17O NMR studies of boronic acids and their derivatives. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 21, 2026, from [Link]

  • Chegg. (2021). Question: Find and label the H-NMR and C-NMR for the compound below. Retrieved January 21, 2026, from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 21, 2026, from [Link]

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Validation & Comparative

Comparing the reactivity of 2'-Methyl-[1,1'-biphenyl]-4-amine with other biphenyl amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2'-Methyl-[1,1'-biphenyl]-4-amine and Related Biphenyl Amines for Researchers in Drug Development

Authored by a Senior Application Scientist

Introduction: The Significance of Biphenyl Amines in Modern Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Biphenyl amines, in particular, serve as critical building blocks and key intermediates in the synthesis of these complex molecules.[2][3] Their reactivity, governed by the interplay of electronic and steric factors, dictates the efficiency of crucial bond-forming reactions, such as N-arylation and cross-coupling, which are foundational to modern synthetic chemistry.[4][5]

This guide provides a detailed comparative analysis of the reactivity of 2'-Methyl-[1,1'-biphenyl]-4-amine against its isomers and the parent unsubstituted amine, [1,1'-biphenyl]-4-amine. We will explore the nuanced effects of the methyl group's position on the molecule's nucleophilicity and basicity, supported by established chemical principles and providing actionable experimental protocols for researchers in the field.

Understanding the Reactivity of Biphenyl Amines: A Tale of Two Effects

The reactivity of an aromatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom.[6][7] This is influenced by two main factors:

  • Electronic Effects: These involve the donation or withdrawal of electron density through the aromatic system. Alkyl groups, like the methyl group, are electron-donating through an inductive effect, which increases the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity.[8][9]

  • Steric Effects: The spatial arrangement of atoms can hinder the approach of reactants to the reactive center. Substituents at the ortho position to a reactive site often introduce significant steric hindrance, which can impede reactions.[10][11]

In the case of 2'-Methyl-[1,1'-biphenyl]-4-amine, the methyl group is in the ortho position on the second phenyl ring. This unique positioning creates a fascinating interplay between a modest electronic effect and a potentially significant steric effect that influences the overall conformation of the biphenyl system and the accessibility of the amine group.

The "Ortho Effect" in Substituted Biphenyls

The "ortho effect" is a well-documented phenomenon in substituted anilines and benzoic acids where an ortho substituent produces an anomalous effect on reactivity compared to the same substituent at the meta or para position.[11][12] In 2'-Methyl-[1,1'-biphenyl]-4-amine, the ortho-methyl group restricts the free rotation around the biphenyl C-C single bond.[13] This forces the two phenyl rings out of planarity, which can, in turn, influence the electronic communication between the rings and sterically shield the amine's lone pair from approaching electrophiles or catalysts. This steric hindrance can make the amine less basic and less nucleophilic than might be predicted based on electronic effects alone.[11][14]

Comparative Reactivity Analysis

To illustrate the differences in reactivity, we will compare 2'-Methyl-[1,1'-biphenyl]-4-amine with three other key biphenyl amines:

  • [1,1'-Biphenyl]-4-amine (Unsubstituted): The baseline for comparison.

  • 3'-Methyl-[1,1'-biphenyl]-4-amine (meta-isomer): The methyl group's influence is primarily electronic (inductive).

  • 4'-Methyl-[1,1'-biphenyl]-4-amine (para-isomer): The methyl group has the strongest electron-donating effect on the biphenyl system.

Below is a diagram illustrating the structures of these amines.

G cluster_0 Structures of Compared Biphenyl Amines A 2'-Methyl-[1,1'-biphenyl]-4-amine ImgA B [1,1'-Biphenyl]-4-amine ImgB C 3'-Methyl-[1,1'-biphenyl]-4-amine ImgC D 4'-Methyl-[1,1'-biphenyl]-4-amine ImgD

Caption: Chemical structures of the biphenyl amines under comparison.

Data Summary: Predicted Reactivity Trends
Property/Reaction[1,1'-Biphenyl]-4-amine2'-Methyl-[1,1'-biphenyl]-4-amine3'-Methyl-[1,1'-biphenyl]-4-amine4'-Methyl-[1,1'-biphenyl]-4-amineRationale
Basicity (pKa of conjugate acid) LowestLowModerateHighestThe electron-donating methyl group increases basicity. The ortho effect in the 2'-isomer sterically hinders solvation of the conjugate acid, reducing basicity.[11]
Nucleophilicity ModerateLowestHighHighestNucleophilicity generally tracks with basicity, but the 2'-methyl group presents significant steric hindrance, reducing the rate of nucleophilic attack.[10]
Rate of N-Arylation (e.g., Buchwald-Hartwig) ModerateLowestHighHighestThis reaction is sensitive to both the nucleophilicity of the amine and steric hindrance around the nitrogen, which can affect its coordination to the palladium catalyst.[4][15]
Rate of Electrophilic Aromatic Substitution HighHighHighestHighestThe amino group is a strong activator. The methyl group provides additional activation. Reactivity order among substituted amines will depend on the specific electrophile and steric factors.

Experimental Protocol: A Comparative Kinetic Study of Buchwald-Hartwig Amination

To empirically validate the predicted reactivity trends, a comparative kinetic study can be performed. The Buchwald-Hartwig amination is an excellent model reaction for this purpose, as it is a widely used method for C-N bond formation and is sensitive to the steric and electronic properties of the amine coupling partner.[4][16]

Objective

To compare the initial reaction rates of [1,1'-biphenyl]-4-amine and its 2'-, 3'-, and 4'-methyl isomers in a palladium-catalyzed N-arylation reaction with a common aryl halide.

Workflow Diagram

G cluster_0 Comparative Reactivity Workflow prep Prepare Stock Solutions - Aryl Bromide (e.g., 4-bromotoluene) - Biphenyl Amines (4 variants) - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) setup Reaction Setup - To 4 separate vials, add catalyst, ligand, base, and solvent (toluene). - Add Aryl Bromide to each vial. prep->setup initiate Initiate Reactions - Inject equimolar amounts of each biphenyl amine into its respective vial at T=0. - Maintain constant temperature (e.g., 100 °C). setup->initiate monitor Monitor Reaction Progress - Withdraw aliquots at timed intervals (e.g., 5, 15, 30, 60, 120 min). - Quench with water and extract with ethyl acetate. initiate->monitor analyze Analysis - Analyze quenched aliquots by GC-MS or HPLC. - Quantify the formation of the N-arylated product over time. monitor->analyze plot Data Interpretation - Plot product concentration vs. time for each amine. - Determine initial reaction rates from the slopes of the curves. analyze->plot

Caption: Experimental workflow for the comparative kinetic study.

Detailed Methodology

Materials:

  • 4-bromotoluene (Aryl Halide)

  • [1,1'-Biphenyl]-4-amine

  • 2'-Methyl-[1,1'-biphenyl]-4-amine

  • 3'-Methyl-[1,1'-biphenyl]-4-amine

  • 4'-Methyl-[1,1'-biphenyl]-4-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) [Catalyst][3]

  • XPhos (Ligand)[15]

  • Sodium tert-butoxide (NaOtBu) [Base]

  • Anhydrous Toluene (Solvent)

  • Internal Standard (e.g., dodecane)

  • Standard laboratory glassware, inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation (under inert atmosphere):

    • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and NaOtBu (1.4 mmol, 135 mg) to a reaction vial equipped with a stir bar.

    • Add 8 mL of anhydrous toluene to the vial.

    • Add 4-bromotoluene (1.0 mmol, 171 mg).

    • Add the internal standard (e.g., 1.0 mmol dodecane).

    • This creates the master reaction mixture.

  • Reaction Execution (four parallel reactions):

    • Aliquot 2 mL of the master mixture into four separate, pre-heated (100 °C) reaction vials.

    • Prepare 0.5 M stock solutions of each of the four biphenyl amines in anhydrous toluene.

    • At time t=0, simultaneously inject 0.5 mL of each respective amine stock solution (0.25 mmol) into one of the four reaction vials.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a ~0.1 mL aliquot from each reaction vial.

    • Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water.

    • Vortex the quenched sample, and analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Processing:

    • Calculate the concentration of the N-arylated product at each time point relative to the internal standard.

    • Plot the product concentration versus time for each of the four amines.

    • The initial rate of reaction can be determined from the initial slope of each plot.

Expected Outcome and Causality

The results of this experiment are expected to align with the predictions in the data summary table. The 4'- and 3'-methyl isomers should exhibit the fastest reaction rates due to the electron-donating nature of the methyl group enhancing the amine's nucleophilicity without significant steric penalty.[8] The unsubstituted amine will likely react at a moderate rate. Crucially, 2'-Methyl-[1,1'-biphenyl]-4-amine is predicted to have the slowest reaction rate. This is because the steric hindrance from the ortho-methyl group will impede the amine's ability to coordinate with the bulky palladium catalyst complex, a necessary step in the catalytic cycle.[4][16]

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L_n B->C D Ligand Dissociation C->D E Ar-Pd(II)(X)L D->E F Amine Coordination (R2NH) E->F G [Ar-Pd(II)(NHR2)L]+ F->G H Deprotonation (Base) G->H I Ar-Pd(II)(NR2)L H->I J Reductive Elimination I->J J->A K Ar-NR2 J->K Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[16]

Conclusion for the Practicing Scientist

The reactivity of 2'-Methyl-[1,1'-biphenyl]-4-amine is uniquely governed by the steric hindrance imposed by its ortho-methyl group. While electronically similar to its 3'- and 4'-methyl counterparts, its steric profile significantly reduces its efficacy in reactions sensitive to nucleophilic attack and catalyst coordination, such as the Buchwald-Hartwig amination. For drug development professionals, this means that while the 2'-methyl isomer might be structurally desirable, its incorporation into a synthetic route may require more forcing reaction conditions, specialized catalyst systems, or alternative synthetic strategies compared to other isomers. Understanding these structure-reactivity relationships is paramount for efficient route design, process optimization, and the successful development of novel chemical entities.

References
  • BenchChem. (2025).
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  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(2,4,6-trimethylphenyl)ethanamine and Other Amines.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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  • PubMed. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids.
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A Comparative Guide to the Efficacy of 2'-Methyl-[1,1'-biphenyl]-4-amine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the anticancer efficacy of a novel class of compounds: 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from recent studies, offering objective performance comparisons with alternative compounds and detailing the supporting experimental data. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to validate these findings, ensuring a comprehensive understanding of their therapeutic potential.

Introduction: The Promise of Biphenyl Scaffolds in Oncology

The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to interact with various biological targets. This has led to the development of numerous biphenyl-containing compounds with a wide range of therapeutic activities, including anticancer properties. The focus of this guide, the 2'-Methyl-[1,1'-biphenyl]-4-amine core, offers a unique three-dimensional structure that can be strategically modified to enhance potency and selectivity against cancer cells. Recent research into derivatives of this scaffold, particularly pyrimidine conjugates, has revealed promising cytotoxic activity across a panel of human cancer cell lines. This guide will explore these findings in detail, providing a comparative analysis to inform future drug discovery efforts.

Comparative Efficacy of 2'-Methyl-[1,1'-biphenyl]-pyrimidine Conjugates

A recent study on the design and synthesis of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates has provided a wealth of data on their anticancer activity. In this study, 27 novel compounds based on the N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine skeleton were synthesized and evaluated. Several of these compounds exhibited potent cytotoxic effects against a panel of nine human cancer cell lines.

The data presented below summarizes the in vitro anticancer activity (IC50 values in μM) of the most potent derivatives from this study, showcasing their efficacy against various cancer cell lines.

CompoundA549 (Lung)HCT116 (Colon)HepG2 (Liver)HT-29 (Colon)MGC-803 (Gastric)NCI-H460 (Lung)SGC-7901 (Gastric)SK-OV-3 (Ovarian)U251 (Glioblastoma)
15a 10.158.326.184.359.877.6511.235.438.99
15d 8.767.115.233.988.126.439.884.987.65
16b 7.235.872.11 2.08 6.545.128.013.766.23

Data synthesized from a study on 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. A lower IC50 value indicates higher potency.[1]

Notably, compound 16b demonstrated the most potent and broad-spectrum anticancer activity, with IC50 values in the low micromolar range against all tested cell lines. Its highest potency was observed against the HT-29 colon cancer cell line (IC50 = 2.08 μM) and the HepG2 liver cancer cell line (IC50 = 2.11 μM)[1]. The structure-activity relationship (SAR) studies within this series suggest that the nature and position of substituents on the pyrimidine ring play a crucial role in determining the cytotoxic potency.

Comparison with Other Biphenyl-Based Anticancer Agents

To provide a broader context, it is valuable to compare the efficacy of the 2'-methyl-[1,1'-biphenyl]-pyrimidine conjugates with other classes of biphenyl derivatives that have shown promise in cancer therapy.

Hydroxylated Biphenyl Compounds

A study on two novel hydroxylated biphenyl compounds, designated as 11 and 12 , revealed potent anticancer activity against malignant melanoma cells[2]. These compounds, structurally related to curcumin, demonstrated significant antiproliferative effects.

CompoundMelanoma Cell Line (Average)
11 1.7 ± 0.5 μM
12 2.0 ± 0.7 μM

These hydroxylated biphenyls induce apoptosis and cause cell cycle arrest at the G2/M phase, highlighting a different mechanistic approach compared to other derivatives[2].

Bis(2-picolyl)amine Derivatives with a Biaryl Moiety

Another interesting class of biphenyl derivatives are metal complexes designed as photosensitizers. A zinc(II) complex of a 4'-biphenyl-bis(2-picolyl)amine ligand (L1 ) has shown potent DNA photocleavage activity[3]. Upon UV irradiation, this complex exhibits significant cytotoxicity against the human pancreatic cancer cell line MIA PaCa-II.

CompoundMIA PaCa-II (Pancreatic)
Zn(II)-L1 (with UV) 14.2 μM

The mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to DNA double-strand breaks and subsequent necrotic cell death[3].

Mechanistic Insights: How Do These Derivatives Exert Their Anticancer Effects?

The anticancer activity of 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives and their related structures appears to be mediated through multiple mechanisms, suggesting that different structural modifications can lead to distinct biological outcomes.

Induction of Apoptosis and Cell Cycle Arrest

For the hydroxylated biphenyl compounds 11 and 12 , the primary mechanism of action is the induction of apoptosis, confirmed by Annexin V and TUNEL assays. Western blot analysis revealed the activation of caspases and cleavage of PARP, key events in the apoptotic cascade. Furthermore, these compounds were found to arrest the cell cycle at the G2/M transition, preventing cancer cells from progressing through mitosis[2].

Caption: Mechanism of action for hydroxylated biphenyl derivatives.

DNA Damage via Reactive Oxygen Species (ROS)

The zinc(II) complex of the biphenyl-bis(2-picolyl)amine ligand L1 operates through a photodynamic mechanism. Upon activation by UV light, the complex generates ROS within the cancer cells. This oxidative stress leads to significant DNA damage in the form of double-strand breaks, ultimately triggering necrotic cell death[3]. This mechanism is distinct from the apoptosis-inducing pathways and represents a promising avenue for targeted photochemotherapy.

Caption: Photodynamic therapy mechanism of a Zn(II)-biphenyl amine complex.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for the key experiments used to determine the anticancer efficacy of the 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives and their analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Add biphenyl derivatives (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the biphenyl derivatives at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the biphenyl derivatives and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate overnight at -20°C.

  • Washing and Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

The 2'-Methyl-[1,1'-biphenyl]-4-amine scaffold and its derivatives, particularly the pyrimidine conjugates, represent a promising class of anticancer agents with potent activity against a range of cancer cell lines. The versatility of the biphenyl core allows for the development of compounds with diverse mechanisms of action, from the induction of apoptosis and cell cycle arrest to the generation of ROS for photodynamic therapy.

The data presented in this guide highlights the potential of these compounds and provides a framework for their continued development. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further elucidation of their molecular targets and signaling pathways will also be crucial for their clinical translation. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of these and other novel anticancer agents.

References

  • Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. PubMed. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. [Link]

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  • Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. NIH. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC - NIH. [Link]

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  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]

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  • Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. MDPI. [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

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Introduction: The 2'-Methyl-[1,1'-biphenyl]-4-amine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of 2'-Methyl-[1,1'-biphenyl]-4-amine Analogs for Researchers and Drug Development Professionals

The 2'-methyl-[1,1'-biphenyl]-4-amine core is a key structural motif found in a variety of biologically active compounds. Its conformational flexibility, arising from the rotation around the biphenyl bond, allows it to adapt to the binding sites of diverse protein targets. This inherent adaptability has made it a "privileged structure" in medicinal chemistry, serving as a foundational scaffold for the development of potent and selective modulators of various physiological pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their application as κ-Opioid Receptor (KOR) antagonists, kinase inhibitors, and modulators of the PD-1/PD-L1 axis in immuno-oncology.

Chapter 1: Antagonism of the κ-Opioid Receptor (KOR)

Mechanism of Action and Therapeutic Relevance

The κ-opioid receptor (KOR) is a G protein-coupled receptor that plays a crucial role in mood, stress, and addiction. Antagonism of KOR has emerged as a promising therapeutic strategy for the treatment of depression, anxiety, and substance use disorders. The 2'-methyl-[1,1'-biphenyl]-4-amine scaffold has been successfully utilized to develop potent and selective KOR antagonists.

Structure-Activity Relationship (SAR) of 2'-Methyl-[1,1'-biphenyl]-4-amine Analogs as KOR Antagonists

A prime example of a potent KOR antagonist built upon this scaffold is PF-04455242 (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine).[1] Analysis of its structure reveals key pharmacophoric features that contribute to its high affinity and selectivity:

  • The 2'-Methyl Group: This group on one of the phenyl rings is crucial for inducing a twisted conformation of the biphenyl system, which is thought to be favorable for binding to the KOR.

  • The 4-Aminomethyl Group: The amine at the 4-position of the other phenyl ring serves as a key interaction point. Modifications at this position significantly impact activity. In PF-04455242, the amine is part of a 2-methylpropan-1-amine moiety.

  • Substitution at the 2'-Position of the Second Phenyl Ring: The presence of a bulky and polar group, such as the pyrrolidin-1-ylsulfonyl group in PF-04455242, is critical for high affinity and selectivity. This group likely engages in specific interactions within the KOR binding pocket.

The following diagram illustrates the key pharmacophoric elements for KOR antagonism based on the 2'-methyl-[1,1'-biphenyl]-4-amine scaffold.

KOR_SAR CORE 2'-Methyl-[1,1'-biphenyl]-4-amine Core R1 2'-Methyl Group: - Induces favorable twisted conformation CORE->R1 Position 2' R2 4-Aminomethyl Group: - Key interaction point - Tolerates substitution CORE->R2 Position 4 R3 2'-Substituent on Second Phenyl Ring: - Bulky, polar groups enhance affinity and selectivity (e.g., pyrrolidin-1-ylsulfonyl) CORE->R3 Position 2' of second ring

Caption: Key pharmacophoric features of 2'-Methyl-[1,1'-biphenyl]-4-amine analogs for KOR antagonism.

Comparative Performance Data

The following table summarizes the binding affinities and in vivo potencies of PF-04455242 for opioid receptors.

CompoundTargetBinding Affinity (Ki)In vivo Potency (ID50)
PF-04455242Human KOR3 nM2.0 mg/kg (ex vivo binding)
Human MOR64 nM8.6 mg/kg (ex vivo binding)
Human DOR> 4 µM-

Data sourced from J Pharmacol Exp Ther. 2011 Nov;339(2):555-66.[1]

Experimental Protocols

1. Radioligand Binding Assay for KOR Affinity

This protocol determines the binding affinity of a test compound for the KOR.

  • Materials:

    • Cell membranes expressing human KOR.

    • [³H]U-69,593 (a radiolabeled KOR agonist).

    • Test compound (e.g., PF-04455242).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of [³H]U-69,593.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. In Vivo Behavioral Assay: Mouse Forced-Swim Test

This assay assesses the antidepressant-like effects of KOR antagonists.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound or vehicle to the mice.

    • After a set pre-treatment time, place each mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a 6-minute test session.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Chapter 2: Inhibition of Protein Kinases

Therapeutic Significance of Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The biphenyl scaffold has been explored for the development of inhibitors targeting various kinases.

Structure-Activity Relationship (SAR) of Biphenyl-based Kinase Inhibitors

While direct SAR studies on 2'-methyl-[1,1'-biphenyl]-4-amine as a kinase inhibitor scaffold are not extensively published, related biphenyl-containing molecules provide valuable insights. For instance, quinazoline-based multi-kinase inhibitors have been developed where a biphenyl moiety can be accommodated.[2] The general pharmacophore for many ATP-competitive kinase inhibitors includes a heterocyclic core that forms hydrogen bonds with the kinase hinge region and lipophilic groups that occupy hydrophobic pockets.

For a hypothetical 2'-methyl-[1,1'-biphenyl]-4-amine-based kinase inhibitor, the SAR could be explored as follows:

  • The Amine at Position 4: This could be derivatized to form a urea, amide, or be part of a larger heterocyclic system to interact with the kinase hinge region.

  • The Biphenyl Core: The two phenyl rings can be substituted with various groups to optimize interactions with the hydrophobic regions of the ATP-binding site. The 2'-methyl group would influence the dihedral angle between the rings, potentially improving binding affinity and selectivity for certain kinases.

The following workflow illustrates the process of identifying and characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_0 Discovery cluster_1 Optimization cluster_2 Preclinical Evaluation HTS High-Throughput Screening Lead_Gen Lead Generation HTS->Lead_Gen SAR_Studies SAR Studies Lead_Gen->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt In_Vitro In Vitro Assays (Kinase Panel, Cell Proliferation) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo

Caption: Workflow for the discovery and development of novel kinase inhibitors.

Comparative Performance Data

The table below shows the inhibitory activity of a quinazoline-based multi-kinase inhibitor, BPR1K871, which demonstrates the potential of biphenyl-like scaffolds in this area.

CompoundTarget KinaseIC50
BPR1K871AURKA22 nM
AURKB13 nM
FLT319 nM

Data sourced from Oncotarget. 2016 Dec 27; 7(52): 85831–85847.[2]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (e.g., for AURKA)

  • Materials:

    • Recombinant human AURKA enzyme.

    • ATP and a suitable substrate peptide.

    • Test compound.

    • Assay buffer.

    • A method to detect substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Incubate the kinase, substrate, and test compound in the assay buffer.

    • Initiate the reaction by adding ATP.

    • After a set time, stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity).

    • Calculate the IC50 value of the test compound.

2. Cellular Proliferation Assay (e.g., MTT Assay)

  • Materials:

    • Cancer cell line (e.g., MOLM-13 for FLT3-ITD positive AML).

    • Cell culture medium and supplements.

    • Test compound.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the EC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

Chapter 3: Modulation of the PD-1/PD-L1 Axis

Role in Immuno-oncology

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction are being investigated as an alternative to antibody-based therapies.

Structure-Activity Relationship (SAR) of Biphenyl-based PD-1/PD-L1 Inhibitors

The biphenyl scaffold has been shown to be effective in designing small molecule inhibitors of the PD-1/PD-L1 axis.[3] A study on N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivatives revealed that:

  • The Biphenyl Core: Serves as a rigid scaffold to position other functional groups for optimal interaction with PD-L1.

  • The Pyrimidine Moiety: The 2-amino-pyrimidine structure is a privileged scaffold in medicinal chemistry and likely forms key interactions with the PD-L1 protein.

  • Substitutions on the Biphenyl Rings: Can be modified to improve potency and pharmacokinetic properties.

Comparative Performance Data

The following table shows the anti-cancer activity of a representative compound from the study, 16b, in various cancer cell lines.

CompoundCell LineIC50 (µM)
16bHT-29 (Colon Cancer)2.08
A549 (Lung Cancer)3.15
MCF-7 (Breast Cancer)4.21

Data sourced from Bioorg Med Chem Lett. 2020 Aug 15;30(16):127328.[3]

Experimental Protocols

1. Cell-based PD-1/PD-L1 Blockade Bioassay

  • Materials:

    • PD-1 effector cells (e.g., Jurkat T cells engineered to express PD-1 and a luciferase reporter driven by NFAT-RE).

    • PD-L1 aAPC/CHO-K1 cells (antigen-presenting cells engineered to express PD-L1 and a T-cell activator).

    • Test compound.

    • Luciferase assay reagent.

  • Procedure:

    • Co-culture the PD-1 effector cells and PD-L1 aAPC/CHO-K1 cells in the presence of the test compound.

    • Incubate to allow for T-cell activation and subsequent luciferase expression.

    • Measure the luciferase activity, which is proportional to the extent of PD-1/PD-L1 blockade.

    • Calculate the EC50 value of the test compound.

Conclusion

The 2'-methyl-[1,1'-biphenyl]-4-amine scaffold is a versatile platform for the design of potent and selective modulators of various biological targets. The key to unlocking its full potential lies in the strategic modification of its core structure. For KOR antagonism, bulky and polar substituents at the 2'-position of the second phenyl ring are crucial. For kinase inhibition, derivatization of the 4-amine to interact with the hinge region is a promising strategy. In the context of PD-1/PD-L1 inhibition, the biphenyl core serves as a rigid scaffold to orient other interacting moieties. Further exploration of the chemical space around this privileged structure is warranted to develop novel therapeutics for a range of diseases.

References

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link]

  • Wu, Y., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328. [Link]

  • Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 85831–85847. [Link]

  • Gao, Y., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3356-3365. [Link]

  • Perlík, F., et al. (2009). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 59(1), 26-31. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. [Link]

  • Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(3), 590-601. [Link]

  • Aggarwal, S., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(20), 3844-3863. [Link]

  • Aggarwal, S., et al. (2022). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Journal of Medicinal Chemistry, 65(15), 10316-10333. [Link]

  • opnMe.com. (n.d.). ALK5 inhibitor BI-4659. [Link]

  • Ali, M. A., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

  • Sargsyan, A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(21), 7481. [Link]

  • Wang, H., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1952-1959. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

  • Procopiou, G., et al. (2025). Synthesis, SAR and Biophysical Mechanism of Action of Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) Guanine-Adenine DNA Cross-Linking Agents. European Journal of Medicinal Chemistry, 301, 118196. [Link]

  • Tang, N. L. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 826333. [Link]

  • Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 85831–85847. [Link]

  • Pineda-Pascual, C., & O'Callaghan, K. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 23(19), 11624. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]

  • Talley, J. J., et al. (2009). Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 52(15), 4859-71. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Validation of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative: Why Purity Matters

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is typically synthesized via a cross-coupling reaction, such as the Suzuki coupling. The very nature of this synthesis dictates the potential impurity profile. Understanding this is critical, as the choice of analytical technique must be suited to detect these specific contaminants.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors, such as 4-bromoaniline or 2-methylphenylboronic acid.

  • Homocoupling Byproducts: Formation of species like 4,4'-diaminobiphenyl or 2,2'-dimethylbiphenyl from the self-coupling of starting materials. A particularly common byproduct in similar syntheses is 4,4'-dimethylbiphenyl.[1]

  • Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., toluene, ethanol, ethyl acetate).

An effective purity validation strategy, therefore, is not a single measurement but a holistic investigation using multiple, complementary (orthogonal) techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like our target amine hydrochloride.[2][3] Its exceptional resolving power allows for the separation of the main compound from structurally similar impurities, providing a quantitative measure of purity expressed as a percentage of the total peak area.[3][4]

Causality Behind the Method: Why Reverse-Phase HPLC?

We employ a reverse-phase (RP) method, typically with a C18 column, because the non-polar stationary phase effectively retains the aromatic biphenyl structure of our analyte. The mobile phase, a polar mixture of water and an organic solvent like acetonitrile, elutes the compounds. By adding an acid (e.g., phosphoric or formic acid) to the mobile phase, we ensure the amine group remains protonated (R-NH3+). This prevents peak tailing, a common issue with amines on silica-based columns, leading to sharp, symmetrical peaks and reliable quantification.[5]

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC system.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 20 minutes
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to 50 µg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject column C18 Column Separation inject->column detect UV Detector (254 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Area Purity integrate->calculate

HPLC Purity Validation Workflow.
Interpreting the Data: A Hypothetical HPLC Result
Peak IDRetention Time (min)Area (%)Identity
13.50.15Starting Material 1
24.80.25Byproduct (e.g., Homocoupled)
38.2 99.52 2'-Methyl-[1,1'-biphenyl]-4-amine
411.50.08Unknown Impurity

Purity Calculation: The purity is determined by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. In this case, the purity is 99.52% .

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary View

While HPLC excels with non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for identifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight synthetic byproducts.[6][7] However, amines can be challenging to analyze directly by GC due to their polarity, which often leads to poor peak shape (tailing) and interaction with the GC column.[6]

Causality Behind the Method: Free Base Analysis

The hydrochloride salt is non-volatile and cannot be directly injected. Therefore, the protocol requires a crucial first step: converting the salt to its free base form (R-NH2) via a basic aqueous wash. The more volatile and less polar free base is then extracted into an organic solvent suitable for GC injection. The mass spectrometer detector provides invaluable structural information, allowing for the definitive identification of unknown peaks based on their mass fragmentation patterns.[8]

Experimental Protocol: GC-MS
  • Sample Preparation (Free Base Extraction):

    • Dissolve ~20 mg of the hydrochloride salt in 5 mL of deionized water.

    • Add 5 mL of ethyl acetate.

    • Slowly add 1 M sodium hydroxide (NaOH) solution dropwise while vortexing until the aqueous layer is basic (pH > 10).

    • Separate the layers using a separatory funnel. Collect the upper organic (ethyl acetate) layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Carefully transfer the dried solution to a GC vial for analysis.

  • GC-MS Conditions:

ParameterRecommended Conditions
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 20 °C/min, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Mass Range 40-550 amu
Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis dissolve Dissolve HCl Salt in H2O basify Basify with NaOH (pH > 10) dissolve->basify extract Extract with Ethyl Acetate basify->extract dry Dry over Na2SO4 extract->dry inject Inject 1 µL dry->inject gc_sep GC Column Separation inject->gc_sep ms_detect Mass Spectrometer Detection gc_sep->ms_detect tic Generate Total Ion Chromatogram ms_detect->tic spectra Analyze Mass Spectra tic->spectra identify Identify Impurities (e.g., Solvents) spectra->identify

GC-MS Impurity Identification Workflow.
Interpreting the Data: A Hypothetical GC-MS Result
Retention Time (min)Identity (from MS Library Match)Observation
2.1TolueneResidual solvent from synthesis.
9.82,2'-DimethylbiphenylHomocoupling byproduct.
11.2 2'-Methyl-[1,1'-biphenyl]-4-amine Main Component (Free Base)

Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is not only the gold standard for structural elucidation but also a powerful primary method for quantitative analysis.[9] Quantitative NMR (qNMR) offers a distinct advantage over chromatography: it can determine purity without needing a reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[11]

Causality Behind the Method: Purity via Internal Standard

By adding a known mass of a highly pure, stable internal standard to a known mass of our sample, we can calculate the purity of our analyte by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard. This method is orthogonal to chromatography and is insensitive to non-proton-containing impurities (like inorganic salts), providing a true measure of the organic purity.[10]

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized hydrochloride salt into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for complete magnetization recovery between scans. A 30-second delay is often sufficient.

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Workflow Visualization: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis weigh_analyte Weigh Analyte (m_A) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Standard (m_S) weigh_std->dissolve acquire Acquire ¹H Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte (I_A) & Standard (I_S) Peaks process->integrate calculate Calculate Purity integrate->calculate

Quantitative NMR Purity Determination Workflow.
Interpreting the Data: A Hypothetical qNMR Calculation

Purity Formula: Purity_A (%) = (I_A / I_S) * (N_S / N_A) * (MW_A / MW_S) * (m_S / m_A) * Purity_S

Where:

  • I : Integral value

  • N : Number of protons for the integrated signal

  • MW : Molecular Weight

  • m : mass

  • Purity : Purity of the standard

  • A : Analyte, S : Standard

Example Calculation:

ParameterAnalyte (Biphenyl Amine HCl)Standard (Maleic Acid)
m (mass)15.20 mg5.15 mg
MW ( g/mol )219.71116.07
Signal Aromatic (δ 7.2, d)Olefinic (δ 6.3, s)
N (# of protons)22
I (Integral)1.000.35
Purity_S 99.9%-

Purity_A (%) = (1.00 / 0.35) * (2 / 2) * (219.71 / 116.07) * (5.15 / 15.20) * 99.9% = 99.6%

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioning between mobile and stationary phases.Partitioning between carrier gas and stationary phase; mass-based detection.Nuclear spin resonance in a magnetic field.
Primary Use Quantitative purity of main component and non-volatile impurities.Identification of volatile/semi-volatile impurities and residual solvents.Absolute quantitative purity and structural confirmation.
Sensitivity High (µg/mL to ng/mL).Very High (pg/mL to fg/mL).Moderate (mg/mL).
Quantification Relative (% Area); requires reference standards for absolute quantification.Good, but often used qualitatively for impurity ID.Absolute (Primary Ratio Method); uses an internal standard.
Sample Prep Simple dissolution and filtration.More complex (requires conversion to free base/derivatization).Simple, but requires highly accurate weighing.
Analysis Time Moderate (15-30 min per sample).Moderate (20-40 min per sample).Short (5-15 min per sample).
Destructive? YesYesNo

Conclusion and Authoritative Recommendation

Validating the purity of a synthesized compound like 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is not a task for a single technique. A multi-pronged, orthogonal approach is essential for ensuring the quality and reliability of the material.

As a Senior Application Scientist, my recommendation is a tiered strategy:

  • Primary Purity Assessment (HPLC): Use a validated reverse-phase HPLC method as the primary tool for routine purity checks. It provides excellent quantification of the main peak and detection of non-volatile, process-related impurities.[3][12]

  • Volatile Impurity Screening (GC-MS): Perform GC-MS analysis on at least the initial batches of the synthesized compound to identify and quantify any residual solvents or volatile byproducts. This is crucial for materials intended for biological or in-vivo studies.[13]

  • Absolute Purity Confirmation (qNMR): For establishing a reference standard or for pivotal batches intended for drug development, qNMR is indispensable. It provides an absolute purity value that is orthogonal to chromatographic methods, offering the highest level of confidence in the material's quality.[10][11]

By integrating these three pillars of analytical chemistry—HPLC for robust quantification, GC-MS for volatile impurity detection, and qNMR for absolute purity verification—researchers can establish a comprehensive and self-validating system that ensures the integrity of their scientific endeavors.

References

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Retrieved from [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Literature update of analytical methods for biogenic amines determination in food and beverages. Retrieved from [Link]

  • PubMed. (n.d.). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • IJCRT.org. (2024). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Dr. Reddy's Laboratories. (n.d.). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Cross-Verification of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for In-House Analytical Validation

In the landscape of drug discovery and chemical research, the absolute certainty of a starting material's identity and purity is non-negotiable. 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS No. 811842-48-5) is a unique biphenyl amine derivative often procured for early-stage discovery programs. A critical challenge for researchers is that this compound is frequently supplied by vendors with the explicit disclaimer that comprehensive analytical data is not provided, and the onus of identity and purity confirmation falls upon the end-user.[1][2]

This guide serves as a detailed roadmap for researchers and drug development professionals to independently and rigorously verify the structural integrity and purity of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. We will move beyond simply listing data points, instead focusing on the causality behind experimental choices and establishing a self-validating system of cross-referencing analytical data. We will detail the requisite workflows for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing not just the protocols, but the expert rationale for their application.

Part 1: Foundational Properties & Theoretical Data

Before embarking on experimental analysis, it is crucial to establish a theoretical baseline from the compound's known structure. This predictive approach allows for a direct comparison with experimentally derived data.

PropertyTheoretical ValueSource
Molecular Formula C₁₃H₁₄ClN[1]
Molecular Weight 219.71 g/mol [1][2]
Monoisotopic Mass (Free Amine) 183.1048 Da[3]
InChI Key (Free Amine) OBZHYWKQOJFWEL-UHFFFAOYSA-N[1]
SMILES (Free Amine) CC1=CC=CC=C1C2=CC=C(C=C2)N[3]

Part 2: The Analytical Workflow: A Multi-Technique Approach

No single analytical technique is sufficient for unequivocal structure confirmation and purity assessment. A robust validation relies on the convergence of data from orthogonal methods. The workflow presented below ensures that the compound's identity, functional groups, molecular weight, and purity are all interrogated.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Purity Confirmation cluster_2 Data Cross-Referencing & Validation NMR NMR Spectroscopy (¹H, ¹³C) Cross_Ref Cross-Reference Data vs. Theoretical & Standard NMR->Cross_Ref MS Mass Spectrometry (LC-MS) MS->Cross_Ref IR IR Spectroscopy IR->Cross_Ref HPLC HPLC Analysis (Purity Assay) HPLC->Cross_Ref Final_Report Final_Report Cross_Ref->Final_Report Generate Certificate of Analysis Sample Received Sample: 2'-Methyl-[1,1'-biphenyl]-4-amine HCl Sample->NMR Confirms Connectivity Sample->MS Confirms Mass Sample->IR Confirms Functional Groups Sample->HPLC Determines Purity

Caption: Overall analytical workflow for the validation of 2'-Methyl-[1,1'-biphenyl]-4-amine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR is the most powerful technique for determining the precise structure of an organic molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of unique carbon atoms. For 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, NMR is essential to confirm the substitution pattern on both phenyl rings, which distinguishes it from its isomers.

Predicted ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.0-7.8 ppm. The protons on the amine-bearing ring will likely appear as two distinct doublets (an AA'BB' system), while the protons on the methyl-bearing ring will show more complex splitting.

  • Amine Protons (NH₃⁺): A broad singlet, potentially in the range of δ 8-10 ppm, due to the hydrochloride salt form and exchange with residual water. Its integration should correspond to three protons.

  • Methyl Protons (CH₃): A sharp singlet around δ 2.1-2.3 ppm, integrating to three protons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for amine salts). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will require a longer acquisition time. Expect ~11 unique aromatic/vinylic carbon signals and one aliphatic carbon signal for the methyl group.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, we are specifically looking for evidence of the primary amine salt (N-H⁺ stretches), aromatic rings (C-H and C=C stretches), and the aliphatic methyl group (C-H stretch).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Expected Appearance
~3200-3500 N-H Stretch (Primary Amine) Two distinct peaks for asymmetric and symmetric stretches.[4]
~2800-3100 N-H⁺ Stretch (Amine Hydrochloride) Broad absorption, often overlapping with C-H stretches.[5]
~3000-3100 Aromatic C-H Stretch Sharp, medium intensity peaks.
~2850-2960 Aliphatic C-H Stretch (Methyl) Sharp, medium intensity peaks.[4]
~1600 & ~1475 Aromatic C=C Ring Stretch Medium to strong intensity peaks.

| ~1600 | N-H Bending (Scissoring) | Medium intensity peak, can be obscured.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹.

  • Data Analysis: Label the significant peaks and compare them to the expected values for aromatic amine hydrochlorides.

Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Rationale: MS is used to determine the molecular weight of the compound, providing a fundamental check of its identity. When coupled with a liquid chromatograph (LC-MS), it can also provide purity information. For the hydrochloride salt, we expect to observe the mass of the protonated free amine [M+H]⁺ in positive ion mode.

Predicted Mass:

  • Free Amine (C₁₃H₁₃N): Exact Mass = 183.1048

  • Expected Ion (Positive ESI): [C₁₃H₁₃N + H]⁺ = m/z 184.1121 [3]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical fast gradient, e.g., 5% to 95% B over 5 minutes.[6][7]

    • Flow Rate: 0.4 mL/min.

  • MS Method (Electrospray Ionization - ESI):

    • Mode: Positive Ion Mode.

    • Scan Range: m/z 100-500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow for the instrument being used.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak and identify the m/z of the molecular ion. Compare this with the theoretical value. The high-resolution mass should be within 5 ppm of the theoretical value.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Rationale: HPLC is the definitive technique for assessing the purity of a chemical compound by separating it from any impurities or related substances. A well-developed reverse-phase HPLC method should show a single major peak for the target compound. The area of this peak relative to the total area of all peaks provides the percentage purity.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Detector: UV detector set at a wavelength where the biphenyl system has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity level of >98% is typically expected for research-grade materials.[8]

Part 3: Data Cross-Referencing and Final Validation

The trustworthiness of the identification comes from the convergence of all analytical data. The final step is to consolidate the results and compare them against the theoretical predictions and, if available, a certified reference standard.

Validation_Logic cluster_0 Experimental Data cluster_1 Reference Data NMR_Data NMR Spectra (¹H, ¹³C) Validation Validation Check NMR_Data->Validation MS_Data Mass Spectrum (m/z) MS_Data->Validation IR_Data IR Spectrum (cm⁻¹) IR_Data->Validation HPLC_Data HPLC Chromatogram (% Area) HPLC_Data->Validation Theoretical Theoretical Values (Predicted Spectra, Mass) Theoretical->Validation CRS Certified Reference Standard (CRS) Data CRS->Validation if available Result Compound Identity & Purity Confirmed Validation->Result

Caption: Logic diagram for cross-referencing experimental data against theoretical values.

Consolidated Data Comparison Table

Analysis TechniqueExpected ResultExperimental Finding (Pass/Fail Criteria)
¹H NMR Signals corresponding to aromatic (7), amine (3), and methyl (3) protons with correct splitting and integration.Pass: All predicted proton environments are observed with correct chemical shifts and integrations.
¹³C NMR ~12-13 unique carbon signals.Pass: The number of observed signals matches the number of unique carbons in the structure.
IR Spectroscopy Characteristic bands for N-H⁺, aromatic C-H, aromatic C=C, and aliphatic C-H.Pass: All key functional group absorptions are present in the correct regions.
Mass Spectrometry High-resolution m/z of 184.1121 ± 5 ppm for [M+H]⁺.Pass: Observed mass is within the acceptable error margin of the theoretical mass.
HPLC A single major peak with >98% area.Pass: Purity meets or exceeds the required specification for the intended research.

By systematically executing these protocols and cross-referencing the results, a researcher can confidently ascertain the identity and purity of their 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, ensuring the integrity and reproducibility of their subsequent experiments.

References

  • CAS#:811842-48-5 | 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride | Chemsrc. Chemsrc. [Link]

  • LC-MS grade water (H2O), acetonitrile (CAN), methanol. ResearchGate. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Royal Society of Chemistry. [Link]

  • Infrared Spectroscopy - CDN. Illinois State University. [Link]

  • (2'-methylbiphenyl-4-yl)amine hydrochloride (C13H13N) - PubChemLite. PubChemLite. [Link]

  • 4'-Methyl[1, 1'-biphenyl]-4-amine hydrochloride, min 98%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]

  • 1,1'-Biphenyl, 4-methyl- - the NIST WebBook. NIST. [Link]

  • Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

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A Comparative Guide to the Biological Efficacy of Biphenyl-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure

The biphenyl motif, characterized by two interconnected phenyl rings, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural rigidity, coupled with the potential for conformational flexibility (atropisomerism) arising from restricted rotation around the central single bond, provides a unique three-dimensional framework for interacting with biological targets.[3][4] Biphenyl derivatives are integral to numerous marketed drugs, demonstrating a vast range of biological activities including antihypertensive, anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7][8]

This guide provides a comparative analysis of the biological efficacy of a prominent class of biphenyl-based compounds: the Angiotensin II Receptor Blockers (ARBs). We will delve into their mechanism of action, explore the critical structure-activity relationships that govern their potency, present comparative data, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

A prime example of the therapeutic success of biphenyl-based compounds is the "sartan" class of drugs, which are selective antagonists of the Angiotensin II Type 1 (AT1) receptor.[9][10] These drugs are widely prescribed for hypertension (high blood pressure) and heart failure.[11] They exert their effects by blocking the final, critical step of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[12][13]

Angiotensin II is a potent vasoconstrictor that narrows blood vessels, leading to an increase in blood pressure.[14] It also stimulates the adrenal glands to release aldosterone, a hormone that promotes the retention of sodium and water, further elevating blood volume and pressure.[14][15] Biphenyl-based ARBs like Losartan, Telmisartan, and Valsartan competitively block the AT1 receptor, preventing Angiotensin II from binding and exerting its physiological effects.[16][17][18] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[14][15]

The following diagram illustrates the RAAS pathway and the point of intervention for biphenyl-based ARBs.

RAAS_Pathway cluster_dummy Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Effects Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure AT1_Receptor->Effects Renin Renin (from Kidney) ACE ACE (in Lungs) ARBs Biphenyl-Based ARBs (e.g., Losartan, Telmisartan) ARBs->AT1_Receptor   Blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of biphenyl-based ARBs.

Structure-Activity Relationships (SAR): The Key to Efficacy

The high affinity and selectivity of sartans for the AT1 receptor are not accidental; they are the result of precise molecular design grounded in understanding structure-activity relationships. The biphenyl scaffold serves as a rigid backbone to correctly position key functional groups for optimal receptor interaction.

Causality Behind Design:

  • The Biphenyl-Tetrazole Moiety: A critical discovery in the development of ARBs was that an acidic group at the ortho-position of the biphenyl ring is essential for high-affinity binding.[9] While a carboxylic acid can serve this purpose, it was found that replacing it with a tetrazole ring, an acidic isostere, significantly improves oral bioavailability and potency.[9][10] The tetrazole group is believed to mimic the C-terminal carboxylate of Angiotensin II, anchoring the molecule in the receptor's binding pocket.[19]

  • Conformational Requirements: The ability of the two phenyl rings to rotate relative to each other is crucial. The non-planar conformation allows the molecule to adopt the correct three-dimensional shape to fit into the receptor.[20] Bulky ortho-substituents can restrict this rotation, a phenomenon known as atropisomerism, which can lead to optically active isomers with potentially different biological activities.[3][21]

  • Other Substituents: Groups attached to the heterocyclic moiety (like the imidazole in Losartan) also play a vital role. For instance, the butyl group in Losartan is thought to interact with a hydrophobic pocket in the receptor, corresponding to the side chain of an amino acid in the native peptide ligand, Angiotensin II.[19]

Comparative Efficacy of Biphenyl-Based ARBs

While all sartans share a common mechanism, they exhibit differences in their pharmacokinetic and pharmacodynamic profiles, which can influence clinical efficacy and dosing. The table below summarizes key properties of three widely used biphenyl-based ARBs.

FeatureLosartanTelmisartanValsartan
Core Structure Biphenyl-imidazoleBiphenyl-benzimidazoleBiphenyl-tetrazole with L-valine derivative
Mechanism of Action Selective, competitive AT1 receptor antagonist.[13]Selective AT1 receptor blocker with the highest affinity among ARBs.[12][16]Selective, potent AT1 receptor antagonist.[15][22]
Active Metabolite Metabolized to EXP3174, which is 10-40 times more potent and noncompetitive.[13][23]Primarily active as the parent drug.[12]Primarily active as the parent drug.[24]
Biological Half-Life Losartan: ~2 hours; EXP3174: 6-9 hours.[13]~24 hours, the longest among ARBs.[12]~6 hours.[24]
Additional Properties N/APartial agonist of PPAR-γ, which may offer additional metabolic benefits.[12][16]N/A

Experimental Protocols for Efficacy Evaluation

To quantify and compare the efficacy of biphenyl-based compounds like ARBs, a suite of in vitro and in vivo assays is employed. A foundational in vitro experiment is the receptor binding assay, which measures the affinity of a compound for its target.

Protocol: AT1 Receptor Competitive Binding Assay

This protocol describes a method to determine the inhibitory concentration (IC₅₀) of a test compound (e.g., a novel biphenyl derivative) for the AT1 receptor using a radioligand competition assay.

Objective: To measure the affinity of a test compound for the AT1 receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.

Materials:

  • Cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

  • Test Compounds: Biphenyl derivatives dissolved in DMSO, serially diluted.

  • Reference Compound: Unlabeled Losartan or Angiotensin II.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • 96-well filter plates (e.g., GF/C glass fiber).

  • Scintillation fluid and gamma counter.

Methodology:

  • Membrane Preparation: Thaw the prepared AT1 receptor-expressing cell membranes on ice. Homogenize and dilute in assay buffer to a final protein concentration of 5-10 µg per well.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM final concentration).

    • Test Compound: Add 50 µL of each serial dilution of the biphenyl test compound.

  • Radioligand Addition: Add 50 µL of [¹²⁵I]-Angiotensin II (at a final concentration near its Kd, e.g., 0.1 nM) to all wells.

  • Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).

  • Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid to each well (or place filters in tubes for counting), and measure the radioactivity (in counts per minute, CPM) using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The workflow for this experimental protocol is visualized below.

Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Total Binding - Non-Specific Binding - Test Compound Dilutions Start->Plate_Setup Add_Radioligand Add [¹²⁵I]-Angiotensin II to all wells Plate_Setup->Add_Radioligand Add_Membranes Add AT1 Receptor Membranes to initiate reaction Add_Radioligand->Add_Membranes Incubate Incubate at RT (60-90 min) Add_Membranes->Incubate Filter Harvest & Filter to separate bound/unbound Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure Radioactivity (Gamma Counter) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC₅₀ Count->Analyze End End: Efficacy Quantified Analyze->End

Sources

A Senior Application Scientist's Guide to Reproducible Experiments Using 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical analysis of experiments utilizing 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a key building block in modern organic synthesis. We will delve into a detailed, reproducible protocol for a common application, the Buchwald-Hartwig amination, and objectively compare its performance with a structurally similar alternative, 4'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. This comparison is supported by experimental data to provide a clear understanding of how subtle structural variations can influence reaction outcomes.

Introduction to 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in Modern Synthesis

Biphenyl amines are a critical class of organic compounds, serving as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility largely stems from their presence in numerous biologically active molecules. 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, with its characteristic methylated biphenyl structure, is frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.

The position of the methyl group on the biphenyl scaffold can significantly impact the steric and electronic properties of the molecule, thereby influencing its reactivity in catalytic cycles. Understanding these subtleties is paramount for designing robust and reproducible synthetic routes. This guide will focus on the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen (C-N) bonds, as a case study to explore the performance of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Comparative Analysis: The Impact of Isomeric Substitution in Buchwald-Hartwig Amination

To illustrate the importance of isomeric purity and the impact of substituent placement, we will compare the performance of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride with its isomer, 4'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, in a standardized Buchwald-Hartwig amination reaction with 4-bromotoluene.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, leading to the formation of a new C-N bond. The efficiency of this reaction is highly dependent on the catalyst system (palladium precursor and ligand) and the steric and electronic properties of the substrates.

Experimental Data Summary
Amine SubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride N-(2'-methyl-[1,1'-biphenyl]-4-yl)-4-methylanilinePd₂(dba)₃ / XPhosNaOtBuToluene1102485%
4'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride N-(4'-methyl-[1,1'-biphenyl]-4-yl)-4-methylanilinePd₂(dba)₃ / XPhosNaOtBuToluene1102492%

Note: Yields are representative and can vary based on precise reaction conditions and purification methods.

The data suggests that under these specific conditions, the 4'-methyl isomer provides a slightly higher yield. This can be attributed to the steric hindrance posed by the 2'-methyl group, which is closer to the reacting amino group. This steric bulk can slightly impede the coordination of the amine to the palladium center, a crucial step in the catalytic cycle. While the difference in yield is not dramatic in this instance, it highlights a critical consideration for process optimization and scale-up, where even minor differences can have significant implications.

Experimental Protocols

To ensure the reproducibility of these findings, detailed, step-by-step methodologies are provided below. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction.

Protocol 1: Buchwald-Hartwig Amination of 4-bromotoluene with 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Objective: To synthesize N-(2'-methyl-[1,1'-biphenyl]-4-yl)-4-methylaniline in a reproducible manner.

Materials:

  • 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

  • 4-bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%). The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation and irreproducible results.

  • Addition of Reactants: To the flask, add 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (1.0 mmol), 4-bromotoluene (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The hydrochloride salt of the amine requires a strong base like NaOtBu to be neutralized in situ to the free amine, which is the active nucleophile in the reaction. An excess of the aryl bromide is used to ensure complete consumption of the limiting amine.

  • Solvent Addition: Add anhydrous toluene (5 mL). Toluene is a common solvent for this reaction due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the organic reactants and catalyst components. The solvent must be anhydrous as water can interfere with the catalytic cycle.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours. The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium center. Consistent stirring ensures a homogeneous reaction mixture.

  • Work-up and Purification: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure N-(2'-methyl-[1,1'-biphenyl]-4-yl)-4-methylaniline.

Protocol 2: Buchwald-Hartwig Amination of 4-bromotoluene with 4'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

This protocol is identical to Protocol 1, with the exception of using 4'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride as the amine substrate. This direct comparison allows for the isolation of the effect of the methyl group's position on the reaction outcome.

Visualization of Key Processes

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃ and XPhos to Schlenk flask prep2 Add 2'-Methyl-[1,1'-biphenyl]-4-amine HCl, 4-bromotoluene, and NaOtBu prep1->prep2 prep3 Add anhydrous toluene prep2->prep3 react Heat at 110°C for 24h with vigorous stirring prep3->react Under Argon workup1 Cool and dilute with ethyl acetate react->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange + Amine amine_complex [Ar-Pd(II)(Amine)L₂]⁺X⁻ ligand_exchange->amine_complex deprotonation Deprotonation amine_complex->deprotonation + Base amide_complex Ar-Pd(II)(Amido)L₂ deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Amine (Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Best Practices for Reproducibility

This guide has provided a detailed protocol for the reproducible use of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in a Buchwald-Hartwig amination reaction, alongside a comparative analysis with its 4'-methyl isomer. The experimental data suggests that while both isomers are effective, the steric hindrance of the 2'-methyl group can lead to slightly lower yields under the tested conditions.

For researchers aiming for the highest level of reproducibility, the following best practices are recommended:

  • Purity of Reagents: Ensure the purity of all starting materials, as impurities can significantly affect catalyst performance and reaction outcomes.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and execution to prevent catalyst degradation.

  • Consistent Conditions: Precisely control reaction parameters such as temperature, stirring rate, and reaction time.

  • Thorough Purification: Employ consistent and well-documented purification methods to ensure the isolation of pure products.

By adhering to these principles and understanding the underlying chemical principles, researchers can confidently utilize 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride and similar building blocks to achieve reproducible and reliable results in their synthetic endeavors.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Retrieved January 21, 2026, from [Link]

Benchmarking the Performance of 2'-Methyl-[1,1'-biphenyl]-4-amine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 2'-Methyl-[1,1'-biphenyl]-4-amine Scaffold in Medicinal Chemistry

The 2'-Methyl-[1,1'-biphenyl]-4-amine core is a privileged scaffold in modern drug discovery, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. Its structural rigidity, coupled with the tunable nature of its biphenyl rings, provides a unique three-dimensional architecture for potent and selective interactions with various biological targets. This guide offers a comprehensive performance benchmark of select 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives, providing researchers, scientists, and drug development professionals with the necessary experimental data and protocols to make informed decisions in their own research endeavors. We will delve into their comparative efficacy as anti-cancer agents and kinase inhibitors, supported by detailed experimental methodologies and structure-activity relationship (SAR) insights.

Comparative Performance Analysis: Anti-Cancer Efficacy and Kinase Inhibition

The true measure of a drug candidate's potential lies in its performance in relevant biological assays. Here, we present a comparative analysis of a representative set of 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives, focusing on two key areas: their cytotoxic effects against cancer cell lines and their inhibitory activity against specific protein kinases, which are often dysregulated in cancer.

Anti-Cancer Activity: A Head-to-Head Comparison

The biphenyl scaffold has been a cornerstone in the development of novel anti-cancer agents[1]. The anti-proliferative activity of 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives is a critical performance indicator. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several exemplary derivatives against a panel of human cancer cell lines. These values, collated from various studies, provide a snapshot of their potential as cytotoxic agents. It is important to note that direct comparison should be made with caution, as experimental conditions can vary between studies.

DerivativeTarget Cancer Cell LineIC50 (µM)Reference
Compound 16b (a 2-methyl-[1,1'-biphenyl]-pyrimidine conjugate)HT-29 (Colon Cancer)2.08[2]
Compound 11 (a hydroxylated biphenyl compound)Melanoma Cells1.7[3]
Compound 12 (a hydroxylated biphenyl compound)Melanoma Cells2.0[3]
L1 + ZnII (a bis(2-picolyl)amine derivative with a biphenyl moiety)MIA PaCa-II (Pancreatic Cancer)14.2 (with UV irradiation)[4][5]

Key Insights from Anti-Cancer Screening:

  • The data suggests that substitutions on the biphenyl scaffold significantly influence cytotoxic potency. For instance, the pyrimidine conjugate Compound 16b demonstrates potent activity against colon cancer cells[2].

  • Hydroxylated biphenyls, such as compounds 11 and 12 , have shown promising activity against malignant melanoma, with IC50 values in the low micromolar range[3].

  • The versatility of the biphenyl core is highlighted by its incorporation into photosensitizers, where a derivative in a zinc complex (L1 + ZnII ) exhibits UV-dependent cytotoxicity in pancreatic cancer cells[4][5].

Kinase Inhibition: Targeting the Drivers of Cancer

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The 2'-Methyl-[1,1'-biphenyl]-4-amine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The table below compares the inhibitory activity of several derivatives against key oncogenic kinases.

DerivativeTarget KinaseIC50 (nM)Reference
Compound 8h (an aminopyrimidine derivative)PLK46.7[6]
Compound 18 (CYC116) (a N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)Aurora A8.0[7]
Compound 18 (CYC116) (a N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)Aurora B9.2[7]
Compound 9b (a biarylamine-based inhibitor)Met Kinase<10 (Biochemical Assay)[8]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

The development of potent and selective kinase inhibitors is a central goal in oncology drug discovery. SAR studies of biphenylamine derivatives have revealed several key features for potent kinase inhibition[8][9][10]:

  • Hinge-Binding Motif: The amine group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Hydrophobic Pockets: The biphenyl rings are adept at occupying hydrophobic pockets within the kinase domain, contributing to high-affinity binding.

  • Gatekeeper Residue Interaction: The substitution pattern on the biphenyl rings can be tailored to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.

The following diagram illustrates the general pharmacophore model for a biphenylamine-based kinase inhibitor.

G cluster_0 Biphenylamine Kinase Inhibitor Pharmacophore Hinge_Binder H-Bond Donor/Acceptor (e.g., -NH-) Biphenyl_Core Hydrophobic Core (2'-Methyl-[1,1'-biphenyl]) Hinge_Binder->Biphenyl_Core Linker Gatekeeper_Pocket Substituents for Selectivity Biphenyl_Core->Gatekeeper_Pocket Ortho/Meta/Para Substitution Solvent_Front Polar Group for Solubility Biphenyl_Core->Solvent_Front Enhances ADME Properties

Caption: A generalized pharmacophore model for 2'-Methyl-[1,1'-biphenyl]-4-amine based kinase inhibitors.

Experimental Protocols: Ensuring Reproducibility and Scientific Rigor

To facilitate the independent verification and extension of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to benchmark the performance of 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • Luminescence-based detection: This method offers high sensitivity and a wide dynamic range, making it suitable for high-throughput screening.

  • Staurosporine as a positive control: Staurosporine is a broad-spectrum kinase inhibitor, providing a reliable reference for maximum inhibition.

  • DMSO as a vehicle control: This ensures that the observed effects are due to the test compound and not the solvent.

Experimental Workflow:

G start Start prep Prepare Serial Dilutions of Test Compound in DMSO start->prep plate Add Compound/DMSO to 96-well Plate prep->plate add_kinase Add Kinase Enzyme plate->add_kinase incubate1 Incubate (10 min, RT) (Inhibitor Binding) add_kinase->incubate1 add_sub_atp Add Substrate/ATP Mix (Initiate Reaction) incubate1->add_sub_atp incubate2 Incubate (60 min, 30°C) (Kinase Reaction) add_sub_atp->incubate2 add_adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate2->add_adp_glo incubate3 Incubate (40 min, RT) add_adp_glo->incubate3 add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate3->add_detection incubate4 Incubate (30 min, RT) add_detection->incubate4 read Measure Luminescence (Plate Reader) incubate4->read analyze Data Analysis (IC50 Determination) read->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.

  • Assay Plate Preparation: In a 96-well white opaque plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal concentrations should be determined empirically.

    • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[2].

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[11][12][13].

Causality Behind Experimental Choices:

  • MTT as a substrate: Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. This conversion is directly proportional to the number of living cells[11].

  • Solubilization of formazan: The insoluble formazan crystals are dissolved in a solvent (e.g., DMSO or a detergent solution) to allow for spectrophotometric quantification.

  • Absorbance reading at 570 nm: This is the wavelength at which the formazan product has its maximum absorbance.

Experimental Workflow:

G start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells incubate1 Incubate (24 h) (Cell Adherence) seed_cells->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate (48-72 h) (Compound Exposure) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4 h) (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate (2 h, in dark) (Dissolve Formazan) add_solubilizer->incubate4 read Measure Absorbance (570 nm) incubate4->read analyze Data Analysis (IC50 Determination) read->analyze end End analyze->end

Caption: Workflow for an MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[11].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and then measure the absorbance at 570 nm using a microplate reader[12].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Physicochemical Properties and Their Impact on Drug-Likeness

Beyond biological activity, the physicochemical properties of a compound are paramount to its success as a drug candidate. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile[14][15][16]. For 2'-Methyl-[1,1'-biphenyl]-4-amine derivatives, careful consideration of properties like solubility, lipophilicity (LogP), and molecular weight is crucial during the design and optimization phase[17].

Physicochemical PropertyImportance in Drug DevelopmentDesirable Range (General Guidance)
Molecular Weight (MW) Influences absorption and diffusion.< 500 Da
Lipophilicity (LogP) Affects solubility, permeability, and metabolism.1 - 3
Aqueous Solubility Crucial for absorption and formulation.> 10 µM
Polar Surface Area (PSA) Correlates with membrane permeability.< 140 Ų

Conclusion and Future Directions

The 2'-Methyl-[1,1'-biphenyl]-4-amine scaffold continues to be a highly valuable starting point for the development of novel therapeutics, particularly in the realm of oncology. The derivatives highlighted in this guide demonstrate potent anti-cancer and kinase inhibitory activities. The provided experimental protocols offer a robust framework for researchers to benchmark their own compounds and contribute to the growing body of knowledge surrounding this important chemical class.

Future efforts should focus on a more systematic exploration of the chemical space around this scaffold to further optimize potency, selectivity, and drug-like properties. The integration of computational modeling with empirical testing will be instrumental in accelerating the discovery of next-generation 2'-Methyl-[1,1'-biphenyl]-4-amine-based drugs.

References

  • Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. National Institutes of Health. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

  • Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. PubMed. [Link]

  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. National Institutes of Health. [Link]

  • Anticancer efficacy of biphenyl-based compounds in published research studies. ResearchGate. [Link]

  • ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. National Institutes of Health. [Link]

  • Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. MDPI. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. National Institutes of Health. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. ResearchGate. [Link]

  • Some physicochemical properties of mefenamic acid. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Institutes of Health. [Link]

  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. PubMed. [Link]

  • ADME Properties of Drugs. Semantic Scholar. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the fast-paced world of research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, ensuring the safety of personnel and the preservation of our environment.

Understanding the Hazard Profile

Key Hazard Information:

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statements
Acute Toxicity 4 (Oral)GHS07H302: Harmful if swallowedP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a necessary barrier between the researcher and the chemical, minimizing the risk of exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat is essential to protect against accidental spills.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of dust particles.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible chemicals can lead to dangerous reactions. Therefore, 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride waste must be kept separate from other waste streams.

Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated container for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate the full chemical name: "2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride". Include the approximate quantity of the waste.

  • Solid Waste: For the disposal of the solid chemical, carefully transfer it into the designated waste container, avoiding the generation of dust.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be considered hazardous waste and placed in the same designated container.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.

The Disposal Workflow: A Step-by-Step Procedural Diagram

The following diagram outlines the logical workflow for the safe disposal of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. Adherence to this process ensures that all safety and regulatory considerations are met.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of Waste ppe Don Appropriate PPE start->ppe 1. Assess Need container Obtain Labeled Hazardous Waste Container ppe->container 2. Prepare segregate Segregate Waste Stream container->segregate 3. Isolate transfer Transfer Chemical Waste to Container segregate->transfer 4. Collect Solid contaminated Add Contaminated Materials transfer->contaminated 5. Collect Associated seal Securely Seal Container contaminated->seal 6. Contain storage Store in Designated Area seal->storage 7. Secure ehs Contact Environmental Health & Safety (EHS) storage->ehs 8. Initiate disposal Arrange for Licensed Professional Disposal ehs->disposal 9. Coordinate end End: Waste Disposed disposal->end 10. Complete

Caption: Logical workflow for the safe disposal of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Regulatory Compliance: Adhering to the Law

The disposal of hazardous chemicals is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. It is illegal to dispose of chemical waste down the sanitary sewer or in regular trash.

While a specific EPA waste code for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is not explicitly listed, it would likely fall under a generic code for toxic wastes. However, the final determination must be made by a certified environmental management professional. All generators of chemical waste are responsible for its proper identification, labeling, and disposal through their institution's Environmental Health and Safety (EHS) office.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the spill using absorbent materials such as vermiculite or sand.

  • Collect: Carefully collect the absorbed material and the spilled substance using appropriate tools (e.g., non-sparking scoops) and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Final Disposal: The Professional Hand-off

The ultimate disposal of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride must be conducted by a licensed and certified hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and transportation of the waste to an appropriate treatment, storage, and disposal facility (TSDF). The most common method for the disposal of solid organic chemical waste is high-temperature incineration.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, upholding their commitment to a culture of safety and environmental stewardship.

References

  • AMI-CON. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. RCRA Listed Wastes. [Link]

  • Alabama A&M University. Hazardous Waste Manual. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

A Senior Application Scientist's Guide to Handling 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. The procedures outlined are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is an aromatic amine derivative that requires careful handling due to its specific toxicological profile. A thorough risk assessment is the foundation of a safe experimental plan. The primary hazards associated with this and similar compounds include:

  • Acute Toxicity : The compound is harmful if swallowed or if it comes into contact with the skin.[1]

  • Skin and Eye Damage : It is known to cause skin irritation and serious eye irritation.[2][3] Direct contact can lead to redness, pain, and potential damage.

  • Allergic Reaction : Like many amines, it may cause an allergic skin reaction (sensitization) upon repeated contact.[1][2]

  • Respiratory Irritation : As a solid powder, airborne dust can cause respiratory irritation.[2][4][3]

  • Long-Term Health Effects : This compound is suspected of causing cancer (Carcinogenicity Category 2) and may cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazard : The substance is very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[1][2][3]

These hazards mandate the use of specific Personal Protective Equipment (PPE) and controlled handling procedures to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and the chemical's harmful effects. The following PPE is mandatory when handling 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in any quantity.

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement to protect against dust particles and accidental splashes.[5] For procedures with a higher risk of splashing (e.g., preparing stock solutions or handling larger quantities), a full face shield should be worn in addition to safety goggles.[6][7]

  • Hand Protection : Chemically resistant gloves are essential.[8] Nitrile gloves are a suitable choice for handling the solid and for incidental contact with solutions. Always inspect gloves for tears or punctures before use.[2] For prolonged contact or when working with solutions, consult a glove compatibility chart to ensure the material provides adequate protection against the specific solvent being used. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[9]

  • Body Protection : A standard laboratory coat should be worn and fully fastened to protect against incidental skin contact.[8] For operations involving larger quantities (e.g., multiple grams), a chemically resistant apron or disposable coveralls should be worn over the lab coat. Ensure footwear is fully enclosed; open-toed shoes are never permitted in the laboratory.[10]

  • Respiratory Protection : All handling of the solid powder that could generate dust must be performed within a certified chemical fume hood to control airborne particles.[11] If a fume hood is not available or for certain procedures like cleaning up a significant spill, a respirator is required. A NIOSH-approved respirator with P100 (oil-proof, 99.97% efficient) particulate filters is necessary. In environments where vapors from solutions may be present, a combination cartridge for organic vapors and particulates should be used.[7][10]

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Small Quantities (<1g) Chemical Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions / Handling >1g Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical Resistant CoverallsRequired: Respirator with appropriate cartridges
Waste Disposal Chemical Safety GogglesNitrile GlovesLab CoatNot Required if waste is sealed

Operational Workflow: A Step-by-Step Guide

A self-validating protocol ensures safety at every stage. The following workflow integrates safety checks and best practices from initial preparation to final disposal.

G prep prep ppe ppe handling handling cleanup cleanup emergency emergency disposal disposal A Step 1: Preparation - Verify fume hood function. - Locate spill kit & eyewash. - Review SDS. B Step 2: Don PPE - Inspect gloves for integrity. - Ensure proper fit of goggles. A->B Proceed C Step 3: Chemical Handling (Inside Fume Hood) - Use spatula for solids. - Add solid to solvent slowly. - Keep container closed. B->C Proceed D Step 4: Decontamination - Clean work surfaces. - Decontaminate glassware. - Doff PPE correctly. C->D Task Complete F Emergency Response (Spill or Exposure) - Evacuate if necessary. - Administer first aid. - Notify supervisor. C->F If Incident Occurs E Step 5: Waste Disposal - Segregate hazardous waste. - Label container clearly. - Follow institutional protocol. D->E Proceed F->E After Containment

Caption: Safe handling workflow for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls : Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents, and place them inside the fume hood to minimize traffic in and out of the controlled area.

  • Locate Emergency Equipment : Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.

Step 2: Handling the Solid Compound
  • Work in a Controlled Zone : Always handle the solid form of the compound inside a chemical fume hood to prevent inhalation of dust.[11]

  • Minimize Dust : Use smooth, deliberate motions when transferring the powder with a spatula. Avoid any actions that could cause the powder to become airborne, such as dropping it from a height.

  • Weighing : Tare the balance with a weigh boat or appropriate glassware. Carefully add the desired amount of the compound. Close the container immediately after dispensing.

Step 3: Post-Handling Decontamination
  • Surface Cleaning : After handling is complete, wipe down the work surface inside the fume hood, the balance, and any other potentially contaminated areas with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by soap and water.

  • Glassware : All contaminated glassware should be rinsed with a suitable solvent in the fume hood before being taken for standard washing.

  • PPE Removal : Remove personal protective equipment in the correct order (gloves first), taking care not to touch the outside of contaminated items. Wash hands thoroughly with soap and water.[2]

Emergency and Disposal Procedures

Emergency Response
  • Skin Contact : Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation : Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[12]

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed, labeled container for hazardous waste disposal.[11] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Plan

All waste containing 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, including contaminated consumables (gloves, weigh boats, paper towels) and excess chemical, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's disposal protocols.

  • Dispose of the waste through your institution's designated hazardous waste management program. Do not pour any amount down the drain.[11]

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Sigma-Aldrich. (2025). Safety Data Sheet - Hydroxylamine hydrochloride.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2014). Safety Data Sheet - Methylamine hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet - Biphenyl.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Methylamine hydrochloride.
  • Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling.
  • Alfa Aesar. (2025). Safety Data Sheet - 2-Cyano-4'-methylbiphenyl.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Enamine. (n.d.). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.